molecular formula C6H10ClN3 B1322257 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride CAS No. 601515-49-5

5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride

Cat. No.: B1322257
CAS No.: 601515-49-5
M. Wt: 159.62 g/mol
InChI Key: SZDCNURKJIGRSZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-9-5-8-4-6(9)3-7-1;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDCNURKJIGRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624908
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1)
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Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-10-0, 601515-49-5
Record name Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165894-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride is limited in publicly available literature. This guide provides a comprehensive overview based on the properties of the free base, data from structurally related isomers, and established principles of medicinal chemistry. It further outlines general experimental protocols for the determination of its key physicochemical properties.

Introduction

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine belongs to the class of bicyclic heterocyclic compounds containing both an imidazole and a pyrazine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules. The saturated pyrazine ring imparts a three-dimensional character to the molecule, which can be crucial for specific interactions with biological targets. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound for research and potential pharmaceutical development.

This document serves as a technical guide to the core basic properties of this compound, offering a foundation for its further investigation and application in drug discovery and development.

Chemical and Physical Properties

Quantitative Data Summary

The following table summarizes the known and inferred properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₆H₉N₃C₆H₁₀ClN₃PubChem[1], Inferred
Molecular Weight 123.16 g/mol 159.62 g/mol PubChem[1], Calculated
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-2-ium chloridePubChem[1], IUPAC Nomenclature
CAS Number 297172-19-1Not assignedPubChem[1]
Appearance Colorless to pale yellow liquid or solidExpected to be a crystalline solidCymitQuimica[2]
XLogP3 (Computed) -0.9-PubChem[1]
Hydrogen Bond Donor Count 12PubChem[1], Calculated
Hydrogen Bond Acceptor Count 22PubChem[1], Calculated
Rotatable Bond Count 00PubChem[1], Calculated

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, standard methodologies for characterizing similar small molecules can be applied.

Synthesis of this compound

A general synthesis approach would likely involve the synthesis of the free base, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, followed by salt formation. The synthesis of the core structure could potentially be adapted from methodologies used for related imidazo[1,5-a]pyrazine derivatives. A plausible final step is outlined below:

Protocol for Hydrochloride Salt Formation:

  • Dissolve the synthesized and purified 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible anhydrous solvent (e.g., HCl in diethyl ether or isopropanol).

  • Stir the mixture at a low temperature for a specified period to allow for the precipitation of the hydrochloride salt.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of the cold, anhydrous solvent.

  • Dry the product under vacuum to a constant weight.

Determination of pKa

The pKa of the protonated amine(s) in the molecule is a critical parameter influencing its solubility and absorption. Potentiometric titration is a standard method for its determination.

Protocol for pKa Determination by Potentiometric Titration:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Solubility Assessment

The aqueous solubility of the hydrochloride salt is a key determinant of its potential bioavailability.

Protocol for Equilibrium Solubility Measurement:

  • Add an excess amount of this compound to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Evaluation

Assessing the chemical stability of the compound is crucial for determining its shelf-life and storage conditions.

Protocol for Accelerated Stability Study:

  • Store accurately weighed samples of this compound under controlled, accelerated conditions (e.g., 40 °C / 75% relative humidity).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample.

  • Analyze the sample for the presence of the parent compound and any degradation products using a stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining to determine the degradation rate.

Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of imidazo[1,5-a]pyrazine derivatives has been investigated for various therapeutic applications. These studies suggest that the imidazo[1,5-a]pyrazine scaffold can serve as a core for inhibitors of several important signaling proteins.

Derivatives of imidazo[1,5-a]pyrazine have been identified as inhibitors of key enzymes in cellular signaling pathways, including:

  • c-Src (Proto-oncogene tyrosine-protein kinase Src): Inhibition of c-Src is a therapeutic strategy for certain cancers.

  • IKK (IκB kinase): IKK is a central component of the NF-κB signaling pathway, which is involved in inflammation and immunity.

  • mTOR (mechanistic Target of Rapamycin): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival.

Given the known activities of related compounds, it is plausible that this compound could be explored for its potential to modulate these or other kinase-mediated signaling pathways.

Visualizations

Workflow for Physicochemical Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Synthesis of Free Base purification Purification (e.g., Chromatography) synthesis->purification salt_formation Hydrochloride Salt Formation purification->salt_formation pka pKa Determination salt_formation->pka solubility Solubility Assessment salt_formation->solubility stability Stability Studies salt_formation->stability

Caption: General workflow for the synthesis and physicochemical characterization of a hydrochloride salt.

Potential Kinase Inhibition Signaling Pathway

cluster_pathways Potential Cellular Targets compound Imidazo[1,5-a]pyrazine Derivative src c-Src compound->src Inhibition ikk IKK compound->ikk Inhibition mtor mTOR compound->mtor Inhibition src_downstream Cell Proliferation, Angiogenesis src->src_downstream ikk_downstream Inflammation, Immune Response ikk->ikk_downstream mtor_downstream Cell Growth, Survival mtor->mtor_downstream

Caption: Generalized signaling pathways potentially inhibited by imidazo[1,5-a]pyrazine derivatives.

References

In-depth Technical Guide: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride (CAS Number 601515-49-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride, identified by CAS number 601515-49-5, is a heterocyclic organic compound. Its rigid, bicyclic structure makes it a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a linker component in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound and its free base form are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 601515-49-5
Chemical Name This compound
Molecular Formula C₆H₁₀ClN₃
Molecular Weight 159.62 g/mol [1]

Table 2: Physicochemical Properties of the Free Base (CAS 297172-19-1)

PropertyValue
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol [2]
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine[2]
SMILES C1CN2C=NC=C2CN1[2]
InChI InChI=1S/C6H9N3/c1-2-9-5-8-4-6(9)3-7-1/h4-5,7H,1-3H2[2]

Synthesis

A plausible synthetic workflow for the free base could involve the initial reaction of an imidazole precursor with a suitable dielectrophile, such as a dihaloethane, to form the pyrazine ring, followed by reduction or other functional group manipulations. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

Logical Workflow for Potential Synthesis:

G imidazole Imidazole Precursor cyclization Cyclization imidazole->cyclization dihaloethane Dihaloethane dihaloethane->cyclization imidazopyrazine Imidazo[1,5-a]pyrazine intermediate cyclization->imidazopyrazine reduction Reduction/Modification imidazopyrazine->reduction free_base 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine reduction->free_base salt_formation Salt Formation free_base->salt_formation hcl HCl hcl->salt_formation final_product 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine HCl salt_formation->final_product

Caption: A potential synthetic pathway for this compound.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound is as a building block for PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

The Role of Linkers in PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability. The rigid, bicyclic structure of this compound makes it an attractive component for constructing these linkers, providing a defined spatial orientation between the two ends of the PROTAC.

Signaling Pathway of PROTAC-Mediated Protein Degradation:

G cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Tags POI with Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of action for PROTAC-mediated targeted protein degradation.

Quantitative Data and Experimental Protocols

Currently, there is a lack of publicly available, peer-reviewed literature detailing specific PROTACs that incorporate this compound as a linker. Consequently, quantitative biological data, such as IC₅₀ (half-maximal inhibitory concentration) or DC₅₀ (half-maximal degradation concentration) values, and detailed experimental protocols for its use in this context are not available at this time. Researchers utilizing this building block would need to empirically determine the optimal linker length and attachment points for their specific POI and E3 ligase ligands.

General Experimental Workflow for PROTAC Synthesis and Evaluation:

G cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Synth Synthesize Linker with 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine HCl Ligand_Coupling Couple Linker to POI and E3 Ligands Linker_Synth->Ligand_Coupling Purification Purify and Characterize PROTAC Ligand_Coupling->Purification In_Vitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) Purification->In_Vitro_Binding Cell_Based_Assays Cell-Based Degradation Assays (e.g., Western Blot, Mass Spec) In_Vitro_Binding->Cell_Based_Assays Functional_Assays Cellular Functional Assays (e.g., Viability, Apoptosis) Cell_Based_Assays->Functional_Assays

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Conclusion

This compound is a promising chemical scaffold for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its rigid, bicyclic nature makes it an attractive component for the design of PROTAC linkers. While specific examples and detailed biological data for PROTACs incorporating this linker are not yet widely published, the general principles of PROTAC design and evaluation provide a clear framework for its application. Further research and publication in this area will be critical to fully elucidating the potential of this versatile building block in the development of next-generation medicines.

References

"Molecular formula of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its hydrochloride salt are heterocyclic organic compounds featuring a bicyclic structure that merges an imidazole and a pyrazine ring. The saturated framework provides stability, while the nitrogen atoms impart unique chemical properties that are of significant interest in medicinal chemistry. This document provides a comprehensive overview of the chemical properties, synthesis, potential pharmacological applications, and safety information for this compound. Its structural framework is a versatile scaffold for the development of novel therapeutics, particularly as an intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

The hydrochloride salt of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is formed by the reaction of the free base with hydrochloric acid. The fundamental properties of the base compound are well-documented.

The molecular formula for the free base, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, is C₆H₉N₃.[1][2] The addition of hydrochloric acid (HCl) for the salt formation results in the molecular formula C₆H₉N₃·HCl, which can also be represented as C₆H₁₀ClN₃.

Quantitative data for the free base and the related hydrochloride salt are summarized below for clarity and comparison.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
Molecular Formula C₆H₉N₃C₆H₁₀ClN₃[1][2]
Molecular Weight 123.16 g/mol 159.62 g/mol [1][2]
CAS Number 297172-19-1601515-49-5[1][2][3]
Appearance Colorless to pale yellow liquid or solidTypically a solid[2]
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineThis compound[1]

Synthesis and Experimental Protocols

The synthesis of tetrahydroimidazo[1,5-a]pyrazines can be achieved through various synthetic routes. Below is a generalized experimental protocol based on common methods for related heterocyclic structures.

General Synthesis Protocol for Tetrahydroimidazo[1,2-a]pyrazine Core

While a specific protocol for the title compound is not detailed in the provided literature, the synthesis of the isomeric 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine provides a relevant example of the chemical transformations involved. A common method involves the hydrogenation of the aromatic precursor, imidazo[1,2-a]pyrazine.

Objective: To synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from imidazo[1,2-a]pyrazine via catalytic hydrogenation.

Materials:

  • Imidazo[1,2-a]pyrazine (starting material)

  • 2-Methoxyethanol (solvent)

  • Platinum (IV) oxide (catalyst)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Diatomaceous earth

  • Dichloromethane/7N ammonia in methanol solution (95:5, v/v) (eluent)

  • Toluene

Equipment:

  • Autoclave

  • High-pressure reaction vessel

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: Dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).[4]

  • Catalyst Addition: Add Platinum (IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.[4]

  • Hydrogenation: Transfer the mixture to an autoclave. Pressurize the vessel with hydrogen gas to 4 bar.[4]

  • Reaction: Stir the reaction mixture at room temperature overnight.[4]

  • Work-up: Upon reaction completion, replace the hydrogen atmosphere in the autoclave with nitrogen gas.[4]

  • Filtration: Filter the reaction mixture through diatomaceous earth to remove the platinum catalyst.[4]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Co-evaporate with toluene to remove residual solvent.[4]

  • Purification: Purify the crude product by column chromatography using a dichloromethane/7N ammonia in methanol solution (95:5, v/v) as the eluent to yield the final product.[4]

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve Imidazo[1,2-a]pyrazine in 2-Methoxyethanol catalyst Add PtO2 Catalyst start->catalyst autoclave Transfer to Autoclave catalyst->autoclave pressurize Pressurize with H2 (4 bar) autoclave->pressurize stir Stir Overnight at RT pressurize->stir purge Purge with N2 stir->purge filter Filter through Diatomaceous Earth purge->filter concentrate Concentrate & Co-evaporate filter->concentrate purify Column Chromatography concentrate->purify end Pure 5,6,7,8-Tetrahydro- imidazo[1,2-a]pyrazine purify->end

A generalized workflow for the synthesis of a tetrahydroimidazo-pyrazine core.

Potential Pharmacological Role and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the broader class of imidazo[1,2-a]pyrazines has been investigated for significant pharmacological activity. These compounds serve as important scaffolds in drug discovery.

Notably, derivatives of the isomeric 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been identified as cell-permeable compounds that can preferentially silence Gαq proteins.[5] Gαq proteins are critical components of G protein-coupled receptor (GPCR) signaling pathways, which are implicated in a vast array of physiological and pathological processes. Dysregulation of Gαq signaling is linked to diseases such as uveal melanoma.[5] Inhibiting these "molecular switches" represents a promising therapeutic strategy.

Furthermore, related imidazo[1,2-a]pyrazines have been discovered as selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[6] This modulation has shown potential in anticonvulsant models, suggesting applications in neurological disorders like epilepsy.

G GPCR GPCR Activation (e.g., by Neurotransmitter) Gaq Gαq Protein GPCR->Gaq PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Downstream Downstream Cellular Effects (e.g., Gene Expression, Proliferation) PKC->Downstream Inhibitor Tetrahydroimidazo- [1,2-a]pyrazine Derivative (Inhibitor) Inhibitor->Gaq

Potential inhibition of the Gαq protein signaling pathway by related compounds.

Safety Information

For the free base, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, GHS hazard statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Standard laboratory safety practices should be followed when handling this compound. This includes using personal protective equipment such as gloves, safety glasses, and a lab coat.[7] Work should be conducted in a well-ventilated area to avoid inhalation.[7]

Conclusion

This compound is a heterocyclic compound with a stable and versatile chemical structure. While detailed studies on this specific salt are not widely published, the foundational chemistry and the pharmacological activities of related imidazopyrazine derivatives highlight its potential as a valuable building block in drug discovery and development. Its utility as a synthetic intermediate, combined with the demonstrated biological activity of its structural class against targets like Gαq proteins and AMPA receptors, makes it a compound of considerable interest for further research.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic organic compound featuring a fused imidazole and pyrazine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its derivatives have been explored for their potential as therapeutic agents, notably as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, chemical properties, synthesis, and potential biological activities of this compound and its derivatives.

Nomenclature and Synonyms

The systematic IUPAC name for the core structure is 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . When salified with hydrochloric acid, it is referred to as This compound .

A variety of synonyms are used in literature and commercial listings, which are crucial to identify for comprehensive literature searches.

Type Name
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Hydrochloride Salt This compound
Common Synonyms Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-
5,6,7,8-Tetrahydroimidazolo[1,5-a]piperazine

Physicochemical Properties

The physicochemical properties of the parent compound and its hydrochloride salt are summarized below. These properties are essential for its handling, formulation, and in silico modeling.

Property 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine This compound
Molecular Formula C₆H₉N₃C₆H₁₀ClN₃
Molecular Weight 123.16 g/mol 159.62 g/mol
Appearance Colorless to pale yellow liquid or solidSolid
CAS Number 297172-19-1[1]Not available

Synthesis and Experimental Protocols

A plausible synthetic route would involve the initial formation of a piperazine ring, followed by the construction of the fused imidazole ring. A general method described involves reacting imidazole with 1,2-dibromoethane to form a tetrabromo intermediate, which is then reduced or undergoes ammonolysis to yield the target compound.[3]

Hypothetical Synthetic Workflow:

G imidazole Imidazole piperazine_intermediate Piperazine Ring Formation imidazole->piperazine_intermediate dibromoethane 1,2-Dibromoethane dibromoethane->piperazine_intermediate imidazole_annulation Imidazole Annulation piperazine_intermediate->imidazole_annulation final_product 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine imidazole_annulation->final_product hcl_salt 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine HCl final_product->hcl_salt HCl

Caption: A generalized synthetic workflow for the preparation of the target compound.

Biological Activity and Mechanism of Action

The primary therapeutic potential of derivatives of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine lies in their activity as dipeptidyl peptidase-IV (DPP-IV) inhibitors .[4] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds can increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

Signaling Pathway of DPP-IV Inhibition:

G compound 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine Derivative dpp4 DPP-IV compound->dpp4 Inhibits incretins Incretins (GLP-1, GIP) dpp4->incretins Inactivates pancreas Pancreas incretins->pancreas Stimulates insulin Insulin Secretion pancreas->insulin glucagon Glucagon Secretion pancreas->glucagon Suppresses glucose Blood Glucose Levels insulin->glucose Decreases glucagon->glucose Increases

Caption: Mechanism of action of DPP-IV inhibitors.

Additionally, related imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been investigated as inhibitors of bromodomain-containing protein 9 (BRD9), a subunit of the SWI/SNF chromatin remodeling complex.[5][6] This suggests that the broader imidazo[1,5-a]pyrazine scaffold may have applications in oncology and other areas where epigenetic modulation is a therapeutic strategy.

Experimental Protocols for Biological Assays

To evaluate the biological activity of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, a series of in vitro and in vivo assays are typically employed.

In Vitro DPP-IV Inhibition Assay

A common method to determine the inhibitory potency of a compound against DPP-IV is a fluorescence-based assay.

Experimental Workflow:

G prepare_reagents Prepare Reagents: - Recombinant Human DPP-IV - Fluorogenic Substrate - Test Compound Dilutions incubation Incubate DPP-IV with Test Compound prepare_reagents->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Reading) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50

Caption: Workflow for an in vitro DPP-IV inhibition assay.

In Vitro BRD9 Inhibition Assay

For evaluating BRD9 inhibitory activity, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is often utilized.

Experimental Workflow:

G prepare_reagents Prepare Reagents: - Recombinant BRD9 - Biotinylated Histone Peptide - Europium-labeled Antibody - Streptavidin-APC - Test Compound Dilutions incubation Incubate BRD9, Peptide, and Test Compound prepare_reagents->incubation add_detection_reagents Add Antibody and Streptavidin-APC incubation->add_detection_reagents measure_tr_fret Measure TR-FRET Signal add_detection_reagents->measure_tr_fret calculate_ic50 Calculate IC50 Value measure_tr_fret->calculate_ic50

Caption: Workflow for an in vitro BRD9 inhibition TR-FRET assay.

Conclusion and Future Perspectives

This compound represents a valuable scaffold in medicinal chemistry. While the parent compound itself is primarily a building block, its derivatives have shown significant promise as inhibitors of DPP-IV and potentially other therapeutic targets like BRD9. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The development of more detailed synthetic protocols and the exploration of a wider range of biological targets will be crucial for unlocking the full therapeutic potential of this chemical class.

References

"Physical and chemical properties of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, along with insights into its potential pharmacological activity. While experimental data for this specific molecule is limited in publicly accessible literature, this guide draws upon information from structurally related compounds to provide a thorough understanding. Notably, derivatives of the closely related tetrahydroimidazo[1,2-a]pyrazine core have been identified as inhibitors of Gαq proteins, suggesting a potential mechanism of action for this compound class. This document summarizes available data, outlines a plausible signaling pathway, and provides a general synthetic approach and characterization methods based on analogous structures.

Chemical and Physical Properties

Quantitative data for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its hydrochloride salt are summarized below. It is important to note that some of these properties are predicted or sourced from chemical suppliers and may not be experimentally verified in peer-reviewed literature.

Table 1: Physical and Chemical Properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its HCl Salt

Property5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HClData Source
Molecular Formula C₆H₉N₃C₆H₁₀ClN₃PubChem[1], Commercial Supplier[2]
Molecular Weight 123.16 g/mol 159.62 g/mol PubChem[1], Commercial Supplier[2]
Appearance Colorless crystalline solidSolidChemBK[3], Commercial Supplier
Melting Point 60-65 °CNot availableChemBK[3]
Solubility High solubility in regular organic solventsNot availableChemBK[3]
pKa (predicted) 8.26 ± 0.20Not availableGuidechem
XLogP3-AA (predicted) -0.9Not availablePubChem[1]
Monoisotopic Mass 123.079647300 DaNot availablePubChem[1]

Potential Pharmacological Activity and Signaling Pathway

The Gαq signaling pathway is a crucial cellular communication cascade initiated by the activation of G protein-coupled receptors (GPCRs). Upon activation, the Gαq subunit of the heterotrimeric G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway regulates a multitude of physiological processes, and its dysregulation is implicated in various diseases.

Based on the activity of related compounds, it is hypothesized that 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl may act as an inhibitor of the Gαq signaling pathway. The diagram below illustrates the canonical Gαq signaling cascade and the putative point of inhibition.

Galphaq_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_protein Gαqβγ GPCR->G_protein Activates G_alpha_GTP Gαq-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Inhibitor 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine HCl (Hypothesized) Inhibitor->G_alpha_GTP Inhibits (Putative)

Caption: Hypothesized Gαq signaling pathway with putative inhibition point.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl are not explicitly available in the surveyed literature. However, a general synthetic strategy can be inferred from methods used for analogous heterocyclic systems.

General Synthesis Approach

A plausible synthetic route to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core involves a multi-step process, likely starting from commercially available pyrazine or imidazole derivatives. A common method for creating similar fused heterocyclic systems is through cyclization reactions. For instance, a potential, though unverified, approach could involve the reaction of an appropriate imidazole precursor with a dielectrophile like 1,2-dibromoethane to construct the pyrazine ring, followed by reduction.[3]

The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like ethanol or diethyl ether.

The following diagram illustrates a generalized workflow for the synthesis and purification of such a compound.

Synthesis_Workflow Start Starting Materials (e.g., Imidazole derivative, 1,2-dibromoethane) Reaction1 Cyclization Reaction Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Reduction/Ammonolysis Intermediate->Reaction2 Free_Base Crude 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine (Free Base) Reaction2->Free_Base Purification Purification (e.g., Column Chromatography) Free_Base->Purification Pure_Base Pure Free Base Purification->Pure_Base Salt_Formation HCl Salt Formation Pure_Base->Salt_Formation Final_Product 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine HCl Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for the target compound.

Characterization Methods

The structural confirmation and purity assessment of the synthesized 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl would typically involve a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation (proton environment)Signals corresponding to the protons on the imidazole and pyrazine rings, as well as the aliphatic protons of the tetrahydro-pyrazine moiety. Chemical shifts and coupling constants would confirm the connectivity.
¹³C NMR Structural elucidation (carbon skeleton)Resonances for each unique carbon atom in the molecule, distinguishing between aromatic and aliphatic carbons.
FTIR Identification of functional groupsCharacteristic absorption bands for C-H (aliphatic and aromatic), C=N, and C-N bonds.
Mass Spectrometry Determination of molecular weight and fragmentation patternA molecular ion peak corresponding to the mass of the protonated free base, and characteristic fragmentation patterns.
Melting Point Purity assessmentA sharp and defined melting range.
Elemental Analysis Confirmation of elemental compositionPercentages of C, H, N, and Cl consistent with the molecular formula.

The following diagram outlines a typical workflow for the characterization of a synthesized chemical compound.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR MP Melting Point Analysis Synthesized_Product->MP EA Elemental Analysis Synthesized_Product->EA Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed MP->Structure_Confirmed EA->Structure_Confirmed

Caption: Standard workflow for chemical compound characterization.

Conclusion

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl is a molecule with potential for further investigation in the field of drug discovery. While comprehensive experimental data for this specific compound is sparse, the known activity of structurally related tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq protein inhibitors provides a compelling rationale for its study. This technical guide consolidates the available information and presents a framework for its synthesis, characterization, and potential mechanism of action. Further research is warranted to experimentally determine its physicochemical properties and to validate its hypothesized biological activity. Such studies would be instrumental in elucidating its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No: 297172-19-1), a heterocyclic organic compound with potential applications in medicinal chemistry.[1][2] Due to the limited availability of public domain experimental spectroscopic data, this document presents a combination of predicted data, general experimental protocols for spectroscopic analysis, and a proposed synthetic route. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Compound Identification and Properties

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is a bicyclic heteroaromatic compound containing both an imidazole and a pyrazine ring system.[1][2] Its saturated pyrazine ring imparts conformational flexibility, a feature of interest in drug design. The compound is commercially available from several suppliers.[2][3][4]

Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

PropertyValueSource
CAS Number 297172-19-1PubChem[5]
Molecular Formula C₆H₉N₃PubChem[5]
Molecular Weight 123.16 g/mol PubChem[5]
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazinePubChem[5]
Appearance Colorless crystalline solid (predicted)ChemBK[6]
Melting Point 60-65 °C (predicted)ChemBK[6]
Boiling Point 340.0 ± 30.0 °C (predicted)ChemBK[6]
XlogP -0.9PubChem[5]

Spectroscopic Data (Predicted)

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 124.08693
[M+Na]⁺ 146.06887
[M-H]⁻ 122.07237
[M+NH₄]⁺ 141.11347
[M+K]⁺ 162.04281
[M]⁺ 123.07910
Data sourced from PubChem.

Proposed Synthesis and Spectroscopic Analysis Workflow

The following sections detail a proposed synthetic pathway and a general workflow for the spectroscopic characterization of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Proposed Synthetic Pathway

A plausible synthetic route can be adapted from methods used for analogous heterocyclic systems. A common method for the preparation of similar compounds involves the reaction of an imidazole derivative with a suitable dielectrophile.[6]

G Proposed Synthetic Pathway for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product Imidazole Imidazole Reaction Reaction Imidazole->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Purification Purification Reaction->Purification Crude Product 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Purification->5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Purified Product

Caption: Proposed synthesis of the target compound.

Spectroscopic Analysis Workflow

A standard workflow for the structural elucidation of a newly synthesized organic compound like 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is outlined below.

G General Workflow for Spectroscopic Analysis Synthesized_Compound Purified Compound NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Synthesized_Compound->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (LC-MS, HRMS) Synthesized_Compound->Mass_Spectrometry Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation IR_Spectroscopy->Structural_Elucidation Mass_Spectrometry->Structural_Elucidation

Caption: Workflow for spectroscopic characterization.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule such as 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.

  • 2D NMR (Optional but Recommended): To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively. For nitrogen heterocycles, advanced techniques like ¹³C{¹⁴N} solid-state NMR can be employed to identify carbons directly bonded to nitrogen.[7][8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid): For a solid sample, the thin solid film method is common.[9] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[10] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the instrument, and the spectrum is acquired. The instrument measures the absorption of infrared radiation at different frequencies.[11]

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C=N, C-N bonds).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 10-100 µg/mL) in a suitable solvent compatible with the ionization technique, such as methanol or acetonitrile.[12]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. In ESI, the sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Data Analysis: The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. Fragmentation patterns, which can be induced in the mass spectrometer (MS/MS), can provide further structural information.

Conclusion

This technical guide consolidates the currently available information on 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. While experimental spectroscopic data remains to be publicly documented, the provided predicted data and generalized experimental protocols offer a solid foundation for researchers. The proposed synthetic pathway and analytical workflow are intended to guide future laboratory work on this promising heterocyclic scaffold. Further research is warranted to fully elucidate the spectroscopic properties and potential biological activities of this compound.

References

The Imidazo[1,5-a]pyrazine Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It details the early synthetic approaches, key milestones in the elucidation of their therapeutic potential, and in-depth experimental protocols for the preparation of notable derivatives. Furthermore, this guide presents a systematic compilation of quantitative structure-activity relationship data and visualizes the key signaling pathways modulated by imidazo[1,5-a]pyrazine-based therapeutic agents.

Discovery and Early History

The formal introduction and systematic study of the imidazo[1,5-a]pyrazine ring system can be traced back to the work of E. Abushanab and his collaborators in the mid-1970s. While sporadic mentions of related fused imidazole systems existed, their 1975 publication in the Journal of Organic Chemistry laid the groundwork for understanding the chemical reactivity and potential of this scaffold. This seminal work focused on the aromatic substitution reactions of the parent imidazo[1,5-a]pyrazine, providing the first detailed insights into its chemical behavior.

Early synthetic strategies primarily involved the cyclization of appropriately substituted pyrazine precursors. These methods, while foundational, often required harsh reaction conditions and offered limited substituent diversity.

Evolution into a Privileged Scaffold in Drug Discovery

The therapeutic potential of imidazo[1,5-a]pyrazines began to be recognized in the early 2000s. Researchers discovered that this scaffold could serve as a versatile template for designing potent and selective modulators of various biological targets. This has led to the development of imidazo[1,5-a]pyrazine derivatives as inhibitors of key enzymes and as ligands for important receptors implicated in a range of diseases.

Phosphodiesterase 10A (PDE10A) Inhibitors

A significant breakthrough in the therapeutic application of the imidazo[1,5-a]pyrazine core was the discovery of its derivatives as potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[1] PDE10A is highly expressed in the medium spiny neurons of the striatum and its inhibition has been pursued as a therapeutic strategy for schizophrenia and other neuropsychiatric disorders.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibitors

More recently, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have emerged as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with a particular focus on BRD9.[2] BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex, and its inhibition is being explored as a potential anti-cancer therapy.[2]

Bruton's Tyrosine Kinase (BTK) Inhibitors

The imidazo[1,5-a]pyrazine scaffold has also been successfully utilized to develop reversible inhibitors of Bruton's tyrosine kinase (BTK).[3][4] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[3][4]

Corticotropin-Releasing Hormone (CRH) Receptor Ligands

Derivatives of imidazo[1,5-a]pyrazine have been synthesized and evaluated as ligands for the corticotropin-releasing hormone (CRH) receptor 1 (CRF1).[5] Antagonists of the CRF1 receptor are of interest for the treatment of stress-related disorders such as anxiety and depression.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative imidazo[1,5-a]pyrazine compounds across different biological targets.

Table 1: Imidazo[1,5-a]pyrazine-based PDE10A Inhibitors

CompoundStructurePDE10A IC50 (nM)Reference
1 4-(2-fluoro-4-methoxyphenyl)-1-methyl-1H-imidazo[1,5-a]pyrido[3,2-e]pyrazin-5(6H)-one0.8J. Med. Chem. 2010, 53, 11, 4399–4411
2 1-ethyl-4-(2-fluoro-4-methoxyphenyl)-1H-imidazo[1,5-a]pyrido[3,2-e]pyrazin-5(6H)-one0.7J. Med. Chem. 2010, 53, 11, 4399–4411

Table 2: Imidazo[1,5-a]pyrazin-8(7H)-one-based BRD9 Inhibitors

CompoundStructureBRD9 IC50 (nM)Cell Proliferation (A549) IC50 (µM)Reference
27 7-(cyclopropylmethyl)-3-(pyridin-2-yl)imidazo[1,5-a]pyrazin-8(7H)-one356.12Bioorg. Med. Chem. 2019, 27, 1391-1404
29 7-(2-methoxyethyl)-3-(pyridin-2-yl)imidazo[1,5-a]pyrazin-8(7H)-one103>10Bioorg. Med. Chem. 2019, 27, 1391-1404

Table 3: 8-Amino-imidazo[1,5-a]pyrazine-based BTK Inhibitors

CompoundStructureBTK IC50 (nM)hPBMC IC50 (nM)Reference
1 N-(2-(4-(trifluoromethyl)pyridin-2-yl)carbamoyl)phenyl)-8-amino-3-(piperidin-1-yl)imidazo[1,5-a]pyrazine-1-carboxamide1.234ACS Med. Chem. Lett. 2016, 7, 198-203
3 N-(2-(4-(trifluoromethyl)pyridin-2-yl)carbamoyl)phenyl)-8-amino-3-(morpholino)imidazo[1,5-a]pyrazine-1-carboxamide0.825ACS Med. Chem. Lett. 2016, 7, 198-203

Table 4: Imidazo[1,5-a]pyrazine-based CRH Receptor Ligands

CompoundStructureCRF1 Ki (nM)Reference
Example 1 1-(2,4-dichlorophenyl)-3-((dimethylamino)methyl)-8-methylimidazo[1,5-a]pyrazine10Bioorg. Med. Chem. Lett. 2002, 12, 291-294
Example 2 1-(2,4-dichlorophenyl)-3-(pyrrolidin-1-ylmethyl)-8-methylimidazo[1,5-a]pyrazine5Bioorg. Med. Chem. Lett. 2002, 12, 291-294

Experimental Protocols

This section provides detailed methodologies for the synthesis of key imidazo[1,5-a]pyrazine derivatives.

General Synthesis of Imidazo[1,5-a]pyrido[3,2-e]pyrazine PDE10A Inhibitors
  • Step 1: Synthesis of 4-chloro-imidazo[1,5-a]pyrido[3,2-e]pyrazines. To a solution of the corresponding imidazo[1,5-a]pyrido[3,2-e]pyrazinone in phosphoryl chloride, the mixture is heated at reflux for several hours. After cooling, the excess phosphoryl chloride is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized with a base to afford the crude chloro-derivative, which is then purified by chromatography.

  • Step 2: Nucleophilic Substitution. The 4-chloro derivative is dissolved in a suitable solvent (e.g., DMF, NMP) and reacted with the desired nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a base (e.g., potassium hydroxide, sodium hydride) at elevated temperatures until the reaction is complete. The product is then isolated by extraction and purified by chromatography.

Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one BRD9 Inhibitors[2]
  • Step 1: Synthesis of 2-amino-N-substituted-acetamide. To a solution of a substituted amine in a suitable solvent, chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting product is then isolated.

  • Step 2: Synthesis of 2-(substituted amino)pyrazine. The product from Step 1 is reacted with 2-aminopyrazine in the presence of a base and a palladium catalyst under an inert atmosphere.

  • Step 3: Cyclization to form the imidazo[1,5-a]pyrazin-8(7H)-one core. The product from Step 2 is treated with a suitable cyclizing agent, such as triphosgene, in the presence of a base to yield the final imidazo[1,5-a]pyrazin-8(7H)-one derivative.

Synthesis of 8-Amino-imidazo[1,5-a]pyrazine BTK Inhibitors[4][5]
  • Step 1: Synthesis of the 8-chloro-imidazo[1,5-a]pyrazine core. A substituted 2-aminopyrazine is reacted with an α-haloketone in a suitable solvent to form the imidazo[1,5-a]pyrazine ring. The 8-position is then chlorinated using a standard chlorinating agent.

  • Step 2: Amination at the 8-position. The 8-chloro derivative is subjected to a nucleophilic aromatic substitution with an amine, often using a palladium catalyst and a suitable base, to introduce the 8-amino group.

  • Step 3: Further functionalization. The scaffold can be further elaborated at other positions through standard cross-coupling reactions or other functional group transformations to arrive at the final target compounds.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the development of imidazo[1,5-a]pyrazine-based compounds.

PDE10A_Signaling_Pathway PDE10A PDE10A cAMP cAMP PDE10A->cAMP Hydrolysis PKA PKA cAMP->PKA Activation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Downstream Downstream Signaling PKA->Downstream Phosphorylation Imidazo_Pyrazine Imidazo[1,5-a]pyrazine Inhibitor Imidazo_Pyrazine->PDE10A Inhibition

PDE10A Signaling Pathway Inhibition.

BRD9_Signaling_Pathway BRD9 BRD9 (BAF Complex) Chromatin Chromatin Remodeling BRD9->Chromatin Recruitment Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 Binding Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Regulation Imidazo_Pyrazinone Imidazo[1,5-a]pyrazin-8(7H)-one Inhibitor Imidazo_Pyrazinone->BRD9 Inhibition BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Activation Imidazo_Pyrazine_BTK 8-Amino-imidazo[1,5-a]pyrazine Inhibitor Imidazo_Pyrazine_BTK->BTK Inhibition CRH_Signaling_Pathway CRH CRH CRF1_Receptor CRF1 Receptor CRH->CRF1_Receptor Binding G_Protein G-Protein CRF1_Receptor->G_Protein Activation AC_CRH Adenylate Cyclase G_Protein->AC_CRH Activation cAMP_CRH cAMP AC_CRH->cAMP_CRH PKA_CRH PKA cAMP_CRH->PKA_CRH Activation Stress_Response Stress Response PKA_CRH->Stress_Response Modulation Imidazo_Pyrazine_CRH Imidazo[1,5-a]pyrazine Antagonist Imidazo_Pyrazine_CRH->CRF1_Receptor Antagonism Experimental_Workflow Target_Identification Target Identification and Validation Library_Design Imidazo[1,5-a]pyrazine Library Design Target_Identification->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Screening In Vitro Screening (Biochemical & Cellular Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Library_Design Iteration Lead_Optimization Lead Optimization (ADME/Tox) SAR->Lead_Optimization In_Vivo In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo Clinical_Candidate Clinical Candidate Selection In_Vivo->Clinical_Candidate

References

Unlocking the Therapeutic Potential of the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Scaffold: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining promising avenues for the exploration of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. This versatile heterocyclic core holds significant potential for the development of novel therapeutics across various disease areas, including central nervous system (CNS) disorders, inflammation, and oncology. This document provides a comprehensive overview of the existing research, detailed experimental protocols, and mandatory visualizations to guide future research and development efforts.

Core Research Areas

The unique structural features of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold make it an attractive starting point for the design of new bioactive molecules. Initial pharmacological screenings have revealed its potential in several key therapeutic areas.

1. Central Nervous System (CNS) Depressant and Analgesic Activity:

Derivatives of the related hexahydroimidazo[1,5-a]pyrazin-3(2H)-one have been shown to possess CNS depressant activities.[1][2] This suggests that the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core could be a valuable scaffold for the development of novel anxiolytics, sedatives, or anticonvulsants. Furthermore, the evaluation of analgesic properties is a logical extension of this CNS activity.

2. Anti-inflammatory Properties:

The same series of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives also exhibited anti-inflammatory and coronary dilator effects.[1] This dual activity profile opens up possibilities for developing agents that can address cardiovascular conditions with an inflammatory component.

3. Anticancer Potential via Kinase Inhibition:

While direct evidence for the anticancer activity of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is emerging, the broader class of imidazo[1,5-a]pyrazines has been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5] Specifically, imidazo[1,5-a]pyrazines have been developed as orally bioavailable inhibitors of mTORC1 and mTORC2.[4] This indicates a strong rationale for synthesizing and screening 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives for their potential as anticancer agents targeting this critical pathway.

Data Presentation

A critical aspect of future research will be the systematic evaluation and comparison of newly synthesized compounds. All quantitative data should be summarized in clearly structured tables for easy comparison of structure-activity relationships (SAR).

Table 1: Hypothetical Data for CNS Activity of Novel 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives

Compound IDR1R2Hot Plate Test (Latency, s)Writhing Test (% Inhibition)
THIP-001HPh30.5 ± 2.165.2 ± 5.4
THIP-002Me4-Cl-Ph45.2 ± 3.582.1 ± 6.8
THIP-003Et2-F-Ph38.7 ± 2.975.6 ± 6.1

Table 2: Hypothetical Data for Anti-inflammatory Activity of Novel 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives

Compound IDR1R2Carrageenan-induced Paw Edema (% Inhibition at 3h)
THIP-001HPh40.3 ± 4.2
THIP-002Me4-Cl-Ph65.7 ± 5.9
THIP-003Et2-F-Ph58.1 ± 5.1

Table 3: Hypothetical Data for Anticancer Activity of Novel 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives

Compound IDR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)A549 Cell Viability IC50 (µM)
THIP-004H3-pyridyl150.2 ± 12.575.8 ± 6.312.5 ± 1.1
THIP-005Me4-MeO-Ph85.6 ± 7.942.1 ± 3.98.7 ± 0.9
THIP-006Et4-CF3-Ph50.1 ± 4.525.3 ± 2.15.2 ± 0.6

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

1. Synthesis of 2-Aryl-7-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Derivatives:

This synthesis serves as a foundational method for producing a library of compounds for screening. The key steps involve the reaction of 3-(arylaminomethyl)-1-methylpiperazines with N,N'-carbonyldiimidazole.[1] The intermediate 3-(arylaminomethyl)-1-methylpiperazines can be prepared by the reaction of various anilines with 3-carbomethoxy-1-methylpiperazine followed by reduction of the resulting amides.[1]

2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema:

This widely accepted model is used to evaluate the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.[6][7]

3. In Vivo Analgesic Assays:

  • Hot Plate Test (Central Analgesic Activity):

    • Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Procedure:

      • Animals (e.g., mice) are placed on the hot plate, and the latency to a response (e.g., licking of the hind paw or jumping) is recorded.

      • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

      • The test compound or vehicle is administered, and the latency is measured at various time points (e.g., 30, 60, 90, and 120 minutes) after administration.

      • An increase in latency compared to the control group indicates an analgesic effect.[8][9]

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity):

    • Procedure:

      • Mice are pre-treated with the test compound or vehicle.

      • After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

      • The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

      • The percentage of inhibition of writhing is calculated by comparing the treated groups to the control group.[10][11][12]

4. In Vitro Anticancer Assay: PI3K/mTOR Kinase Inhibition and Cell Viability:

  • Kinase Inhibition Assays: Commercially available kits (e.g., using fluorescence resonance energy transfer - FRET, or luminescence) can be used to determine the IC50 values of the compounds against purified PI3Kα and mTOR kinases.

  • Cell Viability Assay:

    • Cell Lines: A panel of cancer cell lines (e.g., A549 - lung, PC-3 - prostate, MCF-7 - breast) should be used.

    • Procedure:

      • Cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

      • Cell viability is assessed using a standard method such as the MTT or resazurin assay.

      • IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagrams:

To visualize the potential mechanisms of action, diagrams of the relevant signaling pathways are provided below in DOT language.

Caption: Gαq Signaling Pathway.

PI3K_Akt_mTOR_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibition of Apoptosis S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Activation Cell_Growth Cell Growth & Protein Synthesis S6K1->Cell_Growth fourEBP1->Cell_Growth THIP_inhibitor Imidazo[1,5-a]pyrazine Derivatives THIP_inhibitor->PI3K THIP_inhibitor->mTORC1 THIP_inhibitor->mTORC2

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow Diagram:

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Scaffold Selection synthesis Library Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (Kinase, Cell Viability) purification->in_vitro sar SAR Analysis in_vitro->sar in_vivo In Vivo Models (Inflammation, Analgesia) adme ADME/Tox Profiling in_vivo->adme sar->synthesis Iterative Design sar->in_vivo Hit Confirmation lead_opt Lead Optimization adme->lead_opt

References

An In-depth Technical Guide to Tetrahydroimidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. This bicyclic heterocyclic system, consisting of a fused imidazole and a saturated pyrazine ring, provides a three-dimensional structure that allows for precise orientation of substituents to interact with various biological targets. Derivatives of this core have shown promise in a multitude of therapeutic areas, acting as potent and selective modulators of key proteins involved in cellular signaling pathways.

This technical guide provides a comprehensive overview of tetrahydroimidazo[1,5-a]pyrazine derivatives, focusing on their synthesis, biological activities, and therapeutic potential. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile scaffold. The guide details experimental protocols for synthesis and biological evaluation, presents quantitative structure-activity relationship (SAR) data, and visualizes the key signaling pathways and experimental workflows associated with these compounds.

Chemical Synthesis

The synthesis of the tetrahydroimidazo[1,5-a]pyrazine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of a piperazine derivative with a suitable reagent to form the fused imidazole ring.

General Synthetic Protocol for C-5 Substituted Imidazo[1,5-a]pyrazine Derivatives

A representative synthetic scheme for C-5 substituted imidazo[1,5-a]pyrazine derivatives, which have been explored as c-Src inhibitors, is outlined below. This protocol is based on methodologies reported in the literature.[1]

Step 1: Synthesis of 2-(chloromethyl)-1H-imidazole hydrochloride

To a solution of 2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous chloroform, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to afford 2-(chloromethyl)-1H-imidazole hydrochloride.

Step 2: Synthesis of 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

A mixture of the desired substituted piperazine (1.0 eq) and 2-(chloromethyl)-1H-imidazole hydrochloride (1.1 eq) in ethanol is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Step 3: Synthesis of C-5 substituted imidazo[1,5-a]pyrazine derivatives

To a solution of the 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (2.0 eq) and the desired aryl halide (1.2 eq) are added. The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 12-24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.

Biological Activities and Therapeutic Targets

Tetrahydroimidazo[1,5-a]pyrazine derivatives have been shown to modulate the activity of several important protein targets, leading to a wide range of biological effects. The key therapeutic targets identified to date include c-Src kinase, Activated Cdc42-associated kinase 1 (ACK1), and the Corticotropin-Releasing Hormone (CRH) receptor 1.

c-Src Kinase Inhibition

c-Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[2] Its aberrant activation is implicated in the progression of cancer and in neuronal damage following ischemic stroke.[1][2]

In the context of ischemic stroke, c-Src activation contributes to neuronal injury through multiple downstream pathways.[3] Inhibition of c-Src can therefore be a neuroprotective strategy.

c_Src_Ischemic_Stroke_Pathway Ischemia Ischemic Insult Thrombin Thrombin Release Ischemia->Thrombin SFKs c-Src Family Kinases (SFKs) Activation Thrombin->SFKs RhoA_ROCK RhoA-ROCK Pathway SFKs->RhoA_ROCK Neuronal_Damage Neuronal Damage & Cognitive Impairment RhoA_ROCK->Neuronal_Damage THIP_derivative Tetrahydroimidazo[1,5-a]pyrazine Derivative (Inhibitor) THIP_derivative->SFKs Inhibition

c-Src signaling in ischemic neuronal injury.

The following table summarizes the c-Src inhibitory activity of a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives.[1]

CompoundRIC₅₀ (nM)
1a H>10000
1b 4-Fluorophenyl120
1c 4-Chlorophenyl85
1d 4-Bromophenyl70
1e 4-Methoxyphenyl250
1f 3,4-Dichlorophenyl55
ACK1 Inhibition

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is another non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.[4][5] Overexpression and activation of ACK1 are associated with various cancers, making it an attractive target for cancer therapy.[4][6]

ACK1 is activated downstream of receptor tyrosine kinases (RTKs) and integrates signals that promote cell survival and proliferation through pathways such as the PI3K/AKT pathway.[4][5][7]

ACK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) ACK1 ACK1 (TNK2) Activation RTK->ACK1 PI3K PI3K ACK1->PI3K AKT AKT Phosphorylation PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival THIP_derivative Tetrahydroimidazo[1,5-a]pyrazine Derivative (Inhibitor) THIP_derivative->ACK1 Inhibition

ACK1 signaling pathway in cancer.

A series of imidazo[1,5-a]pyrazine derivatives have been identified as potent and orally bioavailable ACK1 inhibitors.[8]

CompoundACK1 IC₅₀ (nM)
2a HH150
2b FH25
2c ClH18
2d HOMe98
2e FOMe12
Corticotropin-Releasing Hormone (CRH) Receptor 1 Antagonism

The corticotropin-releasing hormone receptor 1 (CRF1) is a G-protein coupled receptor (GPCR) that plays a central role in the body's response to stress.[9] Antagonists of this receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders.

CRF1 is a Gq-coupled GPCR. Upon binding of CRH, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway CRH CRH CRF1 CRF1 Receptor CRH->CRF1 Gq Gq Protein CRF1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC THIP_derivative Tetrahydroimidazo[1,5-a]pyrazine Derivative (Antagonist) THIP_derivative->CRF1 Blocks

Gq-protein coupled CRF1 receptor signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel chemical entities. This section provides an overview of key assays used to characterize tetrahydroimidazo[1,5-a]pyrazine derivatives.

Kinase Inhibition Assay (c-Src and ACK1)

A common method to determine the inhibitory activity of compounds against protein kinases is a biochemical assay that measures the phosphorylation of a substrate. Both radiometric and fluorescence-based assays are widely used.[10][11][12][13][14][15]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (c-Src or ACK1) - Substrate (e.g., poly(Glu,Tyr)4:1) - ATP - Assay Buffer start->prepare_reagents add_inhibitor Add Tetrahydroimidazo[1,5-a]pyrazine Derivative (Test Compound) to Microplate Wells prepare_reagents->add_inhibitor add_kinase Add Kinase to Wells add_inhibitor->add_kinase incubate1 Pre-incubate Compound and Kinase add_kinase->incubate1 start_reaction Initiate Reaction by Adding ATP and Substrate Mixture incubate1->start_reaction incubate2 Incubate at Room Temperature start_reaction->incubate2 stop_reaction Stop Reaction (e.g., add detection reagent) incubate2->stop_reaction read_signal Read Fluorescence Signal stop_reaction->read_signal analyze_data Analyze Data: Calculate % Inhibition and IC₅₀ read_signal->analyze_data end End analyze_data->end

Workflow for a fluorescence-based kinase assay.
CRF1 Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for its receptor.[16] For CRF1, this is typically done using a competitive binding assay with a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA) is used.

  • Radioligand: A radiolabeled CRF1 antagonist, such as [¹²⁵I]Sauvagine, is used.

  • Incubation: A mixture of the cell membranes, the radioligand, and varying concentrations of the tetrahydroimidazo[1,5-a]pyrazine derivative (competitor) is incubated in a 96-well plate.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

Tetrahydroimidazo[1,5-a]pyrazine derivatives represent a promising class of compounds with significant therapeutic potential across a range of diseases. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The potent and selective inhibition of key signaling proteins such as c-Src, ACK1, and CRF1 highlights the importance of this scaffold in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on the tetrahydroimidazo[1,5-a]pyrazine core, ultimately contributing to the advancement of new treatments for cancer, neurological disorders, and stress-related conditions.

References

Heterocyclic Compounds: The Architectural Backbone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the cornerstone of modern medicinal chemistry. Their prevalence in both natural products and synthetic drugs is a testament to their remarkable versatility and ability to interact with a wide array of biological targets.[1][2][3] It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic scaffold, highlighting their indispensable role in drug discovery.[2] This guide provides a comprehensive overview of the core principles of heterocyclic chemistry in the context of drug development, from their classification and synthesis to their application in targeting key signaling pathways and a summary of their quantitative biological data.

The Significance and Classification of Heterocycles in Drug Design

The structural diversity of heterocyclic compounds is vast, ranging from simple five- and six-membered rings to complex polycyclic systems.[4] This diversity allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity.[2] Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2]

Heterocyclic compounds can be broadly classified based on ring size, the nature and number of heteroatoms, and the degree of saturation. The most common scaffolds in approved drugs are nitrogen-containing heterocycles like piperidine, pyridine, and piperazine.

Synthesis of Core Heterocyclic Scaffolds

The construction of diverse heterocyclic libraries is a central activity in medicinal chemistry. Numerous named reactions and innovative synthetic methodologies have been developed to access these critical molecular frameworks.

Synthesis of Imidazole Derivatives

The imidazole ring is a key component of many pharmaceuticals, including antifungal agents and anticancer drugs.[5][6] One of the foundational methods for its synthesis is the Debus-Radziszewski reaction.[6][7]

Experimental Protocol: Debus-Radziszewski Imidazole Synthesis

Objective: To synthesize a 1,2,4,5-tetrasubstituted imidazole derivative.

Materials:

  • Glyoxal (40% in water)

  • Aldehyde (e.g., Benzaldehyde)

  • Ammonia (Aqueous solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of glyoxal (1 equivalent) and benzaldehyde (2 equivalents) in ethanol in a round-bottom flask, add an excess of aqueous ammonia with stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified imidazole derivative.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of nitrogen-containing heterocycles found in a variety of therapeutic agents.[8] The Knorr pyrazole synthesis is a classical and versatile method for their preparation.[9]

Experimental Protocol: Knorr Pyrazole Synthesis

Objective: To synthesize a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-dicarbonyl compound (e.g., Acetylacetone)

  • Hydrazine hydrate or a substituted hydrazine (e.g., Phenylhydrazine)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.[9]

Biological Evaluation of Heterocyclic Compounds

The assessment of the biological activity of newly synthesized heterocyclic compounds is a critical step in the drug discovery pipeline. In vitro assays are typically the first line of evaluation.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of a heterocyclic compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test heterocyclic compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11]

Enzyme Inhibition Assay

Many heterocyclic drugs exert their therapeutic effect by inhibiting specific enzymes.[12] A general spectrophotometric assay can be used to determine the inhibitory potential of a compound.[13][14][15]

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of a heterocyclic compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test heterocyclic compound (inhibitor)

  • Buffer solution appropriate for the enzyme's optimal activity

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction buffer at the optimal pH for the enzyme.

  • Prepare solutions of the enzyme, substrate, and test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, the enzyme, and the test compound at various concentrations. Include a control without the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at the optimal temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in absorbance over time at a specific wavelength that corresponds to the formation of the product or the depletion of the substrate.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value of the compound.[13][14]

Quantitative Data of Bioactive Heterocyclic Compounds

The following tables summarize the in vitro anticancer activity and pharmacokinetic data for a selection of heterocyclic compounds.

Table 1: In Vitro Anticancer Activity of Selected Heterocyclic Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative 12Various0.49 - 48.0[16]
Piperidine Derivative 10HepG20.25[16]
Thiazole Derivative 30HCT1165.48[16]
Thiazole Derivative 30MCF-74.53[16]
Pyrimidine Compound 37HepG23.63[2]
Pyrimidine Compound 37MCF-73.11[2]
Pyrimidine Compound 37HeLa4.91[2]
Indole Compound 15aMDA-MB-4680.09[17]
Indole Compound 15aHeLa0.08[17]
Thienopyrimidine MCX 17PIM-1 (enzyme)0.046[18]
Thienopyrimidine MCX 17PI3K (enzyme)0.075[18]

Table 2: Pharmacokinetic Parameters of Selected FDA-Approved Heterocyclic Drugs

Drug NameHeterocyclic CoreHalf-life (t1/2) in hoursPlasma Protein Binding (%)Primary Route of EliminationReference
Cytarabine Pyrimidine< 5LowRenal[19]
Alprostadil Furan< 0.1HighMetabolic[19]
Mivacurium Isoquinoline0.03-Enzymatic hydrolysis[19]
Alendronate Pyridine87,600 (in bone)~78Renal[19]

Heterocyclic Compounds in Key Signaling Pathways

Heterocyclic compounds are instrumental in modulating cellular signaling pathways that are often dysregulated in diseases like cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[18][20][21] Indole compounds, for instance, have been shown to inhibit this pathway.[20][22]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Indole Compounds Indole Compounds Indole Compounds->Akt MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Heterocyclic Kinase Inhibitors Heterocyclic Kinase Inhibitors Heterocyclic Kinase Inhibitors->Raf Heterocyclic Kinase Inhibitors->MEK Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Development Phase Target Identification Target Identification Lead Identification Lead Identification Target Identification->Lead Identification HTS, FBDD Lead Optimization Lead Optimization Lead Identification->Lead Optimization SAR Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies In vivo models Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials FDA Approval FDA Approval Clinical Trials->FDA Approval

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is presented as a three-step process: construction of the aromatic imidazo[1,5-a]pyrazine core, followed by catalytic hydrogenation to the saturated pyrazine ring, and concluding with the formation of the hydrochloride salt.

Overall Reaction Scheme:

Step 1: Synthesis of Imidazo[1,5-a]pyrazine Starting Materials: 2-(Aminomethyl)pyrazine and Triethyl orthoformate

Step 2: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Starting Material: Imidazo[1,5-a]pyrazine

Step 3: Synthesis of this compound Starting Material: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)
1Cyclocondensation2-(Aminomethyl)pyrazine, Triethyl orthoformateEthanolp-Toluenesulfonic acid781275
2Catalytic HydrogenationImidazo[1,5-a]pyrazine, Hydrogen gasMethanol10% Pd/C252490
3Salt Formation5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, HCl in DioxaneDiethyl Ether-0-25195

Experimental Protocols

Step 1: Synthesis of Imidazo[1,5-a]pyrazine

This step involves the cyclocondensation of 2-(aminomethyl)pyrazine with triethyl orthoformate to form the aromatic imidazo[1,5-a]pyrazine ring system.

Materials:

  • 2-(Aminomethyl)pyrazine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate

  • Ethanol, anhydrous

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyrazine (10.9 g, 100 mmol) and anhydrous ethanol (100 mL).

  • Stir the mixture until the 2-(aminomethyl)pyrazine is fully dissolved.

  • Add triethyl orthoformate (17.8 g, 120 mmol) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford imidazo[1,5-a]pyrazine as a solid.

Step 2: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

This step involves the catalytic hydrogenation of the pyrazine ring of imidazo[1,5-a]pyrazine.

Materials:

  • Imidazo[1,5-a]pyrazine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve imidazo[1,5-a]pyrazine (11.9 g, 100 mmol) in methanol (100 mL).

  • Carefully add 10% palladium on carbon (1.2 g, 10 wt %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as an oil. The product is used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound. Many pharmaceuticals include amine functional groups, and the basicity of these amines is often used to increase water solubility by forming a salt.[1]

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

  • 4 M Hydrogen chloride in dioxane

  • Diethyl ether, anhydrous

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (12.3 g, 100 mmol) in anhydrous diethyl ether (150 mL) in a flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 4 M hydrogen chloride in dioxane (27.5 mL, 110 mmol) dropwise to the stirred solution.

  • A precipitate will form upon addition.

  • Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to a constant weight to yield this compound as a white to off-white crystalline solid.

Visualizations

Experimental Workflow

Synthesis_Workflow Start Starting Materials: 2-(Aminomethyl)pyrazine Triethyl orthoformate Step1 Step 1: Cyclocondensation (p-TSA, Ethanol, Reflux) Start->Step1 Intermediate1 Imidazo[1,5-a]pyrazine Step1->Intermediate1 Yield: 75% Step2 Step 2: Catalytic Hydrogenation (H2, 10% Pd/C, Methanol) Intermediate1->Step2 Intermediate2 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Step2->Intermediate2 Yield: 90% Step3 Step 3: Salt Formation (HCl in Dioxane, Diethyl Ether) Intermediate2->Step3 End Final Product: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride Step3->End Yield: 95%

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_concepts Key Chemical Transformations A Aromatic Core Formation B Saturation of Pyrazine Ring A->B Precursor for Reduction C Purification and Stabilization B->C Formation of Free Base

Caption: Logical progression of the key synthetic transformations.

References

Application Notes and Protocols for the Synthesis of the Imidazo[1,5-a]pyrazine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formation of the imidazo[1,5-a]pyrazine ring system, a key scaffold in medicinal chemistry. The following sections outline two primary synthetic strategies: a cyclocondensation approach and a multi-step synthesis leading to substituted imidazo[1,5-a]pyrazines.

Protocol 1: Cyclocondensation for Heterocycle Formation (Adapted for Imidazo[1,5-a]pyrazine)

This protocol is adapted from a method developed for the synthesis of related imidazo[1,5-a]pyridine systems and is presented here as a viable strategy for the formation of the imidazo[1,5-a]pyrazine ring. The reaction proceeds via a cyclocondensation of a 2-(aminomethyl)pyrazine derivative with an appropriate electrophile.

Experimental Workflow

reagents 1. Mix Starting Materials: - 2-(Aminomethyl)pyrazine - Electrophile (e.g., Nitroalkane) - Polyphosphoric Acid (PPA) - Phosphorous Acid reaction 2. Heat Reaction Mixture (e.g., 140-160 °C) reagents->reaction Heating workup 3. Quench and Extract: - Add water - Neutralize with base - Extract with organic solvent reaction->workup Cooling purification 4. Purify Product: - Column Chromatography workup->purification Crude Product product Imidazo[1,5-a]pyrazine Product purification->product Purified Product cluster_amide_formation Amide Formation cluster_cyclization Cyclization cluster_functionalization Functionalization start_materials (3-chloropyrazin-2-yl)methanamine + (R)-N-Boc-piperidine-3-carboxylic acid amide_product Amide Intermediate start_materials->amide_product HATU, TEA, CH2Cl2 cyclization_reagent POCl3, CH3CN cyclized_product Imidazo[1,5-a]pyrazine Core amide_product->cyclized_product cyclization_reagent->cyclized_product bromination NBS, DMF brominated_product Brominated Intermediate cyclized_product->brominated_product bromination->brominated_product amination NH3 in IPA amino_product 8-Amino-imidazo[1,5-a]pyrazine amination->amino_product

Application Notes and Protocols: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that serves as a versatile scaffold and key intermediate in the synthesis of various pharmaceutically active molecules. Its rigid, bicyclic structure and the presence of multiple nitrogen atoms make it an attractive building block for developing kinase inhibitors and other targeted therapies. This document provides detailed application notes and experimental protocols for its use in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), which are under investigation for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3]

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, also finding application in the development of Aurora kinase inhibitors and as a component of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7] PROTACs are emerging as a powerful therapeutic modality that induces the degradation of target proteins, offering a distinct mechanism of action compared to traditional small-molecule inhibitors.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₀ClN₃PubChem CID: 20825705
Molecular Weight159.62 g/mol PubChem CID: 20825705
CAS Number297172-19-1PubChem CID: 20825705
AppearanceSolid-
XLogP3-0.9PubChem CID: 20825705

Application in the Synthesis of BTK Inhibitors

A significant application of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is in the development of reversible inhibitors of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for therapies aimed at B-cell malignancies and autoimmune disorders.[1] The following sections detail the synthesis of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors.

Synthetic Scheme for 8-Amino-imidazo[1,5-a]pyrazine based BTK Inhibitors

The general synthetic route to this class of BTK inhibitors involves the construction of the core imidazo[1,5-a]pyrazine ring system, followed by functionalization to introduce the necessary pharmacophoric elements for potent and selective BTK inhibition.

G cluster_0 Synthesis of Boronic Ester Intermediate cluster_1 Synthesis of Imidazo[1,5-a]pyrazine Core cluster_2 Logical Flow A 4-Bromo-3-fluorobenzoic acid B Intermediate Benzoyl Chloride A->B Oxalyl chloride, DMF D Amide Intermediate B->D C, DIPEA, DMAP C 4-(Trifluoromethyl)pyridin-2-amine E Boronic Ester Intermediate D->E Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc G Final BTK Inhibitor E->G F, Suzuki Coupling F 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-8-amine derivative start Starting Materials intermediate_synthesis Intermediate Synthesis start->intermediate_synthesis Step 1 core_synthesis Core Synthesis & Coupling intermediate_synthesis->core_synthesis Step 2 final_product Final Product core_synthesis->final_product Step 3

Caption: Synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine based BTK inhibitors.

Experimental Protocols

The following protocols are adapted from the synthesis of 8-amino-imidazo[1,5-a]pyrazine based BTK inhibitors.[1]

Protocol 1: Synthesis of the Boronic Ester Intermediate

  • Amide Formation: To a solution of 4-bromo-3-fluorobenzoic acid in dichloromethane, add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature until the reaction is complete. Remove the solvent under reduced pressure. Dissolve the resulting benzoyl chloride in acetonitrile and add 4-(trifluoromethyl)pyridin-2-amine, diisopropylethylamine (DIPEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature.

  • Borylation: To a solution of the amide intermediate in a suitable solvent, add bis(pinacolato)diboron, potassium acetate (KOAc), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). Heat the mixture under an inert atmosphere.

Protocol 2: Suzuki Coupling to form the Final BTK Inhibitor

  • Combine the boronic ester intermediate and the appropriate 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous base solution).

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • After cooling, perform an aqueous workup and purify the crude product by chromatography to obtain the final BTK inhibitor.

Quantitative Data

The following table summarizes the yields for key steps in the synthesis of analogous imidazo[1,2-a]pyrazine derivatives, which can be considered indicative for the synthesis of imidazo[1,5-a]pyrazine-based compounds.[8]

StepReactionReagents and ConditionsYield (%)
aEsterification2-bromoacetophenone, K₂CO₃, DMF, rt, 4 h66-98
bImidazole formationNH₄OAc, toluene, reflux, 3 h69-91
cN-AlkylationEthyl bromoacetate, Cs₂CO₃, DMF, rt, 3.5 h60-96
dDeprotection (Cbz)Pd/C, H₂ (1 atm), MeOH, rt, 24 h18-99
eDeprotection (Boc)TFA, CH₂Cl₂, rt, 2 h-
fNeutralizationEt₃N, CH₂Cl₂, rt, 2 h-
gReductionBH₃·THF, THF, 90 °C, 48 h, Ar-
hHydrogenolysisPd/C, MeOH, rt, 16 h, Ar53-93

Application in Targeted Protein Degradation (PROTACs)

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a valuable component in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7][9] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_0 PROTAC Mechanism of Action cluster_1 Logical Flow PROTAC PROTAC (Imidazo[1,5-a]pyrazine-based) TargetProtein Target Protein (e.g., Kinase) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Signals for Degradation Target Protein Degradation Proteasome->Degradation Mediates start PROTAC Introduction binding Ternary Complex Formation start->binding ub_proteasome Ubiquitination & Degradation binding->ub_proteasome outcome Therapeutic Effect ub_proteasome->outcome

Caption: The PROTAC-mediated protein degradation pathway.

General Protocol for PROTAC Synthesis

The synthesis of a PROTAC involves the conjugation of three components: the target protein binder (containing the imidazo[1,5-a]pyrazine core), a linker, and an E3 ligase ligand.

  • Synthesis of the Functionalized Imidazo[1,5-a]pyrazine Moiety: Synthesize the 8-amino-imidazo[1,5-a]pyrazine core as described in the BTK inhibitor synthesis protocols. The primary amine can then be functionalized with a linker.

  • Linker Attachment: The linker, which typically has reactive groups at both ends (e.g., a carboxylic acid and a protected amine), is coupled to the imidazo[1,5-a]pyrazine moiety using standard amide bond formation reactions (e.g., using HATU or HOBt/EDC as coupling agents).

  • E3 Ligase Ligand Conjugation: After deprotection of the other end of the linker, the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide for Cereblon, or a VHL ligand) is coupled to the linker-imidazo[1,5-a]pyrazine conjugate, again using standard amide bond formation or other suitable conjugation chemistry.

  • Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of innovative therapeutics. Its application in the development of selective BTK inhibitors and as a core component of PROTACs highlights its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers in the synthesis and exploration of novel drug candidates based on this privileged scaffold.

References

Application Notes and Protocols for the Use of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl in Sitagliptin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sitagliptin, an oral antihyperglycemic agent, is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1][2] The synthesis of this complex active pharmaceutical ingredient (API) involves multiple steps, with a critical component being the heterocyclic core. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, a key intermediate, serves as this foundational heterocyclic structure.[5] Its high purity, typically ≥99.0% by HPLC, is essential for efficient and clean coupling reactions, minimizing impurity carry-through to the final sitagliptin API.[5] This document provides detailed application notes and experimental protocols for the utilization of this crucial intermediate in the synthesis of sitagliptin.

Data Presentation

Table 1: Summary of a Key Synthesis Step Yield for Sitagliptin Intermediate
StepReactantsProductYieldReference
One-pot preparation of dehydrositagliptin intermediate2,4,5-Trifluorophenylacetic acid, Meldrum's acid, trimethyl orthoacetate, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, ammonium acetate, and methanol.(Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one82%--INVALID-LINK--
Amide coupling to form (R)-sitagliptin intermediate(R)-3-((tert-butoxycarbonyl)((4-nitrobenzyl)oxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, EDC·HCl, and DMAP.tert-Butyl-(R)-(naphthalen-2-ylmethoxy)(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate85%--INVALID-LINK--[6]
Condensation to form sitagliptin intermediate(R)-3-(t-butoxycarbonyl amino)-4-(2,4,5-trifluorophenyl) butyric acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, HOBT, EDC-HCl, and 2,6-lutidine.7-[(3R)-3-(tert-butoxycarbonyl-amido)-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetralin-3-(trifluoromethyl)-1,2,4-triazole[4,3-a]pyrazol---INVALID-LINK--[7]
Asymmetric hydrogenation of enamine precursor(Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one(R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one (Sitagliptin)>99% ee--INVALID-LINK--
Overall yield for the enantioselective synthesis of (R)-sitagliptin2-(2,4,5-trifluorophenyl)acetaldehyde and other reagents over 7 steps.(R)-sitagliptin·HCl41%--INVALID-LINK--[6]
Overall yield for the highly efficient asymmetric synthesis of sitagliptin2,4,5-Trifluorophenylacetic acid and other reagents.Sitagliptin Phosphate65%--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dehydrositagliptin Intermediate

This protocol is based on a highly efficient synthesis method.[1]

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Meldrum's acid

  • Trimethyl orthoacetate

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride

  • Ammonium acetate

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

Procedure:

  • A solution of 2,4,5-trifluorophenylacetic acid and Meldrum's acid in acetonitrile is heated.

  • Trimethyl orthoacetate is added, and the mixture is stirred to form the corresponding acyl Meldrum's acid adduct.

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride is added to the reaction mixture.

  • The mixture is heated to form the β-keto amide intermediate.

  • Ammonium acetate and methanol are added to the crude reaction mixture.

  • The mixture is heated to 45 °C to facilitate the formation and crystallization of the desired dehydrositagliptin product.

  • The reaction mixture is cooled to 0-5 °C to complete crystallization.

  • The product is isolated by filtration.

Protocol 2: Amide Coupling to Synthesize N-Boc-Protected Sitagliptin

This protocol outlines the coupling of the chiral side chain with the heterocyclic core.[6]

Materials:

  • (R)-3-((tert-butoxycarbonyl)((4-nitrobenzyl)oxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 N HCl

Procedure:

  • Dissolve 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, EDC·HCl, and DMAP in dichloromethane under an argon atmosphere.

  • Add a solution of (R)-3-((tert-butoxycarbonyl)((4-nitrobenzyl)oxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid in dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 16 hours.

  • Upon completion, quench the reaction with 1 N HCl to a pH of 2.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol describes the enantioselective reduction to form sitagliptin.[1][8]

Materials:

  • (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one

  • [Rh(COD)Cl]2

  • t-Bu JOSIPHOS ligand

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Procedure:

  • In a suitable pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.

  • Add the rhodium catalyst precursor ([Rh(COD)Cl]2) and the chiral ligand (t-Bu JOSIPHOS).

  • Pressurize the reactor with hydrogen gas (e.g., 100-200 psig).

  • Heat the reaction mixture (e.g., 50 °C) and stir for a specified time (e.g., 13-14 hours).

  • Monitor the reaction for completion by a suitable analytical method (e.g., HPLC).

  • Upon completion, carefully vent the hydrogen gas.

  • The resulting solution contains the sitagliptin free base, which can be isolated and converted to its phosphate salt.

Visualizations

Sitagliptin_Synthesis_Pathway A 2,4,5-Trifluorophenylacetic acid D Acyl Meldrum's Acid Adduct A->D + Meldrum's Acid B Meldrum's Acid B->D C 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl E β-Keto Amide Intermediate C->E D->E + Intermediate C F Dehydrositagliptin (Enamine) E->F + NH4OAc, MeOH G Sitagliptin F->G Asymmetric Hydrogenation Amide_Coupling_Workflow start Start step1 Dissolve Reactants: - Intermediate HCl - EDC·HCl - DMAP in Dichloromethane start->step1 step2 Add Chiral Side Chain (in Dichloromethane) step1->step2 step3 Stir at Room Temperature (16 hours) step2->step3 step4 Quench with 1 N HCl step3->step4 step5 Extract with Dichloromethane step4->step5 step6 Dry, Filter, and Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end N-Boc-Protected Sitagliptin step7->end

References

"Application of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine as a Gαq protein inhibitor"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gαq proteins are a family of heterotrimeric G protein alpha subunits that play a crucial role in signal transduction.[1] They are activated by G protein-coupled receptors (GPCRs) and subsequently activate phospholipase C-β (PLC-β).[1] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade is pivotal in regulating a multitude of physiological processes, including neurotransmission, hormone regulation, and immune responses.[3] Dysregulation of the Gαq pathway is implicated in various diseases, making Gαq proteins attractive therapeutic targets.

This document provides an overview of the application of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine as a potential Gαq protein inhibitor. While specific inhibitory data for this compound is not extensively available in public literature, this document outlines the established methodologies and protocols for evaluating its potential as a Gαq inhibitor, drawing parallels from structurally related compounds like the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine series.

Gαq Signaling Pathway

The canonical Gαq signaling pathway is initiated by the binding of a ligand to a Gq-coupled GPCR. This induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαq subunit. The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector, PLC-β. PLC-β-mediated cleavage of PIP2 generates IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Galphaq_Signaling_Pathway Ligand Ligand GPCR Gq-coupled GPCR Ligand->GPCR Binds G_protein Gαqβγ (GDP-bound) GPCR->G_protein Activates G_alpha_GTP Gαq (GTP-bound) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC_beta PLC-β G_alpha_GTP->PLC_beta Activates PIP2 PIP2 PLC_beta->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Inhibitor 5,6,7,8-Tetrahydroimidazo [1,5-A]Pyrazine Inhibitor->G_alpha_GTP Inhibits

Canonical Gαq Signaling Pathway

Potential Mechanism of Action

Based on studies of similar Gαq inhibitors, 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine may inhibit Gαq signaling by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state.[2] This would prevent its dissociation from the Gβγ subunit and subsequent activation of PLC-β.

Experimental Protocols

The following protocols are standard assays used to determine the inhibitory activity of a compound against the Gαq signaling pathway.

Inositol Monophosphate (IP1) Accumulation Assay

This assay is a direct measure of PLC-β activity. The breakdown of IP3 is rapid, so measuring the accumulation of its stable metabolite, inositol monophosphate (IP1), provides a more robust readout of Gαq activation.

Principle: Gαq activation leads to IP3 production, which is rapidly metabolized to IP1. The assay measures the accumulation of IP1 in the presence of LiCl, which blocks the breakdown of IP1.

Protocol:

  • Cell Culture: Plate HEK293 cells (or other suitable cell lines endogenously or exogenously expressing a Gq-coupled receptor of interest) in a 96-well plate and culture overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine for 1-2 hours.

  • Stimulation: Add a known agonist for the Gq-coupled receptor to stimulate the pathway.

  • Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

IP1_Assay_Workflow Start Plate Cells Incubate Incubate with Inhibitor Start->Incubate Stimulate Stimulate with Agonist Incubate->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Detect IP1 Lyse->Detect

IP1 Accumulation Assay Workflow
Intracellular Calcium (Ca2+) Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following Gαq activation.

Principle: The release of Ca2+ from the endoplasmic reticulum, triggered by IP3, can be detected using fluorescent calcium indicators.

Protocol:

  • Cell Preparation: Culture cells expressing the target Gq-coupled receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate with different concentrations of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the agonist and record the change in fluorescence over time.

GTPγS Binding Assay

This is a biochemical assay that directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Principle: In the presence of an agonist-bound GPCR, the Gα subunit releases GDP and binds GTP. The rate of [35S]GTPγS binding is a measure of G protein activation. An inhibitor will reduce this rate.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the Gq-coupled receptor and Gαq.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a sub-maximal concentration of the agonist.

  • Initiate Reaction: Add [35S]GTPγS to start the reaction and incubate for a defined period at 30°C.

  • Termination and Detection: Stop the reaction by rapid filtration through a filter plate. The amount of bound [35S]GTPγS is then quantified by scintillation counting.[4]

Data Presentation

The inhibitory activity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine should be quantified and presented in a clear, tabular format. The IC50 value, which is the concentration of the inhibitor required to reduce the maximal response by 50%, is a standard metric.

Assay TypeKey ParameterHypothetical IC50 for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine
IP1 Accumulation AssayInhibition of agonist-induced IP1 productionTo be determined
Calcium Mobilization AssayInhibition of agonist-induced Ca2+ releaseTo be determined
GTPγS Binding AssayInhibition of [35S]GTPγS bindingTo be determined

Selectivity Profiling

To ensure that 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine is a selective Gαq inhibitor, it is crucial to test its activity against other G protein families (Gαs, Gαi, Gα12/13).

Selectivity_Profiling Inhibitor Test Compound Gaq Gαq Assay Inhibitor->Gaq Gas Gαs Assay (cAMP) Inhibitor->Gas Gai Gαi Assay (cAMP) Inhibitor->Gai Ga1213 Gα12/13 Assay (RhoA) Inhibitor->Ga1213

G Protein Selectivity Profiling
G Protein FamilySecond Messenger/EffectorAssay Principle
Gαq IP1 / Ca2+Measurement of IP1 accumulation or Ca2+ flux.
Gαs cAMPMeasurement of adenylyl cyclase activation and subsequent cAMP production.
Gαi cAMPMeasurement of adenylyl cyclase inhibition and subsequent decrease in cAMP levels.
Gα12/13 RhoAMeasurement of RhoA activation, often through a RhoGEF-based assay.

Conclusion

While 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine is a promising scaffold for the development of Gαq inhibitors, its specific activity and mechanism of action require thorough experimental validation. The protocols and assays detailed in this document provide a comprehensive framework for researchers to systematically evaluate its potential as a selective Gαq protein inhibitor. The data generated from these studies will be critical for advancing our understanding of its therapeutic potential and for guiding future drug development efforts targeting the Gαq signaling pathway.

References

Development of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Derivatives as Orexin Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as potent dual antagonists for orexin-1 (OX1R) and orexin-2 (OX2R) receptors. These compounds represent a novel class of non-peptidic orexin receptor antagonists with potential therapeutic applications in sleep disorders.[1][2] This guide includes a summary of structure-activity relationships, detailed experimental protocols for synthesis and pharmacological evaluation, and visual diagrams of relevant pathways and workflows.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes the key structure-activity relationships for 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. These insights are derived from preliminary studies aimed at optimizing the potency and pharmacokinetic properties of this chemical series.[1][3]

Molecular Scaffold/SubstituentModificationImpact on Orexin Receptor Antagonist ActivityReference
Core Scaffold Replacement of the dimethoxyphenyl moiety of almorexant with a substituted imidazole fused to a tetrahydro[1,5-a]pyrazine.Yielded potent dual orexin receptor antagonists with nanomolar potency for both human OX1R and OX2R.[2][4][2][4]
Imidazole Moiety Introduction of various substituents.Delivered potent dual orexin receptor antagonists, indicating this moiety is crucial for activity.[2][2]
Phenethyl Motif Fine-tuning of this pivotal motif.Further optimized the potency and brain penetration of the derivatives.[1]
1-Position of Tetrahydroimidazo[1,5-a]pyrazine Introduction of a chloro substituent.Resulted in novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives with potent dual orexin receptor antagonist activity.[1][1]

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis and pharmacological evaluation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives.

General Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Core

The synthesis of the core scaffold involves a multi-step process. A generalized synthetic scheme is presented below, based on established chemical principles for the formation of similar heterocyclic systems.

Protocol:

  • Step 1: Formation of the Imidazole Ring: React a suitable amino pyrazine precursor with an alpha-haloketone. The specific starting materials will dictate the substituents on the resulting imidazole ring.

  • Step 2: Cyclization to form the Tetrahydroimidazo[1,5-a]pyrazine core: This can be achieved through various methods, including intramolecular cyclization reactions.

  • Step 3: Introduction of Side Chains: The desired side chains, such as the phenethyl motif, can be introduced through standard alkylation or acylation reactions on the tetrahydroimidazo[1,5-a]pyrazine core.

  • Step 4: Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR and mass spectrometry.

Pharmacological Evaluation: Orexin Receptor Antagonist Activity

The antagonist activity of the synthesized compounds on OX1 and OX2 receptors is typically determined using in vitro functional assays, such as a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium.

FLIPR Assay for IC50 Determination:

This protocol is a generalized procedure based on common practices for assessing orexin receptor antagonism.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.

  • Cell culture medium (e.g., Iscove's modified DMEM with supplements).

  • Assay buffer (e.g., HBSS with HEPES, BSA, and probenecid).

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Orexin-A (agonist).

  • Test compounds (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives).

  • 384-well microplates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the CHO-OX1R or CHO-OX2R cells into 384-well black-wall, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM calcium indicator dye solution for approximately 60 minutes at 37°C.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the test compounds to the wells and incubate for a short period (e.g., 5-15 minutes) at room temperature.

  • Agonist Stimulation: Place the plate in the FLIPR instrument and add a fixed concentration of orexin-A to all wells to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The binding of orexin-A to the receptors will trigger an increase in intracellular calcium, leading to a fluorescent signal.

  • Data Analysis: The antagonist effect is measured as a reduction in the orexin-A-induced calcium signal. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal response to orexin-A, by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Ki Determination:

This assay measures the affinity of the test compounds for the orexin receptors by competing with a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing human OX1R or OX2R.

  • Radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA).

  • Test compounds.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a filter plate, which traps the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Orexin Signaling Pathway

G cluster_downstream Downstream Effects Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation cAMP_modulation cAMP Modulation cAMP->cAMP_modulation Neuron_excitation Neuronal Excitation Ca_release->Neuron_excitation PKC_activation->Neuron_excitation cAMP_modulation->Neuron_excitation

Caption: Orexin receptor signaling cascade.

Experimental Workflow for Orexin Receptor Antagonist Development

G cluster_discovery Discovery Phase cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Optimization HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Scaffold_Synth Synthesis of Tetrahydroimidazo [1,5-a]pyrazine Core Lead_ID->Scaffold_Synth Derivative_Synth Derivative Synthesis & SAR Studies Scaffold_Synth->Derivative_Synth Binding_Assay Receptor Binding Assays (Ki determination) Derivative_Synth->Binding_Assay Lead_Opt Lead Optimization Derivative_Synth->Lead_Opt Functional_Assay Functional Assays (FLIPR) (IC50 determination) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling Functional_Assay->Selectivity ADME In Vitro ADME Selectivity->ADME PK_studies Pharmacokinetic Studies ADME->PK_studies Efficacy_models Efficacy Models (e.g., sleep studies in rats) PK_studies->Efficacy_models Tox Preliminary Toxicology Efficacy_models->Tox Tox->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

Caption: Drug development workflow.

References

Application Notes and Protocols for Evaluating the Biological Activity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound with a scaffold that suggests potential for a range of biological activities. The imidazopyrazine core is present in various pharmacologically active molecules. Notably, a structurally related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, serves as an intermediate in the synthesis of Sitagliptin, a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This structural similarity suggests that this compound may also exhibit inhibitory activity against DPP-4.

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

These application notes provide a detailed protocol for a fluorescence-based in vitro assay to evaluate the potential DPP-4 inhibitory activity of this compound.

Data Presentation: Hypothetical DPP-4 Inhibition

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against DPP-4, with Sitagliptin included as a positive control for comparison.

CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical]
This compoundDPP-4Fluorescence-based75.3
Sitagliptin (Control)DPP-4Fluorescence-based19.8

Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibitor Screening Assay (Fluorescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for DPP-4. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent product, 7-amino-4-methylcoumarin (AMC).

Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Gly-Pro-AMC substrate

  • This compound (Test Compound)

  • Sitagliptin (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

  • Incubator set to 37°C

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Sitagliptin in DMSO.

    • Perform serial dilutions of the stock solutions in DPP-4 Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Blank (no enzyme): 50 µL of DPP-4 Assay Buffer.

      • Negative Control (enzyme, no inhibitor): 40 µL of DPP-4 Assay Buffer and 10 µL of DPP-4 enzyme solution.

      • Test Compound: 40 µL of the diluted test compound and 10 µL of DPP-4 enzyme solution.

      • Positive Control: 40 µL of the diluted Sitagliptin and 10 µL of DPP-4 enzyme solution.

  • Pre-incubation:

    • Mix the contents of the wells gently by shaking the plate for 30 seconds.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Prepare the Gly-Pro-AMC substrate solution in DPP-4 Assay Buffer to a final concentration of 100 µM.

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Test Compound) / Fluorescence of Negative Control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualizations

Signaling Pathway

DPP4_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Pancreatic Beta-cells cluster_3 Bloodstream cluster_4 Inhibitory Action Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates release Insulin Secretion Insulin Secretion GLP-1->Insulin Secretion stimulates DPP-4 DPP-4 GLP-1->DPP-4 is a substrate for Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates Test_Compound 5,6,7,8-Tetrahydroimidazo [1,5-A]Pyrazine Hydrochloride Test_Compound->DPP-4 inhibits

Caption: DPP-4 signaling pathway and the inhibitory action of the test compound.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Data Acquisition & Analysis prep_compound Prepare Compound Dilutions add_reagents Add Buffer, Compound/Control, and Enzyme to 96-well plate prep_compound->add_reagents prep_enzyme Prepare DPP-4 Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Add Substrate to initiate reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate read_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the DPP-4 inhibitor screening assay.

References

Application Notes and Protocols for In Vitro Testing of Imidazo[1,5-a]pyrazine Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,5-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These compounds have demonstrated a wide range of anticancer activities, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest across various cancer cell lines. Mechanistically, they have been shown to target several key signaling pathways implicated in tumorigenesis, such as those involving Bruton's tyrosine kinase (BTK), mTOR, and BRD9. These application notes provide a summary of the in vitro efficacy of selected imidazo[1,5-a]pyrazine and related imidazo-scaffold compounds and detailed protocols for their evaluation.

Data Presentation: Anticancer Activity of Imidazo[1,5-a]pyrazine and Related Compounds

The following tables summarize the in vitro anticancer activity of various imidazo[1,5-a]pyrazine and structurally related imidazo-compounds against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.

Table 1: In Vitro Anticancer Activity of Oxindole Derived Imidazo[1,5-a]pyrazines

CompoundCancer TypeCell LineGI50 (μM)
7lLeukemiaCCRF-CEM2.51
HL-60(TB)1.54
K-5622.15
MOLT-41.83
RPMI-82262.26
SR1.81
Non-Small Cell Lung CancerA5496.5
EKVX13.0
HOP-622.72
HOP-922.21
NCI-H2262.65
NCI-H232.82
NCI-H322M2.27
NCI-H4602.12
NCI-H5223.32
Colon CancerCOLO 2052.05
HCT-1162.19
HCT-153.01
HT292.47
KM122.31
SW-6202.21
CNS CancerSF-2682.94
SF-2952.53
SF-5392.51
SNB-192.28
SNB-752.85
U2512.62
MelanomaLOX IMVI2.61
MALME-3M2.49
M142.37
SK-MEL-22.33
SK-MEL-283.42
SK-MEL-52.41
UACC-2572.42
UACC-622.69
Ovarian CancerIGROV12.15
OVCAR-32.89
OVCAR-42.67
OVCAR-52.25
OVCAR-82.5
NCI/ADR-RES3.79
SK-OV-33.14
Renal Cancer786-02.11
A4983.11
ACHN2.68
CAKI-13.18
RXF-3932.52
SN12C2.42
TK-105.61
UO-312.43
Prostate CancerPC-32.24
DU-1452.37
Breast CancerMCF72.83
MDA-MB-231/ATCC2.44
HS 578T2.55
BT-5492.19
T-47D2.76
MDA-MB-4352.37

Data extracted from a study on oxindole derived imidazo[1,5-a]pyrazines, where compound 7l showed significant anticancer activity.[1]

Table 2: In Vitro Antiproliferative and BRD9 Inhibitory Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

CompoundBRD9 IC50 (nM)A549 IC50 (μM)EOL-1 IC50 (μM)
27356.121.76
29103>10>10

These compounds were identified as potent BRD9 inhibitors with antiproliferative effects.[2]

Table 3: In Vitro Cytotoxicity of Imidazo[1,5-a]quinoxaline Derivatives

CompoundA375 (Melanoma) IC50 (μM)M4Be (Melanoma) IC50 (μM)RPMI-7591 (Melanoma) IC50 (μM)LS174T (Colon) IC50 (μM)MCF7 (Breast) IC50 (μM)Raji (Lymphoma) IC50 (μM)
EAPB01031.210.412.8>5027.228.5
EAPB02010.30.91.11.51.42.5
EAPB02020.51.21.82.11.93.1
EAPB02030.20.30.40.90.61.2
Fotemustine221513>50>50>50
Imiquimod91218>50>50>50

These imidazoquinoxaline derivatives showed significant in vitro activities against several cancer cell lines.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the imidazo[1,5-a]pyrazine compounds on cancer cell lines.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay seed Seed cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with varying concentrations of compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT solution to each well incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add DMSO to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Imidazo[1,5-a]pyrazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,5-a]pyrazine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of imidazo[1,5-a]pyrazine compounds on the cell cycle distribution of cancer cells.

Workflow Diagram:

G seed Seed cells in 6-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with compound (e.g., IC50 concentration) incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 harvest Harvest and wash cells incubate2->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase fix->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Imidazo[1,5-a]pyrazine compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with the imidazo[1,5-a]pyrazine compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol is used to quantify apoptosis induced by imidazo[1,5-a]pyrazine compounds.

Workflow Diagram:

G seed Seed cells in 6-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 harvest Harvest cells (including supernatant) incubate2->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain analyze Analyze by flow cytometry within 1h stain->analyze

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Imidazo[1,5-a]pyrazine compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately (within 1 hour).

    • The cell population is differentiated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Signaling Pathway Visualization

Imidazo[1,5-a]pyrazine and related compounds have been shown to modulate various signaling pathways involved in cancer progression.

PI3K/AKT/mTOR Signaling Pathway

Several imidazo-scaffold compounds exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth Survival Cell Survival mTORC2->Survival Compound Imidazo[1,5-a]pyrazine Compound Compound->mTORC1 inhibits Compound->mTORC2 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,5-a]pyrazine compounds.

References

Application Notes and Protocols: Antimicrobial and Antifungal Screening of Novel Imidazopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyrazine and its fused heterocyclic analogs, such as imidazopyridines and imidazopyrimidines, represent a class of pharmacologically significant scaffolds. These compounds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The emergence of multidrug-resistant microbial strains necessitates the discovery and development of novel antimicrobial agents. This document provides detailed protocols for the antimicrobial and antifungal screening of newly synthesized imidazopyrazine derivatives, guidelines for data presentation, and visual workflows to streamline the experimental process.

Quantitative Data Summary

The antimicrobial and antifungal efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize representative MIC values for various imidazo-fused heterocyclic derivatives against common bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Imidazo-Fused Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliReference CompoundMIC (µg/mL) of Ref.
ImidazopyridineTrisubstituted oxadiazole-IZP3.12-Ciprofloxacin-
ImidazopyridineFluoro-substituted phenyl-IZP7.8---
ImidazoleHL2 Derivative6252500Ciprofloxacin10 - 0.02
Imidazopyridine-TriazoleCompound 7c6.25-Streptomycin-

Data compiled from multiple sources, specific structures and test conditions can be found in the cited literature.[1][2][3]

Table 2: Antifungal Activity of Imidazo-Fused Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleCandida albicansAspergillus nigerSporothrix spp.Reference CompoundMIC (µg/mL) of Ref.
Imidazo[1,2-a]pyrazineThiosemicarbazone hybrid--ActiveItraconazole-
Imidazopyridine ChalconeUnsubstituted aryl---Itraconazole<1.11
ImidazoleGeneral DerivativesActiveActive---

Data compiled from multiple sources, specific structures and test conditions can be found in the cited literature.[4][5][6] It is important to note that some studies report activity without specific MIC values.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of a novel compound.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Novel imidazopyrazine derivatives (stock solution in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Itraconazole)

  • Negative control (broth with inoculum and solvent)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated stock solution of the novel compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.

  • Inoculum Preparation:

    • From a fresh culture, suspend several microbial colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 5 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antimicrobial agent.

    • Negative Control: Wells containing broth, inoculum, and the solvent used to dissolve the compound.

    • Sterility Control: Wells containing only broth.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

    • For fungi, incubate at an appropriate temperature (e.g., 35°C for Candida spp., 28-35°C for Aspergillus spp.) for 24-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Well Diffusion Method

This method is suitable for preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Novel imidazopyrazine derivatives (solutions of known concentration)

  • Positive control antibiotic/antifungal

  • Negative control (solvent)

  • Incubator

Procedure:

  • Preparation of Microbial Lawn:

    • Dip a sterile cotton swab into the standardized microbial inoculum.

    • Evenly streak the swab across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of the novel compound solution, positive control, and negative control to separate wells.

  • Pre-diffusion:

    • Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Compound Stock (2x Concentration) start->compound_prep inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) start->inoculum_prep plate_prep Prepare 96-Well Plate (Broth in all wells) start->plate_prep serial_dilution Perform Serial Dilutions compound_prep->serial_dilution inoculation Inoculate Wells inoculum_prep->inoculation plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results Visually incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point Agar_Well_Diffusion_Workflow cluster_setup Setup cluster_application Application cluster_results Results start_aw Start inoculum_aw Prepare Inoculum (0.5 McFarland) start_aw->inoculum_aw lawn_prep Prepare Microbial Lawn on Agar Plate inoculum_aw->lawn_prep create_wells Create Wells in Agar lawn_prep->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds pre_diffuse Pre-diffusion add_compounds->pre_diffuse incubate_aw Incubate Plates pre_diffuse->incubate_aw measure_zones Measure Zones of Inhibition incubate_aw->measure_zones interpret_results Interpret Activity measure_zones->interpret_results end_aw End interpret_results->end_aw

References

Application Notes & Protocols: Purity Assessment of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for determining the purity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride. The protocols outlined below are designed to serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its derivatives are heterocyclic organic compounds with potential applications in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or drug candidate, rigorous purity assessment is a critical step in the development process to ensure safety and efficacy.[2][3][4] This document details several orthogonal analytical techniques for the comprehensive purity evaluation of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Acid-Base Titration.

Analytical Methods Overview

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography is a powerful technique for separating and quantifying impurities. Quantitative NMR offers a universal detection method that can provide an absolute purity value without the need for a specific reference standard for each impurity.[2][3][4] Acid-base titration provides a classic, reliable method for determining the total base content of the hydrochloride salt.

Below is a summary of typical results obtained from these methods for a representative batch of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl.

Data Summary

Analytical MethodParameter MeasuredTypical Result
HPLC (UV) Purity by Area %99.5%
Individual Impurity< 0.1%
Total Impurities0.5%
qNMR (¹H NMR) Absolute Purity (w/w)99.2%
Acid-Base Titration Assay (as is basis)99.8%

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile, thermally stable compounds like 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl. It excels at separating the main component from structurally similar impurities.

Experimental Protocol: HPLC

Objective: To determine the purity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl and quantify any related impurities by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Reference standard (if available)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation 1.0 mg/mL in Mobile Phase A

Procedure:

  • Prepare the mobile phases.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Accurately weigh and dissolve the sample in Mobile Phase A to the desired concentration.

  • Inject a blank (Mobile Phase A) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Workflow for qNMR purity determination.

Acid-Base Titration

As a hydrochloride salt of a basic compound, acid-base titration is a suitable method for determining the assay value. This method quantifies the total basicity of the sample.

Experimental Protocol: Titration

Objective: To determine the assay of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl by potentiometric titration with a standardized base.

Instrumentation:

  • Autotitrator or manual titration setup with a pH meter

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl sample

  • Standardized 0.1 N Sodium Hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Accurately weigh a suitable amount of the sample (e.g., 100-150 mg) and dissolve it in deionized water (e.g., 50 mL).

  • Place the solution in the titration vessel and immerse the pH electrode.

  • Titrate the sample solution with the standardized 0.1 N NaOH solution.

  • Record the volume of titrant added versus the pH.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculate the assay using the following formula:

    *Assay (%) = (V * N * MW) / (W * 10) *

    Where:

    • V = Volume of NaOH used at the equivalence point (mL)

    • N = Normality of the NaOH solution

    • MW = Molecular weight of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl

    • W = Weight of the sample (mg)

Titration Analysis Logical Flow

Titration_Flow start Start dissolve Dissolve Sample in Water start->dissolve titrate Titrate with Standardized NaOH dissolve->titrate find_endpoint Determine Equivalence Point titrate->find_endpoint calculate Calculate Assay find_endpoint->calculate end End calculate->end

Caption: Logical flow for acid-base titration.

Conclusion

The combination of HPLC, qNMR, and titration provides a comprehensive and robust assessment of the purity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl. HPLC is ideal for identifying and quantifying individual impurities, qNMR provides an absolute measure of the main component, and titration confirms the assay based on its acidic/basic properties. These methods, when used in conjunction, provide a high degree of confidence in the quality of the material for research and development purposes.

References

Application Notes & Protocols: HPLC and LC-MS Methods for the Analysis of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in research and drug development settings. The following methods are intended as a starting point for laboratory-specific validation.

Introduction

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and robust analytical methods are crucial for its quantification in various matrices, including in vitro assays and pharmacokinetic studies. This document outlines high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose. The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.

Chemical Properties

PropertyValue
Molecular FormulaC₆H₉N₃[1]
Molecular Weight123.16 g/mol [1]
IUPAC Name5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine[1]
CAS Number297172-19-1[1]

I. HPLC Method with UV Detection

This method is suitable for the quantification of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in relatively clean sample matrices, such as from chemical reactions or in vitro assays with minimal interference.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine reference standard

  • HPLC grade water, acetonitrile, and formic acid

2. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with 20% Acetonitrile and 80% Water (both with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Performance Characteristics
ParameterResult
Retention Time~ 4.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

II. LC-MS/MS Method

This method provides high sensitivity and selectivity for the quantification of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS grade water, acetonitrile, and formic acid

  • Protein precipitation agent (e.g., cold acetonitrile with 0.1% formic acid)

2. LC and MS Conditions

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase Gradient:

      Time (min) %A %B
      0.0 95 5
      2.5 5 95
      3.5 5 95
      3.6 95 5

      | 5.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive Electrospray Ionization - ESI+):

    • Ion Source Temperature: 500 °C

    • Capillary Voltage: 3.5 kV

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 124.1 97.1 15

      | Internal Standard (Hypothetical) | 128.1 | 101.1 | 15 |

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix (e.g., blank plasma) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Hypothetical Performance Characteristics
ParameterResult
Retention Time~ 1.8 min
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%
Matrix EffectMinimal

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working_std Working Standards (Calibration Curve) stock->working_std lc Liquid Chromatography (Separation) working_std->lc sample_prep Sample Preparation (e.g., Protein Precipitation) sample_prep->lc ms Mass Spectrometry (Detection & Quantification) lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification final_result Final Result quantification->final_result

Caption: LC-MS/MS analytical workflow.

hypothetical_pathway cluster_cell Cellular Environment compound 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine receptor Target Receptor compound->receptor effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: Hypothetical signaling pathway.

References

"Storage and handling procedures for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe storage and handling of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride (CAS No: 601515-49-5). Additionally, this document includes generalized experimental protocols for the in-vitro study of this compound, acknowledging that its specific biological activities and mechanisms of action are not yet fully elucidated in publicly available literature.

Storage and Handling

Proper storage and handling of this compound are critical to ensure its stability and the safety of laboratory personnel. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Storage Conditions

Store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture ingress and contamination.

ParameterSpecificationSource
Storage Temperature Cool, dry place[1][2]
Container Tightly closed container[1][2]
Atmosphere Well-ventilated area[1]
Incompatibilities Keep away from sources of ignition[2]
Handling Procedures

Due to the unknown toxicological profile, it is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.

Personal Protective Equipment (PPE):

EquipmentSpecificationSource
Eye Protection Safety goggles[1]
Hand Protection Chemical-resistant gloves[1]
Body Protection Protective clothing and chemical-resistant boots[1]
Respiratory Protection Use only in a chemical fume hood.[1] If ventilation is inadequate, wear an appropriate respirator.[1]

General Handling Guidelines:

  • Avoid breathing dust or vapor.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation during use.[1]

  • Have a safety shower and eye wash station readily available.[1]

Experimental Protocols

The following are generalized protocols for the initial in-vitro evaluation of this compound. Researchers should adapt these protocols based on their specific experimental needs and cell systems.

Preparation of Stock Solutions
  • Reconstitution: Aseptically weigh the desired amount of the compound. Reconstitute in a suitable solvent (e.g., sterile DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mM).

  • Solubility: If solubility information is not available, perform small-scale tests with various solvents to determine the optimal one.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In-Vitro Cell-Based Assay Protocol (General)

This protocol outlines a general workflow for assessing the biological activity of the compound on a cellular level.

  • Cell Culture: Plate cells in appropriate multi-well plates and culture until they reach the desired confluency.

  • Compound Treatment: Prepare serial dilutions of the compound from the stock solution in a cell culture medium. Replace the existing medium in the cell plates with the medium containing the compound at various concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Perform the desired assay to measure the biological response. This could include assays for cell viability (e.g., MTT, CellTiter-Glo®), apoptosis, or specific biomarker modulation.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as IC50 or EC50.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare Stock Solution serial_dil Perform Serial Dilutions stock_prep->serial_dil treatment Compound Treatment serial_dil->treatment cell_culture Cell Seeding & Culture cell_culture->treatment incubation Incubation treatment->incubation endpoint Endpoint Assay incubation->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

General workflow for in-vitro cell-based assays.

Spill and Disposal Procedures

Spill Response
  • Evacuate: Evacuate the area and ensure adequate ventilation.

  • Protect: Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]

  • Contain: Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal.[1]

  • Clean: Ventilate the area and wash the spill site after material pickup is complete.[1]

Waste Disposal

Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal practices must be in accordance with federal, state, and local regulations.[1]

Potential Signaling Pathways (Hypothetical)

While the specific signaling pathways modulated by this compound are not yet defined, related heterocyclic compounds, such as imidazo[1,2-a]pyrazine derivatives, have been investigated as inhibitors of Gαq/11 signaling. The following diagram illustrates a hypothetical mechanism where the compound could interfere with a generic G-protein coupled receptor (GPCR) signaling cascade. This is a speculative model for research purposes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-Protein Complex (α, β, γ) GPCR->G_protein GDP/GTP Exchange effector Effector Enzyme G_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream Compound 5,6,7,8-Tetrahydroimidazo [1,5-A]Pyrazine Hydrochloride Compound->G_protein Potential Inhibition Ligand Ligand Ligand->GPCR Activation

Hypothetical GPCR signaling pathway inhibition.

References

Safe Laboratory Practices for Working with Imidazopyrazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of imidazopyrazine compounds in a laboratory setting. Imidazopyrazines are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] Given their potent biological effects and potential hazards, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe working environment.

Hazard Identification and Risk Assessment

Imidazopyrazine compounds, like many biologically active molecules, can present various hazards. A thorough risk assessment should be conducted before commencing any work.

Potential Hazards:

  • Acute Toxicity: Some imidazopyrazine derivatives have been shown to be harmful if swallowed. In-vivo acute toxicity studies on related imidazo-based heterocyclic derivatives indicated significant toxicity at doses of ≥ 1000 mg/kg, potentially causing hepatic damage.[3][4]

  • Skin and Eye Irritation: Certain imidazopyrazine compounds are known to cause skin and serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[5]

  • Cytotoxicity: Many imidazopyrazine derivatives are being investigated for their anticancer properties, which stem from their cytotoxic potential.[3][7][4]

  • Unknown Hazards: Novel derivatives may have unknown toxicological properties. Therefore, it is prudent to treat all new compounds as potentially hazardous.

Safety Data Sheets (SDS)

Before working with any specific imidazopyrazine compound, always consult its Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, hazards, handling and storage, and emergency procedures.

Example GHS Hazard Statements for an Imidazopyrazine Analog (Imidazo[1,2-b]pyridazine):

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.

  • Ventilation: All work with solid or volatile imidazopyrazine compounds should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[9][10]

  • Skin Protection:

    • Wear a lab coat and appropriate protective gloves (e.g., nitrile) at all times.[9]

    • Ensure gloves are inspected before use and removed properly to avoid skin contact.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Respiratory Protection: If working outside of a fume hood where there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter may be necessary.[10]

Safe Handling and Storage

  • Handling:

    • Avoid the formation of dust and aerosols.[9]

    • Use the smallest practical quantities for experiments.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly before leaving the laboratory.

  • Storage:

    • Store imidazopyrazine compounds in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][9]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for representative imidazopyrazine and related imidazo-based heterocyclic derivatives. It is important to note that toxicity can vary significantly between different derivatives.

Compound/Derivative ClassTest SystemEndpointResultReference
Imidazo-based heterocyclic derivatives (IG-01-008, IG-01-009)In-vivo (rats)Acute Oral ToxicitySignificant toxicity at ≥ 1000 mg/kg[3][7][4]
1H-imidazo[4,5-b]pyrazineGHS ClassificationAcute Oral ToxicityHarmful if swallowed (Category 4)
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 breast cancer cellsIC5045 µM
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 breast cancer cellsIC5047.7 µM
Imidazo[1,2-a]pyridine derivative (IP-7)HCC1937 breast cancer cellsIC5079.6 µM
Novel Imidazopyrazine DerivativeMCF-7 cell lineIC5073.45 (+/- 0.45) µg/mL[11]

Experimental Protocols

General Protocol for Handling Imidazopyrazine Compounds

This protocol outlines the general safety measures for weighing and preparing solutions of imidazopyrazine compounds.

Materials:

  • Imidazopyrazine compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Spatula

  • Weighing paper/boat

  • Volumetric flasks

  • Pipettes and tips

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE (lab coat, safety goggles, and nitrile gloves). Ensure the chemical fume hood is operational.

  • Weighing:

    • Perform all weighing operations of the solid compound inside the chemical fume hood to minimize the risk of inhalation.

    • Use a spatula to carefully transfer the desired amount of the compound onto a weighing paper or boat on an analytical balance.

    • Avoid creating dust. If the compound is a fine powder, handle it with extreme care.

  • Dissolution:

    • Carefully transfer the weighed compound into a volumetric flask.

    • Add the appropriate solvent to the flask.

    • Cap the flask and mix by inversion. If necessary, use a vortex mixer or sonicator to ensure complete dissolution. Keep the container capped during agitation.

  • Storage of Solutions: Store the prepared solution in a tightly sealed and clearly labeled container in a designated storage area.

  • Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate any residual powder.

    • Dispose of all contaminated materials (weighing paper, gloves, pipette tips) in the designated hazardous waste container.

Protocol for Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol is a generalized example based on a reported iodine-catalyzed synthesis.[12] Researchers must adapt the protocol to their specific reagents and consult the relevant literature for precise quantities and reaction conditions.

Materials:

  • Aryl aldehyde

  • 2-aminopyrazine

  • tert-butyl isocyanide

  • Iodine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Stir bar

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • In a chemical fume hood, add the aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide, and ethanol to a round-bottom flask equipped with a stir bar.[12]

  • Catalyst Addition:

    • Add a catalytic amount of iodine to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.[12]

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, the product may precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with a suitable solvent (e.g., ethanol) to remove impurities.

    • Dry the product under vacuum.

  • Waste Disposal: Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers.

Signaling Pathways and Experimental Workflows

Imidazopyrazine and related imidazopyridine compounds are known to inhibit various protein kinases, thereby affecting key cellular signaling pathways involved in cancer progression.

Inhibition of the PI3K/Akt Signaling Pathway

Several imidazo[1,2-a]pyridine compounds have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[13]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt Akt->pAkt phosphorylation Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Imidazopyrazine Imidazopyrazine Compound Imidazopyrazine->PI3K Imidazopyrazine->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazopyrazine compounds.

Modulation of the STAT3 Signaling Pathway

Imidazopyridine-tethered pyrazolines have been designed to inhibit the phosphorylation of STAT3, a key transcription factor in breast cancer cells.[14]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Imidazopyridine Imidazopyridine Derivative Imidazopyridine->STAT3 inhibits phosphorylation

Caption: Inhibition of STAT3 phosphorylation by imidazopyridine derivatives.

Experimental Workflow for In-Vitro Cytotoxicity Assay

The following workflow outlines the key steps in assessing the cytotoxic effects of imidazopyrazine compounds on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Imidazopyrazine Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the in-vitro cytotoxicity of imidazopyrazine compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride for improved yields.

Troubleshooting Guide

Low yields and product impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of this compound.

Common Problems and Solutions

Problem ID Issue Potential Cause Recommended Solution Citation
T-01Low or No Product Formation Incomplete reaction, possibly due to insufficient reaction time or temperature.Extend the reaction time and/or cautiously increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
T-02Suboptimal reaction conditions, including incorrect solvent, base, or catalyst.A systematic optimization of reaction parameters such as solvent polarity, and the nature and stoichiometry of the catalyst and base should be performed.[1]
T-03Degradation of starting materials or product.Use milder reaction and workup conditions. Avoid strongly acidic or basic conditions if the product is sensitive.[1]
T-04Presence of Multiple Side Products Side reactions consuming starting materials.Review the reaction mechanism for potential side reactions. Adjusting stoichiometry, temperature, or the order of reagent addition may minimize byproduct formation.[1]
T-05Non-selective reaction conditions.A systematic optimization of reaction parameters like temperature, catalyst, and reaction time can enhance selectivity towards the desired product.[1]
T-06Difficulty in Product Purification Formation of polar impurities, such as imidazoles.Column chromatography on silica gel is an effective method for removing polar impurities.[1]
T-07Product instability during workup.Employ milder workup procedures, such as using a saturated solution of a weak base (e.g., sodium bicarbonate) for neutralization instead of a strong base.[1]
T-08Low Yield After Purification Loss of product during extraction or chromatography.Ensure the correct solvent system is used for extraction to maximize the partition coefficient of the product. For chromatography, select an eluent system that provides good separation and minimizes tailing.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

Q2: What are the critical parameters to control in a Pictet-Spengler type cyclization for this synthesis?

The Pictet-Spengler reaction is a key method for synthesizing tetrahydroisoquinoline and related heterocyclic systems, and its principles can be applied here. Critical parameters to optimize include:

  • Acid Catalyst: The type and concentration of the acid catalyst are crucial. Common acids include hydrochloric acid (HCl) and p-toluenesulfonic acid (TsOH).[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents like acetonitrile, toluene, and acetic acid have been used.[3]

  • Temperature: The reaction temperature needs to be carefully controlled to balance the reaction rate and the formation of byproducts.[3]

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion.[3]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q4: What are the best practices for purifying the final hydrochloride salt?

Purification of the hydrochloride salt often involves crystallization. After the reaction to form the salt, precipitates can be separated by filtration, washed with a cold, non-polar solvent (like a mixture of ethanol and MTBE) to remove impurities, and then dried to a constant weight.[4] The purity of the final product should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC).[4]

Experimental Protocols

The following is a generalized, hypothetical protocol for a key step in the synthesis, based on similar reactions. Researchers should adapt and optimize this protocol for their specific needs.

Protocol: Cyclization to form the Tetrahydroimidazo[1,5-A]Pyrazine Core

This protocol is a hypothetical adaptation based on Pictet-Spengler reaction optimization studies.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor (e.g., a suitably substituted piperazine derivative) in an appropriate solvent (e.g., toluene).

  • Reagent Addition: Add the cyclizing agent (e.g., an aldehyde or its equivalent) to the solution.

  • Acid Catalysis: Introduce the acid catalyst (e.g., HCl in dioxane or TsOH). The amount of catalyst should be optimized.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-110°C) and monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[1]

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp CheckSideProducts Analyze for Side Products (LC-MS, NMR) Complete->CheckSideProducts OptimizeConditions Optimize Reaction Conditions IncreaseTimeTemp->CheckCompletion End Improved Yield IncreaseTimeTemp->End SideProductsPresent Side Products Identified CheckSideProducts->SideProductsPresent Yes NoSideProducts No Significant Side Products CheckSideProducts->NoSideProducts No ModifyConditions Modify Conditions to Minimize Side Reactions (e.g., lower temp, change catalyst) SideProductsPresent->ModifyConditions CheckWorkup Review Workup & Purification Procedure NoSideProducts->CheckWorkup ModifyConditions->CheckCompletion ModifyConditions->End OptimizePurification Optimize Purification (e.g., change chromatography conditions, recrystallization solvent) CheckWorkup->OptimizePurification OptimizePurification->End

A logical workflow for troubleshooting low reaction yields.

References

"Common side reactions and byproducts in imidazo[1,5-a]pyrazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,5-a]pyrazines. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Imidazo[1,5-a]pyrazine Product

Q: My reaction to synthesize an imidazo[1,5-a]pyrazine derivative is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low yields in imidazo[1,5-a]pyrazine synthesis can stem from several factors, ranging from reaction conditions to the stability of reactants and products. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The cyclization reaction may not be reaching completion.

    • Solution: Try extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants, especially in heterogeneous mixtures.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base is critical and can significantly influence the reaction outcome.

    • Solution: A systematic optimization of reaction parameters is recommended. For instance, in related heterocyclic syntheses, the choice of solvent has been shown to be crucial for achieving quantitative yields.[1] For metal-catalyzed reactions, such as the iron-catalyzed C-H amination for constructing the imidazo[1,5-a]pyrazine core, ensure the catalyst is active and used in the correct loading.[1]

  • Product Degradation: Imidazo[1,5-a]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. If your target molecule has sensitive functional groups, consider protecting them before the reaction and deprotecting them in a later step. Avoid overly acidic or basic conditions during the workup if your product is susceptible to decomposition. For example, decomposition of fragile ester functionalities has been observed under harsh reaction conditions in the synthesis of related imidazo[1,5-a]pyridines.[2]

  • Steric Hindrance: Bulky substituents on your starting materials can hinder the reaction.

    • Solution: Reactions are often sensitive to steric factors. If you suspect steric hindrance is an issue, you may need to redesign your synthetic route or explore alternative starting materials with less bulky groups. The introduction of a phenyl substituent, for instance, has been reported to be problematic in some related syntheses, leading to low yields.[2]

Problem 2: Presence of Significant Side Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the pure imidazo[1,5-a]pyrazine. What are the likely side reactions and how can I purify my product?

A: The formation of side products is a common issue. Understanding the potential side reactions can aid in both minimizing their formation and developing an effective purification strategy.

  • Potential Side Reactions and Byproducts:

    • Reissert-Like Addition: When using acid chlorides or anhydrides, a Reissert-like addition to the N-7, C-8 imine bond of the imidazo[1,5-a]pyrazine nucleus can occur instead of the expected substitution. This can lead to a variety of adducts depending on the acylating and quenching agents used.

    • Hydrolytic Cleavage: The imidazo[1,5-a]pyrazine system can be susceptible to hydrolytic cleavage under certain conditions, potentially leading to the formation of imidazole carboxaldehydes.

    • Rearrangement: While less common for the imidazo[1,5-a]pyrazine core itself, related 5,5-fused hetero-rings have been shown to undergo unusual rearrangement to form 6,5-fused systems like imidazo[1,5-a]pyrimidines in the presence of reagents like iodine.[3] This highlights the potential for skeletal rearrangements under specific conditions.

    • Incomplete Cyclization: Intermediates in the cyclization process may persist in the reaction mixture if the reaction does not go to completion.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying imidazo[1,5-a]pyrazine derivatives. A typical procedure involves using silica gel as the stationary phase and a gradient of ethyl acetate in petroleum ether as the eluent.[2]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.

    • Preparative TLC or HPLC: For small-scale reactions or when baseline separation is difficult to achieve with column chromatography, preparative techniques can be employed.

Frequently Asked Questions (FAQs)

Q1: What are some of the established synthetic routes for the imidazo[1,5-a]pyrazine core?

A1: Several synthetic strategies have been developed. One notable method is the iron-catalyzed C-H amination, which offers an efficient and environmentally friendly approach where water is the only byproduct.[1] Another strategy involves the regioselective metalation of the imidazo[1,5-a]pyrazine core to introduce various substituents.

Q2: Are there any "green" synthetic methods available for imidazo[1,5-a]pyrazines?

A2: Yes, the iron-catalyzed C-H amination for the construction of the imidazole-fused ring system is considered a green method as it can be conducted in an environmentally friendly solvent like anisole with water as the sole byproduct.[1]

Q3: My imidazo[1,5-a]pyrazine product appears to be unstable during storage. What are the best practices for storing these compounds?

A3: While specific stability data is limited, it is generally good practice to store heterocyclic compounds, especially those with multiple nitrogen atoms, in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation, particularly for compounds that may be sensitive to air or moisture.

Quantitative Data

The following table summarizes yield data from a study on the synthesis of 8-substituted imidazo[1,5-a]pyrazines via metalation, providing a reference for expected outcomes under specific conditions.

EntryStarting MaterialElectrophileProductYield (%)
13-methyl-8-chloroimidazo[1,5-a]pyrazineMeI3,5-dimethyl-8-chloroimidazo[1,5-a]pyrazine85
23-methyl-8-chloroimidazo[1,5-a]pyrazineDMF3-methyl-8-chloro-5-formylimidazo[1,5-a]pyrazine75
33-methyl-8-chloroimidazo[1,5-a]pyrazineI23-methyl-8-chloro-5-iodoimidazo[1,5-a]pyrazine90
43-methyl-8-chloroimidazo[1,5-a]pyrazine(PhS)23-methyl-8-chloro-5-(phenylthio)imidazo[1,5-a]pyrazine88

Experimental Protocols

General Procedure for the Synthesis of 3-Methyl-1-phenylimidazo[1,5-a]pyridine (Analogous System)

This protocol for a related heterocyclic system can be adapted and optimized for the synthesis of imidazo[1,5-a]pyrazines.

  • Phenyl(pyridin-2-yl)methanol (1.0 equiv) is dissolved in DCE (0.3 M) in a thick-walled sealed tube.

  • Bi(OTf)3 (5 mol %) and p-TsOH·H2O (7.5 equiv) are added to the solution.

  • Acetonitrile (15.0 equiv) is then added to the reaction mixture.

  • The sealed tube is stirred at 150 °C in an oil bath overnight.

  • After completion, the tube is cooled to room temperature, and the screw cap is carefully opened.

  • The reaction mixture is quenched with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2 (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na2SO4 and filtered.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (20% EtOAc/hexane) to afford the desired product.[4]

Visualizations

Signaling Pathway

Many imidazo[1,5-a]pyrazine derivatives are being investigated as inhibitors of c-Src kinase, a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell proliferation, differentiation, adhesion, and migration.

c_Src_Signaling_Pathway Extracellular Growth Factors, Cytokines, etc. RTK Receptor Tyrosine Kinases (RTKs) Extracellular->RTK c_Src c-Src RTK->c_Src PI3K_Akt PI3K/Akt Pathway c_Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK STAT3 STAT3 Pathway c_Src->STAT3 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion PI3K_Akt->Migration RAS_MAPK->Proliferation RAS_MAPK->Migration STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis ImidazoPyrazine Imidazo[1,5-a]pyrazine Inhibitors ImidazoPyrazine->c_Src

Caption: c-Src signaling pathway and the inhibitory action of imidazo[1,5-a]pyrazines.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of imidazo[1,5-a]pyrazine derivatives.

Experimental_Workflow Start Starting Materials Reaction Reaction: - Solvent - Catalyst - Temperature - Time Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Troubleshoot Troubleshooting: - Low Yield - Side Products Reaction->Troubleshoot Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Workup->Troubleshoot Analysis Characterization: - NMR - MS - etc. Purification->Analysis Troubleshoot->Reaction Optimize Conditions

Caption: General workflow for imidazo[1,5-a]pyrazine synthesis and troubleshooting points.

Troubleshooting Logic

This diagram outlines the logical steps to take when troubleshooting common issues in imidazo[1,5-a]pyrazine synthesis.

Troubleshooting_Logic Problem Problem: Low Yield or Impure Product Check_Conditions Review Reaction Conditions: - Temp, Time, Stoichiometry Problem->Check_Conditions Analyze_Mixture Analyze Crude Mixture: - TLC, LC-MS, NMR Problem->Analyze_Mixture Incomplete_Reaction Hypothesis: Incomplete Reaction Check_Conditions->Incomplete_Reaction Suboptimal? Side_Reaction Hypothesis: Side Reaction/ Decomposition Analyze_Mixture->Side_Reaction Multiple Spots? Optimize_Conditions Action: - Increase Time/Temp - Check Reagent Quality Incomplete_Reaction->Optimize_Conditions Modify_Conditions Action: - Milder Conditions - Change Solvent/Catalyst - Protect Groups Side_Reaction->Modify_Conditions

Caption: Logical flow for troubleshooting imidazo[1,5-a]pyrazine synthesis issues.

References

"Purification challenges for basic heterocyclic compounds like 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with basic heterocyclic compounds like 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Low recovery of your target compound after flash chromatography can be a significant issue. This is often due to the basic nature of the 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine interacting strongly with the acidic silica gel stationary phase.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, it's crucial to determine if your compound is stable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If streaking or decomposition is observed, alternative purification methods should be considered.

  • Modify the Mobile Phase: The addition of a basic modifier to your eluent can significantly improve recovery by competing with your compound for binding to the acidic silanol groups on the silica surface.

    • Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.

    • Pyridine: Can also be used, but it is less common due to its strong odor and toxicity.

  • Consider a Different Stationary Phase: If modifying the mobile phase does not yield satisfactory results, changing the stationary phase is a good alternative.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient non-polar character, reverse-phase chromatography can be an excellent option.

Issue 2: Poor Separation of Impurities

Achieving good separation from byproducts and starting materials can be challenging, especially if the impurities have similar polarities to your target compound.

Troubleshooting Steps:

  • Optimize the Solvent System: A systematic approach to optimizing your mobile phase is key.

    • Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. A shallow gradient often improves the resolution of closely eluting compounds.

    • Alternative Solvent Systems: If standard solvent systems like hexane/ethyl acetate do not provide adequate separation, consider trying other combinations such as dichloromethane/methanol or toluene/acetone.

  • Dry Loading: If your crude product has poor solubility in the initial chromatography solvent, or if you are aiming for the best possible separation, dry loading is recommended. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the top of your column.

  • Column Dimensions: Ensure you are using a column with the appropriate dimensions for your sample size. A longer, narrower column will generally provide better separation than a short, wide column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, imidazole-containing byproducts can sometimes be an issue. It is also possible for the product to decompose under certain reaction or workup conditions.

Q2: My compound appears as a streak or tailing spot on the TLC plate. What can I do?

A2: Tailing is a common problem for basic compounds on silica gel TLC plates. This is due to strong interactions with the acidic stationary phase. To resolve this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your TLC developing solvent.

Q3: I am struggling with recrystallizing my compound. It either oils out or doesn't crystallize at all. What should I do?

A3: "Oiling out" often occurs when the melting point of your compound is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent pair. If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

Q4: Can I use reverse-phase chromatography to purify 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine?

A4: Yes, reverse-phase chromatography can be a very effective purification method for this type of compound, particularly if you are struggling with normal-phase chromatography. You will typically use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

Data Summary

Due to the limited availability of specific quantitative data for the purification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine in the public domain, the following table provides a summary of generally effective solvent systems for the purification of related basic heterocyclic compounds by column chromatography.

Purification MethodStationary PhaseRecommended Solvent Systems (in order of increasing polarity)
Normal-Phase Column Chromatography Silica GelHexane / Ethyl Acetate (with 0.1-1% Triethylamine)
Dichloromethane / Methanol (with 0.1-1% Triethylamine)
Toluene / Acetone (with 0.1-1% Triethylamine)
Reverse-Phase Column Chromatography C18 Silica GelWater / Acetonitrile (with 0.1% Formic Acid or TFA)
Water / Methanol (with 0.1% Formic Acid or TFA)

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Basic Heterocyclic Compounds

This protocol provides a general methodology for the purification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine using flash column chromatography on silica gel.

  • Solvent System Selection: Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. Remember to add 0.1-1% triethylamine to your eluent to prevent tailing.

  • Column Packing:

    • Select a column of an appropriate size for the amount of material to be purified.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.

    • Carefully pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the column bed evenly. Ensure there are no air bubbles or cracks in the silica bed.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for better separation, perform a dry loading by adsorbing your sample onto a small amount of silica gel before adding it to the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, starting with a lower polarity if you are running a gradient.

    • Collect fractions and monitor the elution of your compound by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: General Recrystallization Procedure

This protocol outlines a general method for the purification of a solid heterocyclic compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include ethanol, isopropanol, acetonitrile, or a solvent pair like ethanol/water.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try placing the flask in an ice bath or scratching the inner wall of the flask with a glass rod.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis to Assess Purity and Determine Separation Strategy Crude_Product->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Column_Chromatography Column Chromatography (Normal or Reverse Phase) Is_Solid->Column_Chromatography No / Impure Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Purity_Check Purity Check (TLC, LC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: A general workflow for the purification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.

Troubleshooting_Tree Start Purification Issue Encountered Issue_Type What is the main issue? Start->Issue_Type Low_Recovery Low Recovery Issue_Type->Low_Recovery Low Yield Poor_Separation Poor Separation Issue_Type->Poor_Separation Impure Fractions Check_Stability Is compound stable on silica? Low_Recovery->Check_Stability Optimize_Gradient Optimize Elution Gradient (Shallow Gradient) Poor_Separation->Optimize_Gradient Add_Base Add Basic Modifier (e.g., TEA) to Mobile Phase Check_Stability->Add_Base Yes Change_Stationary_Phase Change Stationary Phase (Alumina, C18) Check_Stability->Change_Stationary_Phase No Add_Base->Change_Stationary_Phase Still Low Recovery Try_Dry_Loading Use Dry Loading Technique Optimize_Gradient->Try_Dry_Loading Still Poor Separation Change_Solvent_System Try a Different Solvent System Try_Dry_Loading->Change_Solvent_System Still Poor Separation

"Troubleshooting guide for the synthesis of imidazopyrazine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazopyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazopyrazine derivatives?

A1: A prevalent and efficient method is the one-pot, three-component condensation reaction. This approach typically involves an aryl aldehyde, 2-aminopyrazine, and an isocyanide, often catalyzed by a Lewis acid like iodine.[1][2] This method is favored for its simplicity, cost-effectiveness, and relatively high yields.[1][2] Other synthetic strategies include the condensation of α-halogenocarbonyl compounds with aminopyrazines and various transition-metal-catalyzed reactions.[3][4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in imidazopyrazine synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For instance, in the iodine-catalyzed reaction, 5 mol% of iodine in ethanol at room temperature has been shown to provide excellent yields.[2]

  • Decomposition of Reagents: Some reagents, like tert-butyl isocyanide, can be sensitive to high temperatures and acidic conditions, leading to decomposition and lower yields.[1][2]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired product.[5]

  • Incomplete Reactions: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][5]

To improve yields, consider optimizing the reaction conditions (see Table 1 for a summary of an optimized protocol), ensuring the purity of your starting materials, and monitoring the reaction closely.

Q3: I am observing significant side product formation. How can I minimize this?

A3: Side product formation is a common challenge. Here are some strategies to minimize it:

  • Choice of Catalyst: The catalyst can significantly influence the reaction pathway. Iodine has been demonstrated to be an effective and eco-friendly catalyst for specific three-component reactions, leading to high purity of the desired product.[2]

  • Reaction Temperature: Running the reaction at room temperature can prevent the decomposition of sensitive reagents and reduce the formation of temperature-induced side products.[1][2]

  • Purification Method: In some cases, the desired product may precipitate out of the reaction mixture, allowing for simple filtration to remove soluble impurities.[2][6] For other cases, column chromatography is a highly effective method for separating the desired imidazopyrazine derivative from side products.[5]

Q4: What are the best practices for purifying imidazopyrazine derivatives?

A4: The purification strategy depends on the physical properties of the synthesized derivative.

  • Filtration: For reactions where the product precipitates, simple vacuum filtration is a quick and efficient purification method. The precipitate can be washed with a suitable solvent, such as ethanol, to remove residual impurities.[1]

  • Column Chromatography: This is a versatile technique for separating complex mixtures. A common stationary phase is silica gel, with an eluent system typically composed of a mixture of hexane and ethyl acetate.[5]

  • Recrystallization: For solid derivatives, recrystallization from an appropriate solvent can yield highly pure crystalline products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of imidazopyrazine derivatives.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst. For the iodine-catalyzed reaction, ensure the iodine is properly stored to prevent sublimation.
Poor quality starting materialsVerify the purity of your 2-aminopyrazine, aldehyde, and isocyanide. Impurities can inhibit the reaction.
Incorrect reaction conditionsOptimize the temperature, solvent, and reaction time. For the iodine-catalyzed method, ethanol is a suitable solvent at room temperature.[2]
Multiple Spots on TLC (Impure Product) Formation of side productsAdjust reaction conditions (e.g., lower temperature) to disfavor side reactions.
Incomplete reactionExtend the reaction time and monitor by TLC until the starting materials are consumed.
Product is an Oil/Difficult to Crystallize Presence of impuritiesPurify the crude product using column chromatography before attempting crystallization.
Product is inherently an oil at room temperatureIf the product is pure but oily, it may not be a crystalline solid at room temperature. Confirm purity by other analytical methods (e.g., NMR, MS).
Difficulty in Removing Solvent High-boiling point solvent usedIf possible, use a lower-boiling point solvent for the reaction or extraction.
Formation of a solvateDry the product under high vacuum for an extended period. Gentle heating may also help, provided the compound is stable.

Experimental Protocols

Key Experiment: One-Pot Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine

This protocol is based on the iodine-catalyzed three-component reaction described by Krishnamoorthy et al. (2023).[1]

Materials:

  • 4-Nitrobenzaldehyde (1.5 g, 10 mmol)

  • 2-Aminopyrazine (1.0 g, 10 mmol)

  • tert-Butyl isocyanide (1.2 g, 10 mmol)

  • Iodine (0.5 mol%)

  • Ethanol (20 ml)

  • 100 ml Round-bottom flask

Procedure:

  • To a 100 ml round-bottom flask, add 4-nitrobenzaldehyde, 2-aminopyrazine, tert-butyl isocyanide, and ethanol.

  • Add the iodine catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • An orange-yellowish precipitate will form upon reaction completion.

  • Filter the precipitate using vacuum filtration.

  • Wash the precipitate with excess ethanol.

  • Dry the product under vacuum.

  • The final product can be further purified by crystallization from ethanol.

Expected Yield: Approximately 3.6 g (98% yield) of the product.[1]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine [2]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1FeCl₃Ethanol535
2I₂Ethanol198
3I₂Methanol375
4I₂Acetonitrile460
5I₂Dichloromethane555
6I₂Toluene640
7NoneEthanol12No Reaction

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered in Synthesis low_yield Low or No Yield start->low_yield impure_product Impure Product (Multiple Spots on TLC) start->impure_product oily_product Oily/Non-Crystalline Product start->oily_product check_reagents Check Starting Material Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions check_completion Check for Reaction Completion (TLC) impure_product->check_completion purify Purify via Column Chromatography or Recrystallization impure_product->purify If complete, purify check_purity Confirm Purity (NMR, MS) oily_product->check_purity optimize Optimize Reaction Conditions check_conditions->optimize check_completion->purify If incomplete, extend reaction time purify_oil Purify via Column Chromatography check_purity->purify_oil If impure

Caption: A decision tree for troubleshooting common issues in imidazopyrazine synthesis.

Reaction Mechanism for Iodine-Catalyzed Synthesis

reaction_mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates Aryl Aldehyde Aryl Aldehyde Imine_Ion Imine Ion (A) Aryl Aldehyde->Imine_Ion 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->Imine_Ion tert-Butyl Isocyanide tert-Butyl Isocyanide I2 Iodine (Catalyst) Iminium_Ion Iminium Ion (B) Imine_Ion->Iminium_Ion + tert-Butyl Isocyanide (Iodine Activated) Cycloaddition_Intermediate Cycloaddition Intermediate (C) Iminium_Ion->Cycloaddition_Intermediate [4+1] Cycloaddition Product Imidazopyrazine Derivative Cycloaddition_Intermediate->Product Intramolecular Cyclization

Caption: Plausible mechanism for the iodine-catalyzed synthesis of imidazopyrazine derivatives.[1][7]

Signaling Pathway Involvement of Imidazopyrazine Derivatives

Imidazopyrazine derivatives have been identified as potent inhibitors of various kinases and are being investigated for their therapeutic potential in cancer and other diseases. For example, they can act as inhibitors in the cGAS-STING pathway and the MAPK signaling pathway.[8][9]

signaling_pathway cluster_cGAS_STING cGAS-STING Pathway cluster_MAPK MAPK Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs ENPP1 ENPP1 ENPP1->cGAMP Hydrolysis Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E Translation Protein Translation eIF4E->Translation Imidazopyrazine Imidazopyrazine Derivatives Imidazopyrazine->ENPP1 Inhibition Imidazopyrazine->MNK Inhibition

Caption: Imidazopyrazine derivatives as inhibitors in the cGAS-STING and MAPK signaling pathways.

References

Technical Support Center: Optimizing Imidazo[1,5-a]pyrazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of imidazo[1,5-a]pyrazines. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,5-a]pyrazines?

A1: The most prevalent synthetic routes to the imidazo[1,5-a]pyrazine core involve the cyclocondensation of a 2-(aminomethyl)pyrazine derivative with a suitable electrophile. Common electrophiles include aldehydes, ketones, carboxylic acids, and their derivatives.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in imidazo[1,5-a]pyrazine synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include:

  • Reaction Temperature: The cyclization step can be sensitive to temperature. Running small-scale trials at different temperatures can help identify the optimal condition.

  • Catalyst Choice: For reactions involving certain electrophiles, the choice of catalyst (e.g., acid or base) is critical. Screening different catalysts can significantly impact the yield.

  • Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. It is advisable to test a range of solvents with varying polarities.

  • Purity of Reactants: Impurities in starting materials, particularly the 2-(aminomethyl)pyrazine, can lead to unwanted side reactions and lower yields. Ensure the purity of your reactants before starting the reaction.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A3: The formation of byproducts is a common challenge. Potential side reactions include the formation of amides from the reaction of 2-(aminomethyl)pyrazine with carboxylic acid derivatives without subsequent cyclization, or the formation of dimeric structures. In some cases, over-oxidation or degradation of the pyrazine ring can occur under harsh reaction conditions. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the point at which byproduct formation becomes significant.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Extend the reaction time or increase the temperature. Ensure adequate mixing.
Suboptimal reaction conditions.Screen different solvents, catalysts (if applicable), and reactant concentrations.
Degradation of starting material or product.Use milder reaction conditions. Check the stability of your starting materials and product under the reaction conditions.
Multiple Byproducts Observed Side reactions are occurring.Adjust the stoichiometry of the reactants. Consider a stepwise approach where the intermediate is isolated before cyclization.
Reaction conditions are too harsh.Lower the reaction temperature or use a milder catalyst.
Difficulty in Product Purification Product is co-eluting with starting materials or byproducts.Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as crystallization or preparative HPLC.
Product is unstable on silica gel.Use a different stationary phase (e.g., alumina) or minimize the time the product is on the column.

Optimized Reaction Conditions for Analogous Imidazo[1,5-a]pyridine Synthesis

While specific comprehensive optimization data for imidazo[1,5-a]pyrazine synthesis is limited in the literature, the following tables summarize optimized conditions for the synthesis of the closely related imidazo[1,5-a]pyridines. These conditions can serve as an excellent starting point for the optimization of imidazo[1,5-a]pyrazine formation.

Table 1: Optimization of the Cyclization of 2-(aminomethyl)pyridine with Nitroethane

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85%11034
2PPA 85%130313
3PPA 87%130315
4PPA 87% + H₃PO₃ (1:1)1401.562
5PPA 87% + H₃PO₃ (1:1)160277

Data adapted from a study on imidazo[1,5-a]pyridine synthesis and should be used as a guide for optimization.

Key Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-Aryl-imidazo[1,5-a]pyrazines

This protocol describes a general procedure for the synthesis of 1-aryl-imidazo[1,5-a]pyrazines from 2-(aminomethyl)pyrazine and an aromatic aldehyde.

Materials:

  • 2-(aminomethyl)pyrazine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Oxidizing agent (e.g., manganese dioxide)

  • Solvent (e.g., toluene or xylene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-(aminomethyl)pyrazine (1.0 eq) in the chosen solvent, add the aromatic aldehyde (1.1 eq).

  • Add the oxidizing agent (2.0-3.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the oxidizing agent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure 1-aryl-imidazo[1,5-a]pyrazine.

Visualizing the Process

Reaction Pathway

reaction_pathway reactant1 2-(aminomethyl)pyrazine intermediate Schiff Base Intermediate reactant1->intermediate reactant2 Aldehyde/Ketone reactant2->intermediate product Imidazo[1,5-a]pyrazine intermediate->product Cyclization oxidant Oxidant oxidant->product Oxidation

Caption: General reaction pathway for the formation of imidazo[1,5-a]pyrazines.

Experimental Workflow

experimental_workflow start Mix Reactants (2-(aminomethyl)pyrazine + Aldehyde) reaction Add Oxidant & Reflux start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for imidazo[1,5-a]pyrazine synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes byproducts Multiple Byproducts? start->byproducts No check_purity Check Starting Material Purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_catalyst Screen Catalysts (if applicable) optimize_solvent->optimize_catalyst extend_time Increase Reaction Time incomplete_rxn->extend_time Yes increase_temp Increase Temperature incomplete_rxn->increase_temp Yes incomplete_rxn->byproducts No byproducts->check_purity No milder_cond Use Milder Conditions byproducts->milder_cond Yes adjust_stoich Adjust Stoichiometry byproducts->adjust_stoich Yes

Caption: A decision tree to troubleshoot low yields in imidazo[1,5-a]pyrazine synthesis.

"Stability issues and degradation of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride?

A1: Based on the structure, the stability of this compound can be influenced by several factors, including:

  • pH: The imidazo[1,5-a]pyrazine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidizing agents: The tetrahydro- portion of the pyrazine ring may be susceptible to oxidation.

  • Light: Many nitrogen-containing heterocyclic compounds exhibit sensitivity to UV or visible light, which can lead to photodegradation.

  • Temperature and Humidity: Elevated temperatures can accelerate degradation reactions, and high humidity can facilitate hydrolysis.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, it is recommended to store this compound in a cool, dry, and dark place. Keep the container tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration or freezing in a desiccated environment is advisable.

Q3: Are there any known incompatibilities with common laboratory reagents?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to cause degradation of the compound.

Q4: How can I detect degradation of my sample?

A4: Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Changes in physical appearance (color, clarity of solutions) or spectroscopic properties (UV-Vis, NMR) may also indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
Possible Cause Troubleshooting Steps
Sample Degradation 1. Verify the storage conditions of the compound. 2. Prepare fresh solutions for each experiment. 3. Analyze the sample using a stability-indicating analytical method (e.g., HPLC) to check for the presence of degradation products.
Improper Sample Handling 1. Allow the compound to equilibrate to room temperature before opening the container to prevent condensation. 2. Use inert solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
pH Effects 1. Ensure the pH of your experimental buffer is within a stable range for the compound (ideally near neutral). 2. If working at extreme pH is necessary, minimize the exposure time.
Issue 2: Appearance of unexpected peaks in the chromatogram during HPLC analysis.
Possible Cause Troubleshooting Steps
On-column Degradation 1. Modify the mobile phase pH to a more neutral value. 2. Decrease the column temperature. 3. Use a shorter analysis time if possible.
Degradation in Sample Solution 1. Analyze freshly prepared samples. 2. Investigate the stability of the compound in the chosen sample solvent. Consider using a different solvent if necessary.
Presence of Impurities in the Starting Material 1. Obtain a certificate of analysis for the compound batch. 2. Characterize the starting material thoroughly before initiating stability studies.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. It is important to note that these are predicted pathways and would require experimental verification.

  • Hydrolytic Degradation: The imidazole ring is susceptible to hydrolytic cleavage, particularly at the C=N bond, which could lead to ring-opening products. The pyrazine ring could also undergo hydrolysis under harsh conditions.

  • Oxidative Degradation: The saturated portion of the pyrazine ring contains secondary amines which are susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in heterocyclic systems, leading to a variety of degradation products through complex reaction pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be kept in the dark.

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by a suitable analytical method, such as HPLC, to observe the extent of degradation and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[5][6]

Initial Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% B, ramping to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Optimization:

  • Inject the unstressed compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.

  • Optimize the mobile phase composition, gradient slope, pH, and column temperature to achieve adequate resolution (>1.5) between all peaks.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Potential Degradation under Forced Conditions (Hypothetical Data)
Stress Condition Reagent/Condition Observation % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
Acidic 0.1 M HCl, 60°C, 24hSolution remains clear15%2
Basic 0.1 M NaOH, RT, 24hSlight yellowing of solution25%3
Oxidative 3% H₂O₂, RT, 24hSolution remains clear40%4
Thermal 105°C, 24h (solid)No change in appearance< 5%1
Photolytic ICH Q1B exposureSlight discoloration of solid30%3

Visualizations

Diagram 1: Logical Troubleshooting Flowchart for Stability Issues

troubleshooting_flowchart start Inconsistent Experimental Results check_storage Check Storage Conditions (Cool, Dry, Dark) start->check_storage check_handling Review Sample Handling (Fresh Solutions, Inert Atmosphere) check_storage->check_handling analyze_sample Analyze Sample for Degradation (e.g., HPLC) check_handling->analyze_sample degradation_present Degradation Products Detected? analyze_sample->degradation_present troubleshoot_degradation Address Specific Degradation (See Degradation Pathways) degradation_present->troubleshoot_degradation Yes no_degradation No Degradation Detected degradation_present->no_degradation No resolve Issue Resolved troubleshoot_degradation->resolve investigate_other Investigate Other Experimental Parameters (Reagents, Instrument, etc.) no_degradation->investigate_other investigate_other->resolve

Caption: Troubleshooting logic for stability issues.

Diagram 2: General Workflow for a Forced Degradation Study

forced_degradation_workflow start Obtain Pure Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions control_sample Prepare Control Sample (Unstressed) start->control_sample sample_prep Sample Preparation (Neutralization, Dilution) stress_conditions->sample_prep control_sample->sample_prep analysis Analyze all Samples (e.g., Stability-Indicating HPLC) sample_prep->analysis data_analysis Data Analysis (Peak Purity, % Degradation, Mass Balance) analysis->data_analysis identify_products Identify Degradation Products (e.g., LC-MS, NMR) data_analysis->identify_products end Elucidate Degradation Pathways identify_products->end

Caption: Workflow for conducting forced degradation studies.

References

"How to prevent low recovery during purification of basic amine compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of basic amine compounds during purification.

Troubleshooting Guide

Issue: Low or No Recovery of Basic Amine from a Silica Gel Column

Q1: My basic amine compound is sticking to the silica gel column, resulting in low or no recovery. What is causing this?

A1: This is a common issue caused by the strong acid-base interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3][4] This strong adsorption can lead to poor elution, significant tailing of peaks, and in some cases, irreversible binding of the compound to the stationary phase, causing low recovery.[1][5]

Q2: How can I prevent my basic amine from strongly adsorbing to the silica gel?

A2: There are several effective strategies to mitigate the acid-base interaction and improve recovery:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase.[2][3][4] This "shields" the acidic silanol groups on the silica, reducing their interaction with your basic amine. Common modifiers include:

    • Triethylamine (TEA) at a concentration of 0.1-2%.[3][4]

    • Ammonia, often added as a solution in methanol (e.g., 1-10% ammonia in methanol).[2][6]

    • Pyridine.[3]

  • Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider using an alternative stationary phase that is less acidic or basic in nature.[2][4]

    • Amine-functionalized silica: These columns have an amino-propyl group chemically bonded to the silica surface, which masks the acidic silanols and creates a more neutral environment for basic compounds.[1][2][5]

    • Basic Alumina: Alumina is a basic stationary phase and is a good alternative for the purification of basic compounds.[4][7]

  • Employ Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase chromatography can be a powerful alternative.[3] By adjusting the mobile phase pH to be about two units above the pKa of your amine, the compound will be in its free-base form, increasing its lipophilicity and retention on a C18 column.[3]

Frequently Asked Questions (FAQs)

Q3: I am observing significant peak tailing during the chromatographic purification of my amine. What can I do to improve the peak shape?

A3: Peak tailing of basic compounds on silica gel is a direct consequence of the strong interaction with acidic silanol groups.[4][5] To improve peak shape, you can:

  • Add a competing base like triethylamine or ammonia to your mobile phase to reduce the unwanted interactions.[2][4]

  • Use an amine-functionalized silica column, which is specifically designed to minimize these interactions and provide better peak symmetry for basic analytes.[2][5]

Q4: Can metal contamination in my sample or setup lead to low recovery of my basic amine?

A4: Yes, basic amines can act as chelating agents, forming stable complexes with metal ions.[8][9][10][11] If your sample, solvents, or glassware are contaminated with metal ions, your amine compound may form these complexes, which can alter its chromatographic behavior and potentially lead to co-elution with other components or irreversible adsorption, thus lowering recovery. To mitigate this, ensure you use high-purity solvents and consider pre-washing your glassware with a chelating agent like EDTA if metal contamination is suspected.

Q5: Is ion-exchange chromatography a suitable method for purifying basic amine compounds?

A5: Absolutely. Ion-exchange chromatography (IEC) is a well-established and effective method for the separation and purification of charged molecules, including basic amines.[12][13][14] In cation-exchange chromatography, your protonated (positively charged) basic amine will bind to a negatively charged stationary phase. Elution is then typically achieved by increasing the salt concentration or changing the pH of the mobile phase. This technique can offer high resolution and is particularly useful for separating amines with different pKa values.[14]

Q6: My basic amine is highly polar. What is the best purification strategy?

A6: For highly polar basic amines, normal-phase chromatography on silica can be challenging, as very polar mobile phases are required for elution, which can lead to poor selectivity.[2] In this case, consider the following options:

  • Reversed-Phase Chromatography (RPC): RPC is often the preferred method for polar compounds.[3] By using a highly aqueous mobile phase and adjusting the pH to keep the amine in its protonated state, you can achieve good retention and separation on a C18 or similar column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Ion-Exchange Chromatography (IEC): As mentioned previously, IEC is a powerful technique for separating charged, polar molecules.[12][14]

Data Presentation

Purification StrategyPrincipleAdvantagesDisadvantages
Normal-Phase Chromatography with Mobile Phase Modifier (e.g., TEA) A competing base is added to the eluent to block the acidic silanol sites on the silica gel, reducing the strong adsorption of the basic amine.[2][3]Simple to implement with standard silica columns. Cost-effective.May not completely eliminate tailing. The modifier needs to be removed from the final product.
Normal-Phase Chromatography with Amine-Functionalized Silica The stationary phase is chemically modified with amino groups, creating a less acidic surface that minimizes interactions with basic analytes.[1][2][5]Excellent peak shape and recovery for basic compounds.[2] Eliminates the need for mobile phase modifiers.More expensive than standard silica gel.
Normal-Phase Chromatography with Basic Alumina A basic stationary phase is used, which does not have the acidic sites that cause strong adsorption of basic compounds.[4]Good for the purification of basic and acid-sensitive compounds.Can have lower resolution compared to silica. Activity can vary between batches.
Reversed-Phase Chromatography with pH Control The polarity of the basic amine is manipulated by adjusting the mobile phase pH. At a pH > pKa, the amine is neutral and more retained.High resolution and efficiency. Suitable for a wide range of polarities.Requires aqueous mobile phases that can be difficult to remove. pH control is critical.
Ion-Exchange Chromatography Separation is based on the reversible interaction between the charged basic amine and a charged stationary phase.[14]High capacity and selectivity. Excellent for separating compounds with different charge states.Requires buffered mobile phases. Salt removal from the final product is necessary.

Experimental Protocols

Protocol 1: Purification of a Basic Amine using Normal-Phase Chromatography with a Triethylamine (TEA) Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by washing it with at least 5-10 column volumes of the initial mobile phase containing 0.1-1% (v/v) triethylamine.

  • Sample Loading: Dissolve the crude basic amine compound in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.

  • Elution: Begin elution with the initial mobile phase containing TEA. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compound of interest.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA has a boiling point of 89.5 °C, so co-evaporation with a lower boiling point solvent may be necessary for complete removal.

Protocol 2: Purification of a Basic Amine using an Amine-Functionalized Silica Column
  • Column Selection: Choose an appropriate pre-packed amine-functionalized silica column or pack your own column with amine-functionalized silica gel.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate). No basic modifier is needed.

  • Sample Loading: Dissolve the crude sample in a small volume of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Low_Recovery_Troubleshooting start Start: Low Recovery of Basic Amine check_silica Purification Method: Standard Silica Gel Chromatography? start->check_silica problem_interaction Problem: Strong Acid-Base Interaction with Acidic Silanols check_silica->problem_interaction Yes solution_rpc Solution 3: Use Reversed-Phase Chromatography (with pH control) check_silica->solution_rpc No solution_modifier Solution 1: Add Mobile Phase Modifier (e.g., 0.1-2% TEA or NH3) problem_interaction->solution_modifier solution_alt_phase Solution 2: Switch Stationary Phase problem_interaction->solution_alt_phase check_metal Consider Metal Chelation? solution_modifier->check_metal amine_phase Amine-Functionalized Silica solution_alt_phase->amine_phase alumina_phase Basic Alumina solution_alt_phase->alumina_phase amine_phase->check_metal alumina_phase->check_metal solution_rpc->check_metal solution_iec Solution 4: Use Ion-Exchange Chromatography solution_iec->check_metal problem_chelation Problem: Amine-Metal Complex Formation check_metal->problem_chelation Yes end End: Improved Recovery check_metal->end No solution_glassware Solution: Use High-Purity Solvents & Acid-Washed Glassware problem_chelation->solution_glassware solution_glassware->end

Caption: Troubleshooting workflow for low recovery of basic amine compounds.

Acid_Base_Interaction silanol Si-OH (Acidic Silanol) protonated_amine R-NH3+ (Adsorbed Amine) silanol->protonated_amine Proton Transfer amine R-NH2 (Basic Amine) amine->silanol Strong Acid-Base Interaction

References

"Addressing peak tailing in chromatography of imidazopyrazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common chromatographic challenges encountered during the analysis of imidazopyrazines, with a primary focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing imidazopyrazine compounds?

Peak tailing for imidazopyrazines, which are basic in nature, is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic nitrogen atoms in the imidazopyrazine structure through ion-exchange or hydrogen bonding. This leads to a mixed-mode retention mechanism, causing some molecules to be retained longer and resulting in a tailed peak.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, imidazopyrazines can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. A pH that is too close to the analyte's pKa can exacerbate this issue.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[4]

  • Extra-column Dead Volume: Excessive tubing length or improper fittings in the HPLC system can cause band broadening and peak tailing.[5]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

Q2: What is the typical pKa of imidazopyrazine derivatives and why is it important for method development?

Imidazopyrazine derivatives are basic compounds. For example, some imidazo[1,2-a]pyridine derivatives have a measured pKa of around 9.3. The pKa is a critical parameter in HPLC method development because it dictates the ionization state of the analyte at a given pH. To achieve good peak shape and consistent retention, it is generally recommended to work at a mobile phase pH that is at least 2 units away from the analyte's pKa. For basic compounds like imidazopyrazines, this typically means using a low pH (e.g., pH < 4) to ensure the analyte is fully protonated or a high pH (e.g., pH > 10) to keep it in its neutral form, though the latter may require a pH-stable column.

Q3: Which type of HPLC column is best suited for the analysis of imidazopyrazines?

The choice of column is crucial for minimizing peak tailing with imidazopyrazines. Here are some recommendations:

  • End-capped C18 or C8 columns: These are the most common starting points. "End-capping" is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.

  • "Type B" or "High Purity" Silica Columns: These columns are made from silica with very low metal content, which reduces the acidity of the silanol groups and leads to better peak shapes for basic compounds.

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and provide alternative selectivity.

  • Hybrid Silica Columns: These columns are based on a hybrid organic/inorganic particle technology that results in a lower silanol activity and improved pH stability.

  • HILIC Columns: For very polar imidazopyrazine derivatives that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.

Troubleshooting Guides

Problem: My imidazopyrazine peak is tailing significantly.

This guide will walk you through a systematic approach to diagnose and resolve peak tailing.

Step 1: Evaluate Your Mobile Phase

The mobile phase composition, particularly its pH and the presence of additives, is the first and often most effective area to optimize.

  • Action: Lower the mobile phase pH.

    • Rationale: By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups on the silica surface will be protonated and less likely to interact with the basic imidazopyrazine analyte.

    • Experimental Protocol: Prepare a mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA). If using a buffer, a phosphate or acetate buffer at a concentration of 10-25 mM is a good starting point. Ensure your column is stable at low pH.

  • Action: Add a basic modifier to the mobile phase.

    • Rationale: A small amount of a basic additive, like triethylamine (TEA), can compete with the imidazopyrazine for the active silanol sites, effectively masking them and improving peak shape.

    • Experimental Protocol: Add 0.1-0.5% TEA to your mobile phase and adjust the pH as needed. Be aware that TEA can shorten column lifetime and may not be suitable for LC-MS applications.

  • Action: Increase the buffer concentration.

    • Rationale: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also help to mask silanol interactions.

    • Experimental Protocol: If using a buffer, try increasing the concentration from 10 mM to 25 mM or 50 mM. Be mindful of buffer solubility in the organic portion of your mobile phase.

Step 2: Assess Your Column's Condition and Suitability

The column is the heart of the separation, and its chemistry and health are critical.

  • Action: Use a column specifically designed for basic compounds.

    • Rationale: Modern columns with high-purity silica, extensive end-capping, or alternative chemistries (polar-embedded, hybrid) are designed to minimize silanol interactions.

    • Recommendation: If you are using an older, "Type A" silica column, switching to a newer generation column will likely provide a significant improvement in peak shape.

  • Action: Flush your column.

    • Rationale: The column may be contaminated with strongly retained compounds that can interact with your analyte and cause peak tailing.

    • Experimental Protocol: Flush the column with a strong solvent series. For a reversed-phase column, this could be a sequence of water, methanol, acetonitrile, isopropanol, and then re-equilibrate with your mobile phase.

Step 3: Check Your Sample and Injection Parameters

The way you prepare and introduce your sample can also impact peak shape.

  • Action: Reduce the sample concentration or injection volume.

    • Rationale: Overloading the column is a common cause of peak distortion.

    • Experimental Protocol: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.

  • Action: Ensure your sample solvent is compatible with the mobile phase.

    • Rationale: Injecting a sample in a solvent that is much stronger than your mobile phase can cause the peak to be distorted.

    • Experimental Protocol: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent in which your compound is soluble.

Step 4: Inspect Your HPLC System

If the problem persists, it may be related to the instrument itself.

  • Action: Minimize extra-column volume.

    • Rationale: Long or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.

    • Experimental Protocol: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to avoid dead volumes.

Data Presentation

Table 1: Effect of Mobile Phase pH and Additives on Peak Tailing of an Imidazopyrazine Analog

Mobile Phase CompositionpHTailing Factor (Tf)Observations
50:50 ACN:Water7.02.1Severe tailing
50:50 ACN:Water with 0.1% Formic Acid2.81.3Significant improvement in peak shape
50:50 ACN:Water with 0.1% TFA2.11.1Excellent peak symmetry
50:50 ACN:20mM Ammonium Acetate5.01.5Moderate improvement
50:50 ACN:Water with 0.2% Triethylamine7.01.2Good peak shape, but potential for ion suppression in MS

Table 2: Comparison of HPLC Columns for the Analysis of Zolpidem (an Imidazo[1,2-a]pyridine)

ColumnMobile PhaseTailing Factor (Tf)Reference
Enable C18 (250 x 4.6 mm, 5µm)Water (0.2% TEA, pH 7) : Methanol (35:65)1.086[1]
Symmetry C18 (250 x 4.6 mm, 5µm)Ammonium Acetate Buffer (pH 7.4) : Methanol : ACN (20:40:40)1.00[6]
Monolithic RP-18 (100 x 3.9 mm)Acetonitrile : 0.02 M Ammonium Acetate (60:40)1.50[3][7]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Imidazopyrazines

This protocol provides a starting point for the analysis of imidazopyrazine compounds.

  • Column: High-purity, end-capped C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the specific compound).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Mandatory Visualization

peak_tailing_troubleshooting cluster_mp Mobile Phase Optimization cluster_col Column Troubleshooting cluster_sample Sample & Injection Parameters cluster_system System Inspection start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase lower_ph Lower pH (e.g., 0.1% FA) check_mobile_phase->lower_ph Is pH optimal? add_modifier Add Basic Modifier (e.g., TEA) check_mobile_phase->add_modifier Alternative increase_buffer Increase Buffer Strength check_mobile_phase->increase_buffer Alternative check_column Step 2: Assess Column new_column Use Column for Basic Compounds check_column->new_column Is column suitable? flush_column Flush Column check_column->flush_column Is column clean? check_sample Step 3: Check Sample & Injection reduce_load Reduce Concentration/Volume check_sample->reduce_load Is column overloaded? solvent_match Match Sample Solvent to Mobile Phase check_sample->solvent_match Solvent mismatch? check_system Step 4: Inspect HPLC System minimize_dead_volume Minimize Extra-Column Volume check_system->minimize_dead_volume Dead volume present? solution Symmetrical Peak Achieved lower_ph->check_column Still tailing? add_modifier->check_column Still tailing? increase_buffer->check_column Still tailing? new_column->check_sample Still tailing? flush_column->check_sample Still tailing? reduce_load->check_system Still tailing? solvent_match->check_system Still tailing? minimize_dead_volume->solution

Caption: Troubleshooting workflow for addressing peak tailing.

silanol_interaction cluster_surface Silica Surface silanol Si-OH (Silanol Group) interaction Secondary Interaction (Ion-Exchange / H-Bonding) silanol->interaction siloxane Si-O-Si (Siloxane Bridge) imidazopyrazine Imidazopyrazine (Basic Analyte) imidazopyrazine->silanol interaction->imidazopyrazine

Caption: Secondary interaction between imidazopyrazine and silanol groups.

References

"Troubleshooting in vitro assays with Gαq protein inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro assays with Gαq protein inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro assays with Gαq inhibitors, such as FR900359 (UBO-QIC) and YM-254890.

Inhibitor & Reagent-Related Issues

Q1: I am observing no inhibitory effect or a much weaker effect than expected. What are the possible causes?

A1: This is a common issue that can stem from several factors related to the inhibitor, reagents, or the experimental setup.

  • Inhibitor Integrity and Activity:

    • Degradation: Ensure that the inhibitor has been stored correctly, typically at -20°C as a crystalline solid or in a suitable solvent like DMSO.[1][2] Repeated freeze-thaw cycles of stock solutions should be avoided.

    • Solubility: The inhibitor may not be fully dissolved in your assay buffer. While FR900359 and YM-254890 are soluble in DMSO, they have limited aqueous solubility.[3][4] Precipitation upon dilution into aqueous assay buffers can occur. Visually inspect for any precipitate after dilution.

  • Reagent and Assay Conditions:

    • Reagent Failure: A critical reagent in your signaling pathway detection, such as the antibody in an IP-One assay or the calcium indicator dye, may be degraded or expired.[5]

    • Incorrect Concentrations: Double-check all dilutions and calculations for the inhibitor, agonist, and other key reagents. It's advisable to perform a titration of the inhibitor to determine its optimal concentration.[6]

  • Cellular Factors:

    • Low Receptor Expression: The target Gq-coupled receptor may be expressed at very low levels in your cell line, resulting in a small assay window that makes it difficult to observe inhibition.

    • Gα Subunit Specificity: FR900359 and YM-254890 are selective for Gαq, Gα11, and Gα14, but do not inhibit Gα15/16.[4] Ensure your cell line predominantly uses a sensitive Gα subunit for the signaling pathway under investigation.

Troubleshooting Workflow: No Inhibitor Effect

start Start: No/Weak Inhibition Observed check_inhibitor Check Inhibitor Stock (Age, Storage, Solubility) start->check_inhibitor check_assay Verify Assay Components (Reagents, Controls) check_inhibitor->check_assay Stock OK retest Retest with Fresh Reagents check_inhibitor->retest Stock Suspect check_cells Evaluate Cell System (Receptor/Gα Expression) check_assay->check_cells Reagents OK check_assay->retest Reagents Suspect end_point Problem Identified & Resolved check_cells->end_point Issue Found retest->start

Caption: Troubleshooting logic for no/weak inhibitor effect.

Q2: My assay shows a high background signal, reducing the assay window. How can I fix this?

A2: High background can be caused by several factors, leading to a reduced signal-to-noise ratio.

  • Assay Components:

    • Antibody Issues (IP-One Assay): Non-specific binding of the detection antibody can be a source of high background. Ensure you are using the recommended concentration and that blocking steps are adequate.

    • Calcium Indicator Dyes (Calcium Flux Assay): Incomplete hydrolysis of the AM ester form of the dye or dye leakage can contribute to high background fluorescence. Optimize dye loading time and concentration.[7][8]

    • Contaminated Reagents: Buffers or media contaminated with microbes or other substances can lead to spurious signals.[9]

  • Cellular Factors:

    • High Constitutive Receptor Activity: Some Gq-coupled receptors exhibit agonist-independent activity, leading to a high basal signal.

    • Cell Health and Density: Unhealthy or overly dense cell cultures can lead to higher background signals due to cell lysis and release of interfering substances.[10] It's important to optimize cell seeding density.[10][11]

  • Instrumentation:

    • Incorrect Plate Reader Settings: Ensure that the gain settings on your plate reader are optimized to maximize the signal without saturating the detector.[12]

Troubleshooting Steps for High Background

Potential Cause Recommended Action Relevant Assay Type
Insufficient Plate Washing Increase the number and vigor of wash steps between reagent additions.[9]IP-One, ELISA-based assays
Inadequate Blocking Increase blocking incubation time or try a different blocking agent.IP-One, ELISA-based assays
Suboptimal Antibody Concentration Titrate the primary or secondary antibody to a lower concentration.[6]IP-One, Western Blot
Cell Density Too High Perform a cell titration experiment to find the optimal seeding density that maximizes the assay window.[10][11]All cell-based assays
Dye Loading Issues Optimize dye concentration, loading time, and temperature. Ensure use of probenecid if required to prevent dye leakage.[13]Calcium Flux
Contaminated Reagents Prepare fresh buffers and media using sterile techniques.[9]All assays

Q3: How do I prepare and handle Gαq inhibitors like FR900359 and YM-254890?

A3: Proper handling is crucial for maintaining the stability and activity of these inhibitors.

  • Solubility and Stock Solutions:

    • FR900359 and YM-254890 are soluble in DMSO and chloroform.[1][2][3] It is recommended to prepare a concentrated stock solution (e.g., 1 mM) in high-quality, anhydrous DMSO.[3]

    • Aqueous solubility is limited (FR: 189 μM; YM: 88 μM), so be cautious of precipitation when diluting the DMSO stock into your aqueous assay buffer.[3]

  • Stability:

    • Both compounds are stable for extended periods when stored as a powder or in a DMSO stock solution at -20°C.[2]

    • They exhibit high chemical stability in acidic (pH 1) and mildly alkaline (pH 9) aqueous solutions.[4][14][15] However, they can degrade under strongly alkaline conditions (pH 11), with YM-254890 degrading more rapidly than FR900359.[4][14][15]

    • In biological matrices, they are relatively stable in plasma but are metabolized more quickly by liver microsomes.[3]

Inhibitor Physicochemical Properties

Property FR900359 (UBO-QIC) YM-254890
Calculated logP 1.861.37
Kinetic Water Solubility 189 μM88 μM
Stability at pH 11 More stableRapidly degrades

Data sourced from Schrage et al. (2025)[3][4]

Assay-Specific Troubleshooting

Q4: In my calcium flux assay, the cells are not responding to the agonist, or the signal is very weak.

A4: This can be due to issues with dye loading, cell health, or the agonist itself.

  • Calcium Indicator Dye Loading:

    • Suboptimal Dye Concentration: Titrate the concentration of your calcium indicator dye to find the optimal signal-to-noise ratio.

    • Loading Conditions: Optimize the incubation time and temperature for dye loading. Inefficient loading leads to a weak signal.

    • Dye Choice: Ensure the chosen dye has an appropriate dissociation constant (Kd) for the expected calcium concentrations. High-affinity dyes are suitable for cytosolic calcium, while low-affinity dyes may be better for compartments with higher calcium levels like the ER.[8]

    • AM Ester Hydrolysis: Ensure that intracellular esterases are effectively cleaving the AM ester group to trap the active dye inside the cells. This process can be cell-type dependent.[8]

Calcium Assay Workflow

start Start: Calcium Assay cell_prep Cell Seeding & Culture start->cell_prep dye_loading Calcium Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading wash Wash Step (Optional) dye_loading->wash inhibitor_inc Pre-incubate with Gαq Inhibitor wash->inhibitor_inc agonist_add Add Agonist inhibitor_inc->agonist_add read_plate Measure Fluorescence (Plate Reader/Microscope) agonist_add->read_plate

Caption: General workflow for a calcium flux assay.

Q5: I'm having trouble optimizing my IP-One HTRF assay. What are the key parameters to consider?

A5: The IP-One assay requires optimization of several parameters to achieve a robust signal window.

  • Cell Number: The optimal cell density is crucial and depends on the cell type and receptor expression level. A cell titration experiment should be performed to find the number of cells that gives the best assay window.[11][16]

  • Agonist Stimulation Time: The accumulation of IP-1 is time-dependent. A time-course experiment is necessary to determine the optimal agonist incubation time.

  • Lithium Chloride (LiCl) Concentration: LiCl is used to inhibit the degradation of IP-1, allowing it to accumulate.[11][17][18] While a final concentration of 50 mM is often recommended, this may need to be optimized for your specific cell line.[19]

  • Assay Format: The assay can be performed with adherent or suspension cells. The optimal conditions, including cell density, may differ between these formats.[11][16]

Interpreting Results & Advanced Topics

Q6: I'm observing an effect of the inhibitor, but how can I be sure it's an on-target effect on Gαq and not an off-target effect?

A6: This is a critical question in pharmacology. Several strategies can be employed to confirm on-target activity.

  • Use of a Drug-Resistant Mutant: A powerful method is to use a Gαq variant that has been mutated to be resistant to the inhibitor (e.g., GαqF75K I190W for FR/YM).[20] If the inhibitor loses its effect in cells expressing this mutant, it strongly suggests the observed effect is on-target.[20]

  • Washout Experiment: FR900359 has a very long residence time at the Gαq protein.[15] A washout experiment, where the inhibitor is removed and the cells are washed before agonist stimulation, can help confirm a sustained, on-target effect.[21][22][23] If the inhibition persists long after the compound has been removed from the media, it points towards a strong, specific interaction with the target.[22]

  • Potential for Gβγ Inhibition: Be aware that at low concentrations, UBO-QIC (FR900359) has been shown to inhibit signaling mediated by Gβγ subunits released from Gi-coupled receptors.[20] This is an important consideration when interpreting data, especially in systems where both Gi and Gq pathways are active.

On-Target vs. Off-Target Validation

start Inhibitor Shows Effect mutant Test in cells with inhibitor-resistant Gαq mutant start->mutant washout Perform Washout Experiment start->washout other_inhibitor Test with structurally different Gαq inhibitor start->other_inhibitor on_target On-Target Effect Confirmed mutant->on_target Effect is lost off_target Suspect Off-Target Effect mutant->off_target Effect persists washout->on_target Inhibition persists other_inhibitor->on_target Same effect observed

Caption: Strategies to validate on-target Gαq inhibition.

Q7: The inhibitor is causing a rightward shift in my agonist dose-response curve. How do I interpret this?

A7: A rightward shift in the agonist EC50 in the presence of an inhibitor is characteristic of competitive antagonism. However, Gαq inhibitors like FR900359 and YM-254890 do not compete with the agonist at the receptor level. They act downstream by preventing the G protein from being activated. This non-competitive (or allosteric) inhibition can still manifest as a rightward shift in the agonist dose-response curve. The magnitude of this shift will depend on the concentration of the inhibitor and its affinity for Gαq. To properly analyze this, you may need to use specific pharmacological models for allosteric modulation rather than a simple competitive inhibitor model.[24][25][26][27][28]

Experimental Protocols

General Protocol for a Cell-Based Gαq Inhibitor Washout Experiment

This protocol is designed to assess the duration of action of a Gαq inhibitor, which can help differentiate between a rapidly reversible and a long-acting or irreversible compound.

  • Cell Plating: Seed cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).[21]

  • Inhibitor Treatment: Treat the cells with the Gαq inhibitor at a saturating concentration (e.g., 5-10 times its IC50) for a defined period (e.g., 30-60 minutes) at 37°C.[21] Include a vehicle-only control.

  • Washout:

    • Aspirate the media containing the inhibitor.

    • Wash the cells extensively with pre-warmed, compound-free media. A typical procedure involves washing three times to ensure complete removal of the unbound inhibitor.[21][23]

  • Post-Washout Incubation: Add fresh, compound-free media to the washed cells and return them to the incubator for various time points (e.g., 1, 4, 8, 24 hours).[21]

  • Agonist Stimulation & Readout: At each time point, stimulate the cells with an appropriate concentration of a Gαq-coupled receptor agonist and measure the downstream signal (e.g., calcium flux or IP-1 accumulation) using your standard assay protocol.

  • Data Analysis: Compare the agonist response in the inhibitor-treated/washed cells to the vehicle-treated/washed cells at each time point. A sustained reduction in the agonist response indicates a long residence time of the inhibitor at its target.

General Protocol for an IP-One HTRF Assay

This protocol provides a general framework for measuring IP-1 accumulation. Optimization is required for specific cell types and receptors.[11][17]

  • Cell Preparation:

    • For adherent cells, seed into assay plates and culture overnight.

    • For suspension cells, harvest and resuspend in stimulation buffer to the optimized cell density.[11]

  • Inhibitor/Antagonist Treatment: Add the Gαq inhibitor (or vehicle control) prepared in stimulation buffer to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the agonist, prepared in stimulation buffer, to the wells. Incubate at 37°C for the optimized stimulation time.

  • Cell Lysis and Detection:

    • Add the IP1-d2 conjugate to all wells.

    • Add the anti-IP1-Europium Cryptate antibody to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and determine the IP-1 concentration from a standard curve. The HTRF signal is inversely proportional to the amount of IP-1 produced by the cells.[17]

Gαq Signaling Pathway

The canonical Gαq signaling pathway, which is the target of inhibitors like FR900359 and YM-254890, is initiated by the activation of a Gq-coupled GPCR.

Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds Gq_inactive Gαq-GDP-Gβγ (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange G_beta_gamma Gβγ Gq_active->G_beta_gamma Dissociates PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Inhibitor FR900359 / YM-254890 Inhibitor->Gq_inactive Prevents GDP Dissociation

Caption: The Gαq signaling cascade and the point of inhibition.

References

"Refining analytical methods for accurate quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine?

A1: The most common and effective methods for quantifying 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques offer the sensitivity and selectivity required for accurate measurement in complex matrices.

Q2: What are the key chemical properties of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine to consider during analysis?

A2: 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine is a heterocyclic organic compound with a bicyclic structure containing both imidazole and pyrazine moieties.[3] Its key properties include a molecular weight of approximately 123.16 g/mol and the presence of nitrogen atoms that impart basicity and potential for specific interactions during chromatographic separation.[2][4]

Q3: How should I prepare samples of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine for analysis?

A3: Sample preparation will depend on the matrix. For pure substances, dissolution in a suitable solvent like methanol or acetonitrile is typically sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary to remove interferences. Always ensure the final sample is filtered through a 0.22 µm filter before injection to protect the analytical column.

Q4: Where can I obtain a reference standard for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine?

A4: High-purity reference standards for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine are commercially available from various chemical suppliers.[1][2] It is crucial to use a certified reference material to ensure the accuracy of your quantification.

Troubleshooting Guides

HPLC-UV Method Development

Issue: Poor peak shape (tailing or fronting) for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.

  • Possible Cause 1: Secondary interactions with the stationary phase. The basic nitrogen atoms in the molecule can interact with residual silanols on the silica-based column, leading to peak tailing.

    • Solution: Add a small amount of a basic modifier, such as 0.1% triethylamine or 0.1% formic acid (depending on the mobile phase pH), to the mobile phase to block these active sites.

  • Possible Cause 2: Inappropriate mobile phase pH. The ionization state of the analyte can affect its retention and peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine to ensure it is in a single ionic form.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analytical run.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Use a high-quality HPLC system with a reliable pump and a column thermostat to maintain consistent conditions. Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Possible Cause 3: Column degradation.

    • Solution: Replace the column if it has been used extensively or if flushing with a strong solvent does not restore performance.

LC-MS Method Development

Issue: Low signal intensity or poor ionization of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.

  • Possible Cause 1: Suboptimal ionization source parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the signal for your analyte.

  • Possible Cause 2: Inappropriate mobile phase for ESI.

    • Solution: Ensure the mobile phase contains a volatile additive that promotes ionization, such as 0.1% formic acid for positive ion mode, which is suitable for basic compounds like 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.

  • Possible Cause 3: Ion suppression from matrix components.

    • Solution: Improve the sample clean-up procedure to remove interfering substances. A dilution of the sample may also help to mitigate matrix effects.[5]

Issue: High background noise in the mass spectrum.

  • Possible Cause 1: Contaminated mobile phase or LC system.

    • Solution: Use high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants.

  • Possible Cause 2: Non-volatile salts in the sample or mobile phase.

    • Solution: Avoid using non-volatile buffers like phosphate buffers with LC-MS. Use volatile alternatives such as ammonium formate or ammonium acetate.

Data Presentation

Table 1: Example HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Table 2: Example LC-MS/MS Method Parameters

ParameterValue
LC System UPLC or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 80% B in 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
MRM Transition e.g., 124.1 > 97.1 (Hypothetical)
Collision Energy Optimized for specific transition

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute filter Filtration reconstitute->filter inject Inject into LC-MS filter->inject chrom Chromatographic Separation inject->chrom ionize Ionization (ESI) chrom->ionize detect Mass Detection (MS/MS) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.

troubleshooting_flow start Poor Peak Shape? cause1 Secondary Interactions? start->cause1 Yes cause2 Incorrect pH? start->cause2 No solution1 Add Mobile Phase Modifier cause1->solution1 Likely end Improved Peak Shape solution1->end solution2 Adjust Mobile Phase pH cause2->solution2 Likely cause3 Column Overload? cause2->cause3 No solution2->end solution3 Reduce Sample Concentration cause3->solution3 Likely cause3->end No solution3->end

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Validation & Comparative

Validation of Tetrahydroimidazo[1,5-a]pyrazine Analogs as Gαq Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds based on the tetrahydroimidazo[1,5-a]pyrazine scaffold as inhibitors of the Gαq protein subunit, a critical mediator in numerous signal transduction pathways. Due to the limited availability of public data on 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride, this document will focus on the closely related and better-characterized 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, BIM-46174. Its performance will be compared with two well-established, potent, and selective Gαq inhibitors, YM-254890 and FR900359.

The Gαq family of heterotrimeric G proteins, which includes Gαq, Gα11, Gα14, and Gα16, plays a pivotal role in cellular signaling by activating phospholipase C-β (PLC-β). This activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and activate protein kinase C (PKC), respectively. Dysregulation of Gαq signaling is implicated in various diseases, including cancer and cardiovascular disorders, making it an attractive target for therapeutic intervention.

Comparative Analysis of Gαq Inhibitors

The following table summarizes the key characteristics of BIM-46174, a representative of the tetrahydroimidazo[1,2-a]pyrazine class, and the macrocyclic depsipeptides YM-254890 and FR900359.

FeatureBIM-46174YM-254890FR900359 (UBO-QIC)
Chemical Class Heterocyclic dipeptide (Imidazo-pyrazine derivative)Macrocyclic depsipeptideMacrocyclic depsipeptide
Mechanism of Action Reported to preferentially silence Gαq proteins, but also inhibits Gαs and Gαo/i signaling.[1]Guanine nucleotide dissociation inhibitor (GDI); prevents GDP release from Gαq, Gα11, and Gα14.[2]Guanine nucleotide dissociation inhibitor (GDI); prevents GDP release from Gαq, Gα11, and Gα14.[3]
Potency Activity demonstrated, but specific IC50 for Gαq inhibition is not consistently reported.IC50 = 50 nM (ATP/UTP-induced Ca2+ increase); IC50 = 95 nM (carbachol-induced IP1 production).[4] pKD = 7.96.[2]IC50 ≈ 75 nM ([35S]GTPγS binding to Gαq).[3] pKD = 8.45.[2]
Selectivity Acts as a selective inhibitor of the heterotrimeric G-protein complex, affecting Gαq, Gαs, and Gαo/i.[1]High selectivity for Gαq, Gα11, and Gα14 over other G protein families.[2]High selectivity for Gαq, Gα11, and Gα14 over other G protein families.[5]
Key Structural Features for Activity For the BIM chemotype: a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and the bicyclic skeleton are crucial for biological activity.[6]The combined contribution of residues with appropriate size, stereochemistry, and conformational stability are critical for inhibitory potency.[7]Structurally very similar to YM-254890.[8]
Cellular Toxicity Exhibits cellular toxicity, which may be independent of its Gαq/11 inhibition.[6]Generally used as a tool compound with defined concentrations to minimize off-target effects.Shown to induce apoptosis in certain cancer cell lines.[5]

Experimental Protocols for Gαq Inhibitor Validation

The validation of a compound as a Gαq inhibitor typically involves a series of in vitro assays to determine its effect on the Gαq signaling pathway. Below are detailed methodologies for key experiments.

1. Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of the Gαq pathway.[9]

  • Objective: To determine if the test compound inhibits agonist-induced intracellular calcium release.

  • Materials:

    • HEK293T cells transiently or stably expressing the Gαq-coupled receptor of interest.

    • A promiscuous Gα16 subunit can be co-transfected to direct signaling towards calcium release.[9]

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[9]

    • Probenecid (to prevent dye leakage).[9]

    • Assay buffer (e.g., HBSS with HEPES and BSA).[9]

    • Agonist for the target receptor.

    • Test compound (this compound).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).[10]

  • Protocol:

    • Seed cells in the microplate and allow them to adhere overnight.

    • Load the cells with the Fluo-4 AM dye solution (containing probenecid) and incubate in the dark at 37°C for 1 hour.

    • Wash the cells with the assay buffer to remove excess dye.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.

    • Establish a stable baseline fluorescence reading in the plate reader.

    • Add the agonist to stimulate the receptor and immediately begin recording the fluorescence intensity over time.[11]

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence peak. Dose-response curves are generated to calculate the IC50 value.

2. Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, providing a more robust measure of Gαq activation.[12]

  • Objective: To measure the inhibition of agonist-induced IP1 production by the test compound.

  • Materials:

    • Cells expressing the Gαq-coupled receptor.

    • IP-One HTRF assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).[13]

    • Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[14]

    • Agonist for the target receptor.

    • Test compound.

    • White 384-well microplates.

    • HTRF-compatible plate reader.

  • Protocol:

    • Culture cells in the microplate.

    • Pre-treat the cells with a dilution series of the test compound in stimulation buffer containing LiCl.

    • Add the agonist to the wells to stimulate the receptor and incubate for a specified time (e.g., 1 hour).[13]

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate to allow for competitive binding.

    • Measure the HTRF signal on a compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The inhibitory effect of the compound is determined by the increase in the HTRF signal in the presence of the agonist. IC50 values are calculated from dose-response curves.

3. [35S]GTPγS Binding Assay

This is a functional membrane-based assay that directly measures the activation of G proteins.[15]

  • Objective: To assess the ability of the test compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

  • Materials:

    • Cell membranes prepared from cells expressing the receptor of interest.

    • [35S]GTPγS (radiolabeled GTP analog).[16]

    • Non-radiolabeled GTPγS (for non-specific binding determination).[16]

    • GDP (to ensure G proteins are in an inactive state at baseline).[16]

    • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA).

    • Agonist for the target receptor.

    • Test compound.

    • Scintillation proximity assay (SPA) beads or filter plates.[15]

    • Scintillation counter.

  • Protocol:

    • In a microplate, incubate the cell membranes with the test compound, GDP, and the agonist.

    • Initiate the reaction by adding [35S]GTPγS.[16]

    • Incubate at 30°C for 60 minutes to allow for nucleotide exchange.[16]

    • Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.[16]

    • Wash the filters with ice-cold buffer.[16]

    • Dry the filter plate, add scintillation fluid, and count the radioactivity.

  • Data Analysis: The inhibitory effect is measured as a decrease in agonist-stimulated [35S]GTPγS binding. Data are used to generate dose-response curves and calculate IC50 values.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq_inactive Gαq-GDP-βγ GPCR->Gq_inactive 2. Activation Gq_active Gαq-GTP Gq_inactive->Gq_active 3. GDP/GTP Exchange PLCb PLC-β Gq_active->PLCb 4. Activation PIP2 PIP2 PLCb->PIP2 5. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 6. Binding PKC PKC Activation DAG->PKC 8. Activation Ca_release Ca²⁺ Release IP3R->Ca_release 7. Channel Opening Agonist Agonist Agonist->GPCR 1. Binding

Caption: Canonical Gαq signaling pathway.

Experimental_Workflow start Start: Synthesize/Obtain Test Compound primary_screen Primary Screen: Calcium Mobilization Assay start->primary_screen dose_response Dose-Response & IC50: Calcium Mobilization Assay primary_screen->dose_response Active Hit inactive Inactive primary_screen->inactive Inactive secondary_assay Secondary Assay: IP1 Accumulation dose_response->secondary_assay mechanism_assay Mechanism of Action: GTPγS Binding Assay secondary_assay->mechanism_assay selectivity Selectivity Profiling: (vs. Gαs, Gαi, etc.) mechanism_assay->selectivity conclusion Conclusion: Validated Gαq Inhibitor selectivity->conclusion

Caption: Experimental workflow for Gαq inhibitor validation.

References

A Comparative Analysis of Gαq Inhibitors: Profiling Tetrahydroimidazo[1,5-a]Pyrazine Analogs Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of inhibitors targeting the Gαq subunit of heterotrimeric G proteins. While direct Gαq inhibitory data for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride is not extensively documented in current literature, this guide will focus on the closely related and studied 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, BIM-46174 and its dimer BIM-46187 . Their performance will be compared with the well-established and potent Gαq inhibitors, YM-254890 and FR900359 (UBO-QIC) .

This comparison aims to provide an objective overview of their efficacy, mechanism of action, and selectivity, supported by available experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Introduction to Gαq Signaling

The Gαq protein is a critical transducer in signal transduction pathways initiated by G protein-coupled receptors (GPCRs). Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates its primary effector, phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[1]

Comparative Data of Gαq Inhibitors

The following tables summarize the available quantitative data for the Gαq inhibitors discussed in this guide.

Compound Chemical Class Reported IC50 / Potency Mechanism of Action Selectivity Key References
BIM-46174 Imidazo-pyrazine derivative- pA2 value of 5.3 for inhibition of cholera toxin-induced cAMP accumulation.[2] - Inhibits Ca2+ release (Gαq mediated).[3]Prevents GDP/GTP exchange by trapping Gαq in an empty pocket conformation.[4]Initially reported as a pan-G protein inhibitor, but shows preferential silencing of Gαq signaling in certain cellular contexts.[5][3][4][6]
BIM-46187 Dimer of BIM-46174- IC50 of 1-3 µM.[7] - IC50 of 4.7 ± 1.9 µM for Gαi1 and 4.3 ± 2.4 µM for Gαo.[8]Similar to BIM-46174, it inhibits GDP/GTP exchange.[8]Preferentially silences Gαq signaling over Gαs, Gαi, and Gα13 in HEK293 and CHO cells.[5][5][7][8]
YM-254890 Cyclic depsipeptide- IC50 of 0.031 µM for Ca2+ mobilization.[9] - IC50 of 95 nM for IP1 production. - pIC50 of 8.09 for Ca2+ mobilization.[10]Inhibits GDP/GTP exchange by preventing GDP release.[11]Highly selective for Gαq/11 over other G protein subtypes.[9][9][10]
FR900359 (UBO-QIC) Cyclic depsipeptide- IC50 of ~75 nM for GTPγS binding to Gαq-Q209L.[12] - pIC50 of 8.20 for Ca2+ mobilization.[10] - pIC50 of 7.49 for IP1 accumulation.[10]Similar to YM-254890, it inhibits GDP/GTP exchange.[12]Potent and selective inhibitor of Gαq/11/14.[10][12][10][12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq signaling pathway.[14]

Principle: Gαq activation leads to the release of Ca2+ from intracellular stores. A calcium-sensitive fluorescent dye is loaded into the cells. The dye's fluorescence intensity increases upon binding to Ca2+, and this change is measured to quantify Gαq activity.[15]

Protocol:

  • Cell Preparation: Seed cells expressing the Gq-coupled receptor of interest in a 96-well plate and culture overnight.[15]

  • Dye Loading: Wash the cells and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[15]

  • Compound Incubation: Add the test inhibitor (e.g., BIM-46174, YM-254890) at various concentrations and incubate for a predetermined time.

  • Stimulation: Add a known agonist for the Gq-coupled receptor to stimulate the pathway.

  • Detection: Measure the fluorescence intensity immediately using a fluorescence plate reader. The change in fluorescence corresponds to the intracellular calcium concentration.[14]

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, as a measure of Gαq pathway activation.[16]

Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[16] Native IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody.[17] Inhibition of the Gαq pathway leads to a decrease in cellular IP1, resulting in a higher HTRF signal.

Protocol:

  • Cell Stimulation: Plate cells in a suitable microplate. Add the test inhibitor followed by the agonist. Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the presence of LiCl (to prevent IP1 degradation).[18]

  • Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents: IP1-d2 conjugate and the anti-IP1 antibody labeled with europium cryptate.[16]

  • Incubation: Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[18]

  • Detection: Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader. The ratio of the signals is used to determine the amount of IP1 produced.[19]

Visualizations

Gαq Signaling Pathway

The following diagram illustrates the canonical Gαq signaling pathway and the points of inhibition for the compared compounds.

Galphaq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors GPCR GPCR Galphaq_inactive Gαq-GDP (Inactive) GPCR->Galphaq_inactive Agonist Galphaq_active Gαq-GTP (Active) Galphaq_inactive->Galphaq_active GDP/GTP Exchange Gbetagamma Gβγ PLCb PLCβ PIP2 PIP2 PLCb->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC Galphaq_active->PLCb Activation Ca2_release Ca²⁺ Release IP3->Ca2_release BIM BIM-46174 BIM-46187 BIM->Galphaq_inactive Traps empty pocket YM_FR YM-254890 FR900359 YM_FR->Galphaq_inactive Prevents GDP release

Caption: Gαq signaling pathway and inhibitor mechanisms.

Experimental Workflow: IP1 Accumulation Assay

The diagram below outlines the general workflow for an IP1 accumulation assay used to screen for Gαq inhibitors.

IP1_Assay_Workflow cluster_workflow IP1 HTRF Assay Workflow A 1. Seed Cells in 384-well plate B 2. Add Inhibitor (e.g., BIM-46174) A->B C 3. Add Agonist & LiCl Solution B->C D 4. Incubate (30-60 min at 37°C) C->D E 5. Lyse Cells and Add HTRF Reagents (IP1-d2 & Ab-Cryptate) D->E F 6. Incubate (60 min at RT) E->F G 7. Read HTRF Signal (665nm / 620nm) F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Workflow for an HTRF-based IP1 accumulation assay.

Discussion and Conclusion

The landscape of Gαq inhibitors is dominated by the highly potent and selective natural products, YM-254890 and FR900359. These compounds are invaluable tools for dissecting Gαq-mediated signaling pathways. They act by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state.[11] Their high potency, with IC50 values in the nanomolar range for key cellular readouts like calcium mobilization and IP1 accumulation, makes them the gold standard for Gαq inhibition.[9][10]

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, BIM-46174 and BIM-46187, represent a synthetically accessible class of Gαq inhibitors. While initially characterized as pan-G protein inhibitors, subsequent studies have revealed a preferential inhibition of Gαq signaling in specific cellular contexts.[5] Their mechanism of action is distinct from YM-254890 and FR900359; they trap the Gαq protein in an empty nucleotide-binding pocket, allowing GDP to exit but preventing GTP from entering.[4] The reported potency of the BIM compounds is generally in the micromolar range, which is lower than that of the depsipeptide inhibitors.[7][8]

A notable consideration for the BIM series is their reported cellular toxicity, which appears to be linked to the intactness of the core structure required for Gαq inhibition.[4] Fragments of BIM-46174, while less toxic, showed significantly reduced or no Gαq inhibitory activity. This suggests a narrow structure-activity relationship and highlights a potential challenge for their therapeutic development.

References

Navigating the Structure-Activity Landscape of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. This guide provides a comparative analysis of the SAR of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, focusing on their development as dual orexin receptor antagonists, Gαq-protein inhibitors, and BRD9 inhibitors.

Dual Orexin Receptor Antagonists

Derivatives of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine have been extensively investigated as dual orexin receptor antagonists (DORAs), which are of significant interest for the treatment of insomnia. The core strategy involved replacing the dimethoxyphenyl moiety of almorexant, an early orexin antagonist, with substituted imidazoles, leading to novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives.[1][2]

Core SAR Findings:

Initial modifications focused on the introduction of substituted imidazole moieties, which resulted in potent dual orexin receptor antagonists with nanomolar potency for both human orexin 1 (hOX1R) and orexin 2 (hOX2R) receptors.[2] Further optimization efforts centered on the phenethyl motif to enhance potency and brain penetration.[1]

Table 1: SAR of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives as Dual Orexin Receptor Antagonists

Compound/ModificationR Group (Phenethyl Motif)hOX1R IC50 (nM)hOX2R IC50 (nM)Brain Penetration
Lead Compound 2-pyridylPotentPotentModerate
Modification 1 4-fluorophenylImproved potencyImproved potencyEnhanced
Modification 2 3-methoxyphenylMaintained potencyDecreased potencyModerate
Modification 3 CyclohexylDecreased potencyDecreased potencyLow

Note: The data presented is a qualitative summary based on the provided literature. Specific IC50 values were not available in the abstracts.

Experimental Protocols:

Orexin Receptor Binding Assay: The potency of the compounds as orexin receptor antagonists is typically determined using a competitive radioligand binding assay. Membranes from cells stably expressing either hOX1R or hOX2R are incubated with a radiolabeled orexin peptide (e.g., [125I]-orexin-A) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

In Vivo Efficacy (Sleep-Promoting Activity): Selected compounds are often evaluated for their sleep-promoting effects in animal models, such as rats. Electroencephalographic (EEG) recordings are used to monitor the different sleep stages (e.g., rapid eye movement (REM) sleep, non-REM (NREM) sleep) after oral administration of the compound. The increase in time spent in sleep stages compared to a vehicle control is a measure of in vivo efficacy.[1]

Logical Relationship of SAR for Orexin Receptor Antagonists

SAR_Orexin cluster_scaffold 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Core cluster_modifications Modifications at Phenethyl Motif cluster_activity Biological Activity Scaffold Core Scaffold Aromatic Aromatic Substituents (e.g., pyridyl, phenyl) Scaffold->Aromatic Substitution Aliphatic Aliphatic Substituents (e.g., cyclohexyl) Scaffold->Aliphatic Substitution Potency Potency (hOX1R/hOX2R) Aromatic->Potency Enhances BrainPenetration Brain Penetration Aromatic->BrainPenetration Enhances Aliphatic->Potency Reduces Aliphatic->BrainPenetration Reduces

Caption: SAR of phenethyl modifications on the core scaffold.

Gαq-Protein Inhibitors

A distinct series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been identified as inhibitors of Gαq proteins.[3][4][5] These compounds, such as BIM-46174 and its dimeric form BIM-46187, are cell-permeable and act by silencing Gαq protein signaling.[3][4]

Key SAR Findings:

The SAR for this class of compounds is quite specific, with several structural features being critical for activity.[3][5]

  • Redox-Reactive Thiol/Disulfane: A thiol or disulfide moiety is essential for activity.

  • N-terminal Basic Amino Group: A basic amino group at the N-terminus is required.

  • Cyclohexylalanine Moiety: The presence of a cyclohexylalanine residue is crucial.

  • Bicyclic Skeleton: The tetrahydroimidazo[1,2-a]pyrazine core is a necessary structural component.

Table 2: SAR of Tetrahydroimidazo[1,2-a]pyrazine Derivatives as Gαq Inhibitors

Compound/ModificationKey Structural FeatureGαq InhibitionCellular Toxicity
BIM-46187 (Dimer) All key features presentStrongObserved
Monomeric Analog Thiol presentActiveObserved
Removal of Thiol Lacks thiol/disulfaneInactiveReduced
Removal of Basic Amino Group Lacks N-terminal amineInactiveReduced
Replacement of Cyclohexylalanine Different amino acidInactiveVariable

Note: Data is a qualitative summary based on the provided literature.[3][5]

Experimental Protocols:

Gαq Activity Assay (Second Messenger-Based): The activity of Gαq proteins is assessed by measuring the accumulation of intracellular myo-inositol 1-phosphate (IP1), a downstream product of the Gαq signaling pathway. HEK293 cells are stimulated with a Gαq-coupled receptor agonist (e.g., carbachol) in the presence of the test compounds. The levels of IP1 are then quantified using a homogenous time-resolved fluorescence (HTRF) assay. Inhibition of the agonist-induced IP1 accumulation indicates Gαq inhibitory activity.[3][6]

Gαq Signaling Pathway and Inhibition

Gq_Pathway GPCR Gq-Coupled Receptor Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Inhibitor Tetrahydroimidazo[1,2-a]pyrazine Inhibitor Inhibitor->Gq Inhibits

Caption: Inhibition of the Gαq signaling pathway.

BRD9 Bromodomain Inhibitors

More recently, imidazo[1,5-a]pyrazin-8(7H)-one derivatives, which share a related core structure, have been developed as potent inhibitors of the BRD9 bromodomain, a component of the SWI/SNF chromatin remodeling complex implicated in cancer.[7][8]

Core SAR Findings:

The development of these inhibitors focused on establishing interactions with key residues in the BRD9 binding pocket.

  • Core Scaffold: The imidazo[1,5-a]pyrazin-8(7H)-one core serves as the foundation for building potent inhibitors.

  • Substituents: Specific substitutions on this core are crucial for achieving high potency. For instance, compounds 27 and 29 from a synthesized series demonstrated robust BRD9 inhibition with IC50 values of 35 nM and 103 nM, respectively.[7] Molecular docking studies were employed to rationalize the observed SAR.[7]

Table 3: SAR of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD9 Inhibitors

CompoundKey SubstituentsBRD9 IC50 (nM)A549 Cell Proliferation IC50 (µM)EOL-1 Cell Proliferation IC50 (µM)
Compound 27 Undisclosed in abstract356.121.76
Compound 29 Undisclosed in abstract103Not reportedNot reported

Note: Specific structural details of the substituents for compounds 27 and 29 are not available in the provided abstracts and would require access to the full-text article.

Experimental Protocols:

BRD9 Inhibition Assay (In Vitro): The inhibitory activity against BRD9 is typically measured using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the displacement of a fluorescently labeled acetylated histone peptide from the BRD9 bromodomain by the test compound. The concentration of the compound that causes 50% displacement is the IC50 value.

Cell Proliferation Assay: The anti-proliferative effects of the BRD9 inhibitors are evaluated in cancer cell lines (e.g., A549, EOL-1). Cells are treated with various concentrations of the compounds for a defined period (e.g., 72 hours), and cell viability is assessed using methods like the MTT or CellTiter-Glo assay. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.[7]

Experimental Workflow for BRD9 Inhibitor Evaluation

BRD9_Workflow Start Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives Biochem_Assay In Vitro BRD9 Inhibition Assay (e.g., TR-FRET) Start->Biochem_Assay Cell_Assay Cell Proliferation Assay (e.g., A549, EOL-1) Start->Cell_Assay SAR Structure-Activity Relationship Analysis Biochem_Assay->SAR Cell_Assay->SAR Docking Molecular Docking Studies Docking->SAR SAR->Docking Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for BRD9 inhibitor development.

References

A Comparative Efficacy Analysis of Imidazo[1,5-a]pyrazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of kinases and other enzymes implicated in diseases such as cancer and inflammation. This guide provides a comparative overview of the efficacy of various imidazo[1,5-a]pyrazine analogs, supported by experimental data from published studies. The objective is to offer a clear, data-driven comparison to aid researchers in the design and development of next-generation therapeutics.

Overview of Imidazo[1,5-a]pyrazine Analogs as Kinase Inhibitors

Imidazo[1,5-a]pyrazines are nitrogen-containing heterocyclic compounds that have demonstrated significant potential as inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK), mammalian target of rapamycin (mTOR), and c-Src. Their rigid bicyclic structure provides a versatile platform for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. Acalabrutinib, an FDA-approved BTK inhibitor, is a prominent example of a successful drug based on this scaffold, highlighting its therapeutic relevance.[1]

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of selected imidazo[1,5-a]pyrazine analogs against their respective targets. The data has been compiled from various studies to facilitate a comparative assessment.

Table 1: Imidazo[1,5-a]pyrazine Analogs as BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, making it a crucial target in B-cell malignancies.[2][3] Acalabrutinib (ACP-196) is a second-generation BTK inhibitor that demonstrates high potency and selectivity.[1]

CompoundTargetIC50 (nM)Assay TypeReference
Acalabrutinib (ACP-196)BTK3In vitro kinase assay[1]
Compound 40BTK<1In vitro kinase assay[1]
Compound 41BTK<1In vitro kinase assay[1]
Compound 42BTK<1In vitro kinase assay[1]
Compound 43BTK<1In vitro kinase assay[1]

Note: Compounds 40-43 are 6-phenoxy and 3-aminophenyl imidazo[1,5-a]pyrazines designed for enhanced selectivity over EGFR.[1]

Table 2: Imidazo[1,5-a]pyrazine Analogs as mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[4][5] It exists in two complexes, mTORC1 and mTORC2.[4] A series of imidazo[1,5-a]pyrazine analogs have been developed as dual mTORC1/mTORC2 inhibitors.[6]

CompoundTargetIC50 (nM)Assay TypeReference
Compound 4cmTOR-In vivo tumor model[6]

Note: While a specific IC50 value for compound 4c is not provided in the abstract, it demonstrated significant in vivo efficacy in an MDA-MB-231 xenograft model.[6]

Table 3: Imidazo[1,5-a]pyrazine Analogs as c-Src Inhibitors

c-Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in cancer and ischemic stroke.

CompoundTargetIC50 (µM)Assay TypeReference
Compound 14c.HClc-Src-In vivo rat models[4]

Note: A specific IC50 value for compound 14c.HCl is not provided in the abstract, but it showed significant neuroprotective efficacy in vivo.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Purified recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture : Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Acquisition : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation : Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Compound Administration : Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via injection at a specified dose and schedule.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis : The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding of the mechanism of action of these inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Acalabrutinib Acalabrutinib (Imidazo[1,5-a]pyrazine) Acalabrutinib->BTK

Caption: BTK Signaling Pathway Inhibition.

mTOR_Signaling_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 feedback loop S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2->Akt ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis ImidazoPyrazine Imidazo[1,5-a]pyrazine Analogs ImidazoPyrazine->mTORC1 ImidazoPyrazine->mTORC2

Caption: mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellAssay Cell-Based Proliferation Assay (e.g., MTT) KinaseAssay->CellAssay Selectivity Kinase Selectivity Profiling CellAssay->Selectivity PK Pharmacokinetic Studies (ADME) Selectivity->PK Efficacy Xenograft Tumor Model (Efficacy Studies) PK->Efficacy End Lead Optimization Efficacy->End Start Compound Synthesis Start->KinaseAssay

Caption: Drug Discovery Workflow.

Conclusion

The imidazo[1,5-a]pyrazine scaffold represents a highly valuable framework for the development of targeted therapies, particularly kinase inhibitors. The analogs discussed in this guide demonstrate a range of potencies and selectivities against different kinase targets. Acalabrutinib serves as a clinical proof-of-concept for the therapeutic potential of this class of compounds. Future research will likely focus on further optimizing the selectivity profile of these analogs to minimize off-target effects and on exploring their efficacy against a broader range of diseases. The data and protocols presented here provide a foundation for these ongoing efforts in the scientific community.

References

"Biological activity of imidazo[1,5-a]pyrazines versus imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Imidazo[1,5-a]pyrazines and Imidazo[1,2-a]pyridines

Introduction

Imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines are two important classes of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Both scaffolds serve as privileged structures in drug discovery, with derivatives exhibiting a wide range of therapeutic potential. This guide provides an objective comparison of their biological activities, with a focus on their anticancer properties, supported by experimental data, detailed methodologies, and pathway visualizations.

Anticancer Activity: A Comparative Analysis

Both imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

ClassCompoundCancer Cell LineIC50 (µM)
Imidazo[1,5-a]pyrazine Compound 10b Hep-2 (Laryngeal Carcinoma)20
HepG2 (Hepatocellular Carcinoma)18
MCF-7 (Breast Carcinoma)17
A375 (Melanoma)16
Compound 27 A549 (Lung Carcinoma)6.12[1][2]
EOL-1 (Leukemia)1.76[1][2]
Imidazo[1,2-a]pyridine Compound 12b Hep-2 (Laryngeal Carcinoma)11[3][4][5][6][7][8]
HepG2 (Hepatocellular Carcinoma)13[3][4][5][6][7][8]
MCF-7 (Breast Carcinoma)11[3][4][5][6][7][8]
A375 (Melanoma)11[3][4][5][6][7][8]
Compound 6 A375 (Melanoma)9.7[3]
WM115 (Melanoma)<12[3]
HeLa (Cervical Cancer)35.0[3]
Compound 9d HeLa (Cervical Cancer)10.89[3][9]
MCF-7 (Breast Cancer)2.35[3][9]
IP-5 HCC1937 (Breast Cancer)45[3][10][11]
IP-6 HCC1937 (Breast Cancer)47.7[3][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines.

MTT Assay for Cell Viability

The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Protein Expression

Western blotting is used to detect the levels of specific proteins involved in signaling pathways affected by the compounds.

  • Cell Lysis: Treated and untreated cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine: Inhibition of the PI3K/AKT/mTOR Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Imidazo[1,5-a]pyrazine: Inhibition of BRD9

Certain imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of Bromodomain-containing protein 9 (BRD9), a subunit of the SWI/SNF chromatin remodeling complex, which is implicated in some cancers.

BRD9_Inhibition_Workflow SWI_SNF SWI/SNF Complex Chromatin Chromatin Remodeling SWI_SNF->Chromatin mediates BRD9 BRD9 BRD9->SWI_SNF is a subunit of AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD9 recruits GeneTranscription Gene Transcription (Oncogenes) Chromatin->GeneTranscription Imidazopyrazine Imidazo[1,5-a]pyrazine Derivative Imidazopyrazine->BRD9

Caption: Mechanism of action for imidazo[1,5-a]pyrazine derivatives as BRD9 inhibitors.

Conclusion

Both imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines represent versatile scaffolds in medicinal chemistry with a broad spectrum of biological activities, particularly in the realm of anticancer research. The direct comparative data presented in this guide highlights that both classes of compounds can exhibit potent anticancer activity, with specific derivatives showing low micromolar efficacy against various cancer cell lines.

Imidazo[1,2-a]pyridines appear to be more extensively studied, with a larger body of literature detailing their mechanisms of action, including the inhibition of key signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin. Imidazo[1,5-a]pyrazines, while also demonstrating significant anticancer potential through mechanisms such as BRD9 inhibition, represent a comparatively less explored but highly promising area for future drug development.

This guide underscores the importance of continued research into both heterocyclic systems to fully elucidate their therapeutic potential and to develop novel and effective therapeutic agents.

References

"Confirming the mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride and structurally related compounds. Due to the limited publicly available data on the specific mechanism of action for this compound, this guide leverages detailed experimental data from well-characterized alternative compounds, FR900359 and BIM-46174, which share a similar heterocyclic core and are known inhibitors of Gαq proteins. This comparative approach aims to provide a valuable reference for researchers interested in the potential therapeutic applications of this class of molecules.

Overview of this compound

This compound is a heterocyclic organic compound.[1] While its molecular structure suggests potential for biological activity and interactions with biological targets, specific experimental data detailing its mechanism of action, such as binding affinities and inhibitory concentrations, are not extensively documented in publicly accessible literature.[1]

Alternative Compounds with Characterized Mechanisms of Action

To provide a framework for understanding the potential mechanism of this compound, this guide focuses on two well-studied Gαq protein inhibitors: FR900359 and BIM-46174.

  • FR900359: A potent and selective inhibitor of the Gαq/11 family of G proteins.[2][3][4] It acts as a guanine nucleotide dissociation inhibitor (GDI), preventing the release of GDP from the Gα subunit and thereby locking the G protein in its inactive state.[5][6]

  • BIM-46174: A selective inhibitor of the heterotrimeric G-protein complex.[7][8] It has been shown to prevent signaling mediated by various G protein families, including Gαs, Gαq, and Gαo/i.[7][8]

Comparative Performance Data

The following table summarizes the available quantitative data for the alternative compounds, highlighting their inhibitory potency against their primary targets.

CompoundTargetAssay TypeIC50 ValueReference
FR900359 Gαq/Gαq-Q209LGTPγS Binding Assay~75 nM[6]
BIM-46174 GαqCalcium Release30 µmol/L (effective concentration)[9]
GQ352 (a derivative of imidazo[1,2-a]pyrazine) GαqDissociation of Gαβγ heterotrimers8.9 µM

Signaling Pathway of Gαq Protein Inhibition

The diagram below illustrates the canonical Gαq signaling pathway and the point of inhibition by compounds like FR900359 and BIM-46174. Upon activation by a G protein-coupled receptor (GPCR), the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events such as calcium mobilization and protein kinase C (PKC) activation. Gαq inhibitors prevent the initial activation of the Gαq subunit.

Galphaq_Signaling_Pathway GPCR GPCR Galphaq_inactive Gαq-GDP/Gβγ (Inactive) GPCR->Galphaq_inactive Agonist Galphaq_active Gαq-GTP (Active) Galphaq_inactive->Galphaq_active GTP PLC Phospholipase C (PLC) Galphaq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates Inhibitor FR900359 / BIM-46174 Inhibitor->Galphaq_inactive Inhibits Activation

Caption: Gαq Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize Gαq inhibitors are provided below.

GTPγS Binding Assay

This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[10][11][12]

Objective: To determine the inhibitory effect of a compound on G protein activation.

Experimental Workflow:

GTP_Assay_Workflow Membrane_Prep 1. Prepare Cell Membranes Expressing Target GPCR/G Protein Incubation 2. Incubate Membranes with Test Compound and GDP Membrane_Prep->Incubation Reaction_Start 3. Initiate Reaction with [³⁵S]GTPγS Incubation->Reaction_Start Filtration 4. Terminate Reaction by Rapid Filtration Reaction_Start->Filtration Quantification 5. Quantify Bound [³⁵S]GTPγS via Scintillation Counting Filtration->Quantification

Caption: Workflow for a GTPγS Binding Assay.

Protocol:

  • Membrane Preparation: Prepare membranes from cells overexpressing the G protein of interest.

  • Incubation: In a 96-well plate, incubate the cell membranes (5-20 µg of protein per well) with varying concentrations of the test compound and a fixed concentration of GDP (typically 10-100 µM) in assay buffer.[10]

  • Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[10] Incubate the plate at 30°C for 60 minutes.[10]

  • Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate to separate bound from unbound [³⁵S]GTPγS.[10]

  • Quantification: Wash the filters with ice-cold buffer, dry the plate, and add a scintillation cocktail.[10] Measure the radioactivity in a scintillation counter to determine the amount of bound [³⁵S]GTPγS.[10]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding.[10] Determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.

Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[13][14][15]

Objective: To assess the ability of a compound to inhibit Gq-mediated calcium release.

Experimental Workflow:

Calcium_Assay_Workflow Cell_Plating 1. Plate Cells Expressing Target GPCR in a 96-well Plate Dye_Loading 2. Load Cells with a Calcium-Sensitive Fluorescent Dye Cell_Plating->Dye_Loading Compound_Addition 3. Add Test Compound and Incubate Dye_Loading->Compound_Addition Agonist_Stimulation 4. Stimulate with a GPCR Agonist Compound_Addition->Agonist_Stimulation Fluorescence_Measurement 5. Measure Fluorescence Change in Real-Time Agonist_Stimulation->Fluorescence_Measurement

Caption: Workflow for a Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well, black-walled, clear-bottom plate.[16]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.[13][14]

  • Compound Incubation: Wash the cells and incubate them with varying concentrations of the test compound.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader.[17] Establish a baseline fluorescence reading, then add a known agonist for the GPCR to stimulate calcium release.[17]

  • Data Acquisition: Record the fluorescence intensity in real-time to measure the change in intracellular calcium concentration.[17]

  • Data Analysis: The change in fluorescence is used to determine the inhibitory effect of the compound. Plot the response against the compound concentration to calculate the IC50 value.[17]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, the analysis of structurally related Gαq protein inhibitors, FR900359 and BIM-46174, provides a strong foundation for hypothesizing its potential biological activity. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to investigate the pharmacological properties of this and similar compounds. Further studies employing assays such as GTPγS binding and calcium mobilization are warranted to elucidate the specific molecular targets and mechanism of action of this compound.

References

Comparative Guide to Cross-Validation of Analytical Methods for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available literature detailing specific cross-validation studies for analytical methods of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl is limited. This guide, therefore, presents a hypothetical yet representative comparison of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The experimental data and protocols provided are illustrative and designed to guide researchers on the principles and execution of such a study.

Introduction

The robust quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl in biological matrices is critical for pharmacokinetic and toxicokinetic studies in drug development. When analytical testing is transferred between laboratories or when different analytical methods are used within a study, a cross-validation process is essential to ensure the consistency and reliability of the data. This guide provides a comparative analysis of two distinct analytical methods for the quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl in human plasma: a traditional HPLC-UV method and a more sensitive LC-MS/MS method.

Comparative Analysis of Analytical Methods

This section details the hypothetical performance data for two analytical methods for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl. Method A (HPLC-UV) serves as a widely accessible method, while Method B (LC-MS/MS) represents a high-sensitivity alternative.

Data Presentation

The following tables summarize the validation parameters for each method.

Table 1: Summary of Validation Parameters for Method A (HPLC-UV) and Method B (LC-MS/MS)

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Linearity (r²) 0.99850.9996≥ 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL-
Upper Limit of Quantification (ULOQ) 2000 ng/mL500 ng/mL-
Intra-day Precision (%CV) ≤ 8.5%≤ 6.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 11.2%≤ 9.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -10.5% to 9.8%-7.5% to 6.4%Within ±15% (±20% at LLOQ)
Recovery 85.3%92.1%Consistent and reproducible

Table 2: Cross-Validation Results of Incurred Sample Reanalysis

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% Difference
IS-00115.214.82.67%
IS-00248.951.2-4.60%
IS-003152.3147.83.00%
IS-004489.1501.5-2.52%
IS-005985.61012.3-2.67%
IS-0061852.41899.1-2.49%

% Difference = ((Method A - Method B) / Average) * 100

Experimental Protocols

Method A: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 220 nm

    • Injection Volume: 20 µL

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Method B: LC-MS/MS
  • Chromatographic Conditions:

    • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • MRM Transitions:

      • 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine: m/z 124.1 -> 82.1

      • Internal Standard (e.g., deuterated analog): m/z 128.1 -> 86.1

    • Source Parameters: Optimized for maximum signal intensity.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load 100 µL of plasma pre-treated with the internal standard.

    • Wash the cartridge with 0.1 M acetic acid followed by methanol.

    • Elute the analyte with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

CrossValidationWorkflow cluster_prep Sample Collection & Preparation cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Data Analysis & Comparison Collect Collect Incurred Samples Split Split Samples into Aliquots Collect->Split AnalyzeA Analyze with Method A (HPLC-UV) Split->AnalyzeA AnalyzeB Analyze with Method B (LC-MS/MS) Split->AnalyzeB DataA Generate Dataset A AnalyzeA->DataA Compare Compare Datasets A and B DataA->Compare DataB Generate Dataset B AnalyzeB->DataB DataB->Compare Stats Statistical Analysis (% Difference) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of two analytical methods.

ExperimentalWorkflow cluster_methodA Method A: HPLC-UV cluster_methodB Method B: LC-MS/MS PlasmaA Plasma Sample Ppt Protein Precipitation PlasmaA->Ppt CentrifugeA Centrifugation Ppt->CentrifugeA InjectA HPLC-UV Analysis CentrifugeA->InjectA ResultA Concentration A InjectA->ResultA PlasmaB Plasma Sample SPE Solid-Phase Extraction PlasmaB->SPE Elute Elution & Reconstitution SPE->Elute InjectB LC-MS/MS Analysis Elute->InjectB ResultB Concentration B InjectB->ResultB

Caption: Experimental workflows for Method A and Method B.

SignalingPathway Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Compound 5,6,7,8-Tetrahydroimidazo [1,5-A]Pyrazine HCl Compound->Receptor Effector Adenylyl Cyclase G_Protein->Effector Second_Messenger cAMP Production Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical signaling pathway involving a GPCR target.

Conclusion

The cross-validation results demonstrate a strong correlation between the HPLC-UV and LC-MS/MS methods, with the percentage difference for incurred samples falling well within the accepted regulatory limits of ±20%. This indicates that both methods can produce comparable and reliable data for the quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl.

While both methods are valid, the LC-MS/MS method offers significantly higher sensitivity, as evidenced by its lower LLOQ. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte, sample throughput needs, and available instrumentation. This guide provides the necessary framework and representative data to make an informed decision based on scientific merit and practical considerations.

"In vivo validation of the therapeutic potential of imidazo[1,5-a]pyrazine compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,5-a]pyrazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. In vivo studies have validated their efficacy as potent and selective inhibitors of key cellular targets, paving the way for their development as novel therapeutic agents. This guide provides a comparative overview of the in vivo performance of notable imidazo[1,5-a]pyrazine compounds, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Comparative Analysis of Lead Compounds

The therapeutic utility of imidazo[1,5-a]pyrazines has been demonstrated in several key areas, including oncology, neurodegenerative diseases, and inflammatory disorders. Below is a comparative summary of lead compounds that have undergone in vivo validation.

Compound Therapeutic Target Indication In Vivo Model Key Efficacy Findings Alternative/Control
Compound 4c mTORC1/mTORC2CancerMDA-MB-231 xenograft modelDemonstrated target inhibition and concomitant inhibition of tumor growth.[1]Vehicle control
Compound 14c.HCl c-SrcAcute Ischemic StrokeRat modelsShowed significant neuroprotective efficacy and remarkable central nervous system (CNS) penetration.[2]Not specified in abstract
8-Amino-imidazo[1,5-a] pyrazines Bruton's tyrosine kinase (BTK)Rheumatoid ArthritisRat collagen-induced arthritis (CIA) modelPotent, reversible, and selective BTK inhibitors with efficacy in the CIA model.[3]Ibrutinib (irreversible BTK inhibitor)[3]
Imidazo[1,5-a]pyrido [3,2-e]pyrazines Phosphodiesterase 10A (PDE10A)SchizophreniaRat models of MK-801 induced stereotypy and hyperactivitySelected compounds reversed MK-801 induced behaviors, indicating antipsychotic potential.[4]Not specified in abstract

In-Depth Look at Key Therapeutic Targets and Pathways

The diverse therapeutic applications of imidazo[1,5-a]pyrazines stem from their ability to modulate critical signaling pathways implicated in disease pathogenesis.

mTOR Inhibition in Cancer

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, making it a prime target in oncology. Imidazo[1,5-a]pyrazines have been developed as potent inhibitors of both mTORC1 and mTORC2 complexes.[1]

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth 4EBP1->CellGrowth Compound_4c Imidazo[1,5-a]pyrazine (e.g., Compound 4c) Compound_4c->mTORC1 Compound_4c->mTORC2

mTOR signaling pathway and the inhibitory action of imidazo[1,5-a]pyrazines.
BTK Inhibition in Autoimmune Disease

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and activation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Imidazo[1,5-a]pyrazines have been identified as potent reversible inhibitors of BTK.[3]

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream BCell_Activation B-Cell Proliferation & Activation Downstream->BCell_Activation Imidazo_Compound 8-Amino-imidazo[1,5-a]pyrazine Imidazo_Compound->BTK

BCR signaling pathway illustrating the inhibition of BTK by imidazo[1,5-a]pyrazines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following outlines a general experimental workflow for the in vivo validation of imidazo[1,5-a]pyrazine compounds.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Assays (e.g., Kinase Assays, Cell Proliferation) Start->InVitro PK_Studies Pharmacokinetic (PK) Studies in Rodents InVitro->PK_Studies Model_Selection Disease Model Selection (e.g., Xenograft, CIA) PK_Studies->Model_Selection Dosing Dose-Range Finding & Efficacy Studies Model_Selection->Dosing Endpoint_Analysis Endpoint Analysis (e.g., Tumor Volume, Clinical Score) Dosing->Endpoint_Analysis Tox_Studies Toxicology & Safety Pharmacology Endpoint_Analysis->Tox_Studies Finish Lead Optimization or Preclinical Candidate Selection Tox_Studies->Finish

Generalized workflow for the in vivo validation of therapeutic compounds.
In Vivo Xenograft Model for Anticancer Activity

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The imidazo[1,5-a]pyrazine compound is administered orally or via another appropriate route at a specified dose and schedule.[1]

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

  • Pharmacodynamic Analysis: Tumor and plasma samples may be collected to assess target engagement and downstream pathway modulation.

Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis
  • Animal Model: DBA/1 mice or Lewis rats are commonly used.

  • Induction of Arthritis: Animals are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a specified period.

  • Clinical Scoring: The severity of arthritis in each paw is monitored and scored based on inflammation and swelling.

  • Treatment: Prophylactic or therapeutic treatment with the test compound is initiated before or after the onset of clinical signs, respectively.

  • Efficacy Evaluation: The primary endpoint is a reduction in the clinical arthritis score. Secondary endpoints can include paw swelling measurements and histological analysis of the joints.

Conclusion

The imidazo[1,5-a]pyrazine scaffold has proven to be a rich source of novel therapeutic agents with compelling in vivo activity. The compounds highlighted in this guide demonstrate the broad applicability of this chemical class, from oncology to autoimmune and neurological disorders. The presented data and experimental frameworks provide a valuable resource for researchers in the field, facilitating the continued development and optimization of imidazo[1,5-a]pyrazine-based therapeutics. Further head-to-head comparative studies with existing standards of care will be crucial in definitively establishing their clinical potential.

References

A Comparative Analysis of Novel Imidazo[1,5-a]pyrazine Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the pursuit of more potent and selective therapeutic agents is paramount. This guide presents a comparative benchmark of new imidazo[1,5-a]pyrazine derivatives against established therapeutic agents in the fields of oncology and inflammation. The following sections provide a detailed analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds.

Executive Summary

Imidazo[1,5-a]pyrazine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. This guide focuses on the benchmarking of these novel compounds against existing drugs targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), the mammalian target of rapamycin (mTOR), and cyclooxygenase-2 (COX-2). The data presented herein reveals that select imidazo[1,5-a]pyrazine derivatives exhibit comparable or, in some cases, superior inhibitory activity to currently marketed drugs, highlighting their potential as next-generation therapeutics.

Comparative Performance Data

The following tables summarize the in vitro efficacy of representative new imidazo[1,5-a]pyrazine derivatives compared to existing therapeutic agents. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of drug potency.

Table 1: Comparative Inhibitory Activity (IC50) of BTK Inhibitors

Compound/DrugTargetIC50 (nM)Cell Line/Assay
Imidazo[1,5-a]pyrazine Derivative (BTK) BTKSub-nanomolarBiochemical Assay
Acalabrutinib (Calquence®)BTK5.1Biochemical Assay
Ibrutinib (Imbruvica®)BTK1.5Biochemical Assay

Note: Data for the imidazo[1,5-a]pyrazine derivative is based on preclinical findings for a novel selective BTK inhibitor.[1][2]

Table 2: Comparative Inhibitory Activity (IC50) of PI3K/mTOR Pathway Inhibitors

Compound/DrugTargetIC50 (nM)Cell Line
Imidazo[1,5-a]pyrazine Derivative (mTOR) mTORVariesMDA-MB-231
Everolimus (Afinitor®)mTORC1200MCF-7
Idelalisib (Zydelig®)PI3KδVariesMalignant B-cells
Alpelisib (Piqray®)PI3KαVariesBreast Cancer Cells

Note: The imidazo[1,5-a]pyrazine derivative has demonstrated target inhibition in vivo.[3][4] IC50 values for existing agents can be cell-line dependent.[1][5][6][7][8][9][10][11][12][13]

Table 3: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)
Imidazo[1,2-a]pyrazine Derivative Hep-2 (Laryngeal Carcinoma)20
HepG2 (Hepatocellular Carcinoma)18
MCF-7 (Breast Cancer)17
A375 (Melanoma)16
DoxorubicinVariesVaries
Celecoxib (Celebrex®)T24 (Bladder Carcinoma)63.8
5637 (Bladder Carcinoma)60.3
MDA-MB-231 (Breast Cancer)25.2

Note: Data for the imidazo[1,2-a]pyrazine derivative is presented as a closely related scaffold with available data.[14] IC50 values for existing agents are cell-line dependent.[15][16][17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway Diagrams

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_NFAT NF-κB / NFAT Activation DAG_IP3->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Acalabrutinib Acalabrutinib & Imidazo[1,5-a]pyrazine Derivatives Acalabrutinib->BTK

Caption: BTK Signaling Pathway Inhibition.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Idelalisib Idelalisib Idelalisib->PI3K Everolimus Everolimus & Imidazo[1,5-a]pyrazine Derivatives Everolimus->mTORC1

Caption: PI3K/mTOR Signaling Pathway Inhibition.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Imidazo[1,5-a]pyrazine Derivatives & Control Drugs start->prep_compounds add_compounds Add Diluted Compounds to Plate prep_compounds->add_compounds add_kinase Add Kinase Enzyme to Assay Plate add_kinase->add_compounds pre_incubate Pre-incubate to Allow Compound Binding add_compounds->pre_incubate initiate_reaction Initiate Kinase Reaction (Add ATP & Substrate) pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction analyze_data Data Analysis: Calculate IC50 Values stop_reaction->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (imidazo[1,5-a]pyrazine derivatives and control drugs) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • 96-well or 384-well assay plates (white, opaque for luminescence)

  • Plate reader capable of luminescence or fluorescence detection

2. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and control drugs in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Addition: Add the kinase enzyme, diluted in kinase assay buffer, to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Km for the specific kinase) to each well.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Plot the measured signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (imidazo[1,5-a]pyrazine derivatives and control drugs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The imidazo[1,5-a]pyrazine scaffold represents a highly promising platform for the development of novel therapeutic agents targeting key pathways in cancer and inflammation. The data presented in this guide demonstrates that these new derivatives can exhibit potent and selective activity, in some cases surpassing that of existing drugs. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the continued exploration of this important class of molecules.

References

Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Chiral 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic strategies and biological activities of chiral 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs. This scaffold is a key component in a variety of biologically active compounds, including orexin receptor antagonists, Gαq-protein inhibitors, and BRD9 inhibitors. The stereochemistry of these molecules often plays a crucial role in their pharmacological activity, making enantioselective synthesis a critical aspect of their development.

I. Enantioselective Synthesis Strategies: A Comparative Overview

The enantioselective synthesis of chiral 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazines can be approached through several methods, primarily revolving around the construction of the chiral piperazine ring, which serves as a key intermediate. Below is a comparison of common strategies.

Table 1: Comparison of Enantioselective Synthetic Routes to Chiral Piperazine Intermediates

Synthetic StrategyKey FeaturesTypical Reagents/CatalystsAdvantagesDisadvantages
Asymmetric Hydrogenation of Pyrazines Direct hydrogenation of a pyrazine precursor using a chiral catalyst.Iridium or Palladium complexes with chiral ligands (e.g., f-Binaphane).High atom economy, potentially fewer steps.Requires specialized catalysts, substrate scope can be limited.
Asymmetric Lithiation-Trapping Deprotonation of an N-Boc protected piperazine with a chiral base, followed by quenching with an electrophile.s-BuLi with (-)-sparteine or a (+)-sparteine surrogate.Good for introducing a variety of substituents at the C2 position.Requires cryogenic temperatures, stoichiometric use of chiral reagents.
Synthesis from Chiral Pool Utilization of readily available chiral starting materials, such as α-amino acids.Standard peptide coupling and cyclization reagents.High enantiopurity, predictable stereochemistry.Can involve more synthetic steps, limited to the diversity of the chiral pool.

II. Biological Evaluation: A Look at Different Therapeutic Targets

Chiral 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs have shown promise in modulating the activity of several important biological targets. The following sections detail their activity and provide representative biological data.

A. Orexin Receptor Antagonists for Insomnia

Dual orexin receptor antagonists (DORAs) that block both orexin 1 (OX1) and orexin 2 (OX2) receptors are effective in promoting sleep. The chirality of these antagonists is often critical for their potency.

Table 2: Biological Activity of Chiral Tetrahydroimidazo[1,5-a]Pyrazine Analogs as Orexin Receptor Antagonists

CompoundTarget(s)IC50 (nM)Enantiomeric Excess (ee)Reference
Analog A (R-enantiomer) OX1/OX215 / 12>99%Fictionalized Data
Analog A (S-enantiomer) OX1/OX2250 / 300>99%Fictionalized Data
Analog B (R-enantiomer) OX1/OX28 / 5>98%Fictionalized Data
Analog B (S-enantiomer) OX1/OX2150 / 120>98%Fictionalized Data

Note: The data in this table is representative and fictionalized for illustrative purposes, as direct comparative studies for a series of these specific analogs were not found in the public literature.

B. Gαq-Protein Inhibitors

Derivatives of the related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of Gαq proteins, which are involved in various signaling pathways. The stereochemistry, particularly at the position derived from cysteine, has been shown to be important for activity.

Table 3: Biological Activity of Chiral Tetrahydroimidazo[1,2-a]Pyrazine Analogs as Gαq-Protein Inhibitors

Compound StereoisomerGαq Inhibition (%) at 100 µMReference
BIM-46187 (L-Cys, L-Cha) ~80%[1][2][3]
(D-Cys, L-Cha) analog ~20%[1][2][3]
(L-Cys, D-Cha) analog ~60%[1][2][3]
(D-Cys, D-Cha) analog ~15%[1][2][3]

Note: Cha = Cyclohexylalanine. This data is for the related [1,2-a] scaffold but illustrates the importance of stereochemistry.

C. BRD9 Bromodomain Inhibitors

Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent inhibitors of the BRD9 bromodomain, a target in cancer therapy. While the publications on these compounds do not focus on the chirality of a saturated pyrazine ring, the structure-activity relationship studies highlight the importance of substituent placement on the core.

Table 4: Biological Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Analogs as BRD9 Inhibitors

CompoundBRD9 IC50 (nM)A549 Cell Proliferation IC50 (µM)EOL-1 Cell Proliferation IC50 (µM)Reference
Compound 27 356.121.76[4][5]
Compound 29 103>5015.6[4][5]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and further development of these findings.

A. Enantioselective Synthesis Workflow (General Scheme)

A representative workflow for the enantioselective synthesis of a chiral 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analog starting from a chiral α-amino acid is depicted below.

G cluster_0 Chiral Piperazine Synthesis cluster_1 Imidazo[1,5-a]pyrazine Formation start Chiral α-Amino Acid step1 N-protection start->step1 step2 Reduction step1->step2 step3 Activation & Cyclization step2->step3 piperazine Chiral Piperazine Intermediate step3->piperazine step4 Reaction with Glyoxal Derivative piperazine->step4 step5 Cyclization/Aromatization step4->step5 product Chiral 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine step5->product G synthesis Synthesized Chiral Analogs purification Purification & Characterization synthesis->purification primary_screen Primary Biological Screening (e.g., Binding Assay) purification->primary_screen secondary_screen Secondary Functional Assay (e.g., Cell-based Assay) primary_screen->secondary_screen lead_id Lead Identification secondary_screen->lead_id G ligand Ligand gpcr GPCR ligand->gpcr gq Gαq Protein gpcr->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response inhibitor Tetrahydroimidazo [1,2-a]pyrazine Inhibitor inhibitor->gq

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride, a crucial component in various research applications.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is critical to handle this compound with care, adhering to established safety protocols. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should occur in a well-ventilated area, preferably within a fume hood.

In the event of accidental contact or exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical advice[2].

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management and Cleanup

In the case of a spill, the primary objective is to contain the material and prevent its spread. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal[3]. For wet spills, absorb the material with an inert substance and place it in a suitable, sealed container. Following the initial cleanup, the affected area should be washed down with a large amount of water. It is crucial to prevent runoff from entering drains or waterways[3].

Quantitative Safety Data Summary

Hazard CategoryGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Proper Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The recommended procedure is to dispose of the contents and its container at an authorized hazardous or special waste collection point, in strict accordance with all local, regional, and national regulations[2][3].

Experimental Protocol for Disposal:

  • Segregation: Ensure that the waste containing this compound is segregated from other laboratory waste streams.

  • Containerization: Use a dedicated, properly labeled, and sealed container for the waste. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by a certified waste disposal service.

  • Documentation: Maintain a detailed record of the amount of waste generated and the date of containerization.

  • Professional Collection: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with all necessary information about the chemical's hazards.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride is_waste Is the material intended for disposal? start->is_waste ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat is_waste->ppe Yes end End: Proper Disposal Complete is_waste->end No spill Is there a spill? ppe->spill segregate Segregate from other waste streams containerize Place in a labeled, sealed, and appropriate hazardous waste container segregate->containerize label Label container clearly: 'Hazardous Waste: [Chemical Name]' containerize->label store Store in a designated, secure, and well-ventilated area label->store contact_disposal Contact certified hazardous waste disposal service store->contact_disposal contact_disposal->end spill->segregate No contain_spill Contain the spill using appropriate procedures (dry or wet cleanup) spill->contain_spill Yes contain_spill->segregate

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. It is always advisable to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride was not publicly available at the time of this writing. The following guidance is based on the safety information for a structurally similar compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, and established best practices for handling hazardous chemicals in a laboratory setting. It is imperative to consult the specific SDS provided by the supplier before handling this compound and to perform a risk assessment for your specific use case.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Summary

Based on data for a structurally similar compound, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[3] It is also expected to cause skin and serious eye irritation and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). For chemicals of unknown toxicity, consider double gloving with a flexible laminate glove under a heavy-duty outer glove.[2]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2]
Skin & Body Protection Flame-resistant lab coat.[2] For larger quantities or when there is a high risk of exposure, chemical-resistant coveralls or an apron may be necessary.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3] If dust generation is unavoidable, a NIOSH-approved air-purifying respirator with a particulate filter may be required.[1][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area for handling the compound to minimize contamination.

2. Donning PPE:

  • Put on a lab coat, followed by safety goggles.
  • If required, don a face shield and respirator.
  • Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

3. Weighing and Aliquoting:

  • Conduct all manipulations that may generate dust or aerosols within a chemical fume hood.
  • Use a spatula to handle the solid compound. Avoid creating dust.
  • If making a solution, add the solid to the solvent slowly.

4. Experimental Use:

  • Keep containers tightly closed when not in use.[3]
  • Avoid contact with skin, eyes, and clothing.[6]
  • Do not eat, drink, or smoke in the handling area.[3]

5. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.
  • Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin.
  • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

1. Waste Segregation:

  • Collect all waste contaminated with this compound in a designated, labeled, and sealed hazardous waste container. This includes unused compound, contaminated PPE, and cleaning materials.

2. Container Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G Diagram 1: Safe Handling Workflow prep Preparation & Engineering Controls ppe Don PPE prep->ppe weigh Weighing & Aliquoting (in fume hood) ppe->weigh exp Experimental Use weigh->exp post Post-Handling & Decontamination exp->post wash Wash Hands post->wash

Caption: Workflow for safely handling this compound.

G Diagram 2: Chemical Disposal Workflow segregate Segregate Contaminated Waste label Label Hazardous Waste Container segregate->label store Store in Designated Area label->store dispose Dispose via EHS/Licensed Contractor store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.